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  • Product: Spinetoram
  • CAS: 935545-74-7

Core Science & Biosynthesis

Foundational

The Discovery of Spinetoram: A Semi-Synthetic Insecticide from Saccharopolyspora spinosa

A Technical Guide for Researchers and Drug Development Professionals Introduction Spinetoram is a second-generation, semi-synthetic insecticide belonging to the spinosyn class of neurotoxic agents.[1] It is derived from...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Spinetoram is a second-generation, semi-synthetic insecticide belonging to the spinosyn class of neurotoxic agents.[1] It is derived from naturally occurring compounds produced by the soil actinomycete, Saccharopolyspora spinosa, a bacterium first isolated from a soil sample in an abandoned rum distillery.[2][3] Spinetoram was developed to enhance the insecticidal potency, broaden the activity spectrum, and extend the residual control compared to its predecessor, spinosad.[1][4] It is a mixture of two primary active components: 3′-O-ethyl-5,6-dihydro spinosyn J (spinetoram-J) and 3′-O-ethyl spinosyn L (spinetoram-L), typically in a 3:1 ratio.[5][6] This guide provides an in-depth technical overview of the discovery, production, properties, and experimental protocols associated with Spinetoram, tailored for professionals in research and development.

Discovery and Semi-Synthesis

The development of Spinetoram is a prime example of leveraging a natural product scaffold for chemical optimization. The process begins with the fermentation of S. spinosa, which naturally produces a complex of spinosyns.[7][8] Among these are spinosyn J and spinosyn L, which serve as the starting materials for Spinetoram.

The semi-synthetic process involves two key chemical modifications:

  • 3'-O-ethylation: An ethyl group is added to the 3'-position of the rhamnose sugar moiety on both spinosyn J and spinosyn L.

  • Selective Reduction: The 5,6-double bond of the 3'-O-ethyl spinosyn J intermediate is selectively hydrogenated to form 3'-O-ethyl-5,6-dihydro spinosyn J.[9]

This targeted chemical engineering results in a final product with enhanced efficacy and stability. The overall workflow from microbial fermentation to the final active ingredient is a multi-step process combining microbiology, fermentation technology, and synthetic chemistry.[8][10]

G cluster_process Discovery & Synthesis Workflow A Isolation of Saccharopolyspora spinosa from soil B Fermentation & Culture A->B C Extraction & Purification of Spinosyn J & Spinosyn L B->C D Chemical Modification: 3'-O-ethylation C->D E Selective Hydrogenation of 3'-O-ethyl Spinosyn J D->E F Final Product: Spinetoram (Mixture of modified J & L) E->F G cluster_engineering Metabolic Engineering Workflow WT Wild-Type S. spinosa Muta Random Mutagenesis (e.g., UV, Chemical) WT->Muta Genetic Targeted Genetic Engineering (e.g., Overexpression of spn cluster) WT->Genetic Selection High-Throughput Screening & Selection Muta->Selection Genetic->Selection Ferment Optimized Fermentation Selection->Ferment Yield High-Yield Strain (Increased Spinosyn J/L) Ferment->Yield G cluster_moa Spinetoram Mechanism of Action Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinetoram->nAChR Allosteric Activation GABA GABA Receptor Spinetoram->GABA Interaction Activation Persistent Neuronal Activation nAChR->Activation Disruption Disrupted Nerve Signaling GABA->Disruption Symptoms Muscle Contractions, Paralysis Activation->Symptoms Disruption->Symptoms Death Insect Death Symptoms->Death

References

Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Spinetoram

For Researchers, Scientists, and Drug Development Professionals Abstract Spinetoram is a second-generation semi-synthetic insecticide belonging to the spinosyn class of macrocyclic lactones.[1] It is derived from the fer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinetoram is a second-generation semi-synthetic insecticide belonging to the spinosyn class of macrocyclic lactones.[1] It is derived from the fermentation products of the soil bacterium Saccharopolyspora spinosa followed by chemical modifications.[2] Spinetoram is a mixture of two primary active components, spinetoram-J and spinetoram-L, which exhibit potent insecticidal activity against a broad spectrum of pests, including those in the orders Lepidoptera, Thysanoptera, and Diptera.[3][4] Its mode of action involves the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and antagonism of GABA receptors in the insect nervous system, leading to paralysis and death.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, analytical methodologies, and mode of action of Spinetoram.

Chemical Structure and Composition

Spinetoram is a multi-component insecticide, with the active ingredient being a mixture of two structurally related macrocyclic lactones: 3′-O-ethyl-5,6-dihydro spinosyn J (spinetoram-J) and 3′-O-ethyl spinosyn L (spinetoram-L).[7][8] The typical ratio of spinetoram-J to spinetoram-L in technical grade spinetoram is approximately 3:1.[5]

Spinetoram-J is the major component, and Spinetoram-L is the minor component. The key structural difference between the two is an additional methyl group on the tetracyclic core of spinetoram-L.[9]

Table 1: Chemical Identification of Spinetoram and its Major Components

IdentifierSpinetoram (Mixture)Spinetoram-JSpinetoram-L
IUPAC Name A mixture of 50–90% 3′-O-ethyl-5,6-dihydro spinosyn J and 10–50% 3′-O-ethyl spinosyn L[8](2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione[5](2R,3aR,5aS,5bS,9S,13S,14R,16aS, 16bS)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-4,14-dimethyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione[3]
CAS Registry Number 935545-74-7[7][10]187166-40-1[7]187166-15-0[7]
Molecular Formula C42H69NO10 · C43H69NO10[11]C42H69NO10[5]C43H69NO10[5]
Molecular Weight ( g/mol ) ~1508.0 (sum of components)[10]748.02[3][5]760.03[3][5]

Physicochemical Properties

The physicochemical properties of Spinetoram are crucial for its formulation, application, and environmental fate. The data presented below is for the technical grade active ingredient, which is a mixture of spinetoram-J and -L.

Table 2: Physicochemical Properties of Spinetoram

PropertyValueReference(s)
Appearance White to off-white powder/solid[3][5][3][5]
Melting Point 143.5 °C (for a 3.3:1 ratio of J:L)[7]
Water Solubility (20 °C) 29.0 mg/L (at pH 7)[9]
pH dependent: increases at lower pH[7]
Solubility in Organic Solvents (20 °C) Readily soluble in apolar and medium-polarity organic solvents[7]
Ethanol: ~30 mg/mL[12]
DMSO: ~5 mg/mL[12]
DMF: ~30 mg/mL[12]
Vapor Pressure (20 °C) Spinetoram-J: 5.3 x 10⁻⁵ Pa[3][5]
Spinetoram-L: 2.1 x 10⁻⁵ Pa[3]
Octanol-Water Partition Coefficient (log Kow) pH dependent: 2.4 at pH 5, 4.09 at pH 7, 4.2 at pH 9[3][7]
pKa Weakly acidic: pKa of 7.86 (J) and 7.59 (L)[7]
UV/Vis Absorption λmax: 245 nm[12]

Biological Properties and Mode of Action

Spinetoram is a potent insecticide with a unique mode of action, making it a valuable tool for insecticide resistance management.[1]

Insecticidal Spectrum

Spinetoram exhibits a broad spectrum of activity against various insect pests, including:

  • Lepidoptera: diamondback moth (Plutella xylostella), leafrollers, common cutworm (Spodoptera litura)[3]

  • Thysanoptera: thrips[3]

  • Diptera: leafminer flies[3]

  • Other Pests: whiteflies, certain beetles, and psyllids[3]

Mode of Action

Spinetoram's primary mode of action is the disruption of neurotransmission in target insects. It acts on two key receptors in the central nervous system:

  • Nicotinic Acetylcholine Receptors (nAChRs): Spinetoram acts as a positive allosteric modulator of nAChRs.[6] It binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine, leading to prolonged activation of the receptor and subsequent hyperexcitation of the insect's nervous system. This results in involuntary muscle contractions, tremors, and ultimately paralysis.[1][13]

  • γ-Aminobutyric Acid (GABA) Receptors: Spinetoram also affects GABA-gated chloride channels.[5] It is thought to act as a non-competitive antagonist, blocking the inhibitory effects of GABA. This contributes to the overall hyperexcitability of the nervous system.

The dual mode of action and the unique binding site on the nAChR contribute to Spinetoram's efficacy against pests that have developed resistance to other classes of insecticides.[3]

Spinetoram_Mode_of_Action Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinetoram->nAChR Allosteric Modulation GABA_R GABA Receptor Spinetoram->GABA_R Antagonism Sodium_Influx Prolonged Sodium Ion Influx nAChR->Sodium_Influx Leads to Chloride_Influx Inhibition of Chloride Ion Influx GABA_R->Chloride_Influx Blocks Acetylcholine Acetylcholine Acetylcholine->nAChR Binds GABA GABA GABA->GABA_R Binds Neuron_Excitation Continuous Neuronal Excitation Paralysis Paralysis & Death Neuron_Excitation->Paralysis Chloride_Influx->Neuron_Excitation Sodium_Influx->Neuron_Excitation

Spinetoram's dual mode of action on insect neurons.

Experimental Protocols

Semi-Synthesis of Spinetoram

Spinetoram is produced via the semi-synthesis from the fermentation products spinosyn J and spinosyn L. A key step in this process is the selective reduction of the 5,6-double bond in spinosyn J to yield 3'-O-ethyl-5,6-dihydro-spinosyn J.

General Protocol for Hydrogenation:

  • A mixture of 3'-O-ethyl spinosyn J and 3'-O-ethyl spinosyn L (typically 50-90% and 10-50% by weight, respectively) is dissolved in a hydromiscible organic solvent.

  • A heterogeneous catalyst capable of selectively reducing the 5,6-double bond of 3'-O-ethyl spinosyn J is added to the solution.

  • The mixture is subjected to hydrogenation with hydrogen gas at a pressure ranging from 2 to 3000 psig.

  • The reaction is monitored until the conversion of 3'-O-ethyl spinosyn J to 3'-O-ethyl-5,6-dihydro-spinosyn J is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude Spinetoram mixture.

  • Further purification steps, such as chromatography, may be employed to achieve the desired purity.

Note: This is a generalized protocol based on patent literature. Specific catalysts, solvents, temperatures, and pressures are proprietary.

Analytical Method for Quantification (HPLC)

A common method for the quantification of Spinetoram in technical materials and formulations is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

CIPAC Method 5249/m Outline:

  • Principle: Spinetoram is determined by RP-HPLC with UV detection at 250 nm using an external standard.[5][9]

  • Apparatus:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Column: Phenomenex Luna C8(2), 3 µm, 150 x 4.6 mm, or equivalent.[9]

    • Mechanical shaker.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm nylon).

  • Reagents:

    • Methanol (B129727) (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Purified water.

    • Spinetoram analytical standard.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C[9]

    • Flow Rate: 1.0 mL/min[9]

    • Detection Wavelength: 250 nm[9]

    • Injection Volume: 10 µL[9]

    • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution.[3]

  • Preparation of Standard Solution:

    • Accurately weigh about 43 mg of Spinetoram standard into a 100 mL volumetric flask.

    • Add approximately 10 mL of water and swirl to disperse.

    • Add 50 mL of methanol and shake until dissolved.

    • Dilute to the mark with methanol and mix well.[3]

  • Preparation of Sample Solution (TC, SC, WG formulations):

    • Accurately weigh a sufficient amount of the sample to contain approximately 40 mg of Spinetoram into a 100 mL volumetric flask.

    • Add 10.0 mL of purified water and swirl to disperse.

    • Add 50 mL of methanol and shake to dissolve.

    • Dilute to 100.0 mL with methanol.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.[3]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard solution multiple times until the peak areas and retention times are consistent.

    • Inject the sample solution.

    • Calculate the content of spinetoram-J and spinetoram-L separately based on the peak areas compared to the standard. The total Spinetoram content is the sum of the two.[3]

HPLC_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep hplc_injection Inject Sample into HPLC sample_prep->hplc_injection separation Chromatographic Separation (C8 Column) hplc_injection->separation detection UV Detection at 250 nm separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

References

Foundational

Spinetoram's Mechanism of Action on Insect Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Spinetoram, a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa, exhibits potent and broad-spectrum activity ag...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinetoram, a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa, exhibits potent and broad-spectrum activity against a variety of insect pests. Its primary mode of action involves the disruption of neurotransmission through a novel interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. This technical guide provides an in-depth analysis of the molecular mechanisms underlying spinetoram's insecticidal activity, with a focus on its effects on neuronal signaling pathways. Quantitative data from toxicological studies are summarized, and detailed experimental protocols for investigating its mechanism of action are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important insecticide.

Primary Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The principal target of spinetoram in insect neurons is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission.[1][2][3][4][5][6] Unlike neonicotinoid insecticides that bind to the orthosteric site (the same site as the endogenous neurotransmitter, acetylcholine), spinetoram acts at an allosteric binding site.[7][8] This distinct binding site means that spinetoram does not directly compete with acetylcholine but rather modulates the receptor's response to it.

Spinetoram functions as a positive allosteric modulator of nAChRs.[8] This means that its binding to the receptor enhances the affinity or efficacy of acetylcholine. The result is a prolonged and excessive activation of the nAChR, leading to a continuous influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This uncontrolled ion flow causes membrane depolarization, leading to neuronal hyperexcitation, involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect.[1][7]

Subunit Specificity: The Dα6 Subunit

Compelling evidence points to the α6 subunit of the insect nAChR as the specific target for spinosyns, the class of insecticides to which spinetoram belongs.[1][2][7][3][9][10] Studies using genetic and molecular techniques have demonstrated that mutations or loss-of-function in the gene encoding the Dα6 subunit in Drosophila melanogaster confer high levels of resistance to spinosad, a closely related compound.[3][11] It is suggested that spinosyns may act exclusively on homomeric pentamers of the α6 subunit.[1][7][3][9]

Secondary Molecular Target: GABA-Gated Chloride Channels

Several sources suggest a secondary mode of action for spinetoram involving γ-aminobutyric acid (GABA) receptors, which are ligand-gated chloride channels.[12][1][4] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ and hyperpolarization of the neuronal membrane, thus inhibiting neuronal firing.

The interaction of spinetoram with GABA receptors is less well-characterized than its effects on nAChRs. Some studies suggest that spinosyns may have an antagonistic effect on GABA receptors, meaning they could block the inhibitory action of GABA.[2] This would contribute to the overall hyperexcitatory state of the neuron. However, the precise nature and significance of this secondary mechanism require further investigation.

Quantitative Data

The following table summarizes the lethal concentration (LC₅₀) values of spinetoram against various insect pests, providing a quantitative measure of its insecticidal efficacy.

Insect SpeciesLife StageBioassay MethodLC₅₀Reference
Tuta absoluta (Tomato leaf miner)3rd-instar larvaeLeaf-dipping0.32 mg L⁻¹[13]
Phyllotreta striolata (Striped flea beetle)AdultLeaf disk170.315 ppm[14]
Plutella xylostella (Diamondback moth)3rd-instar larvaeLeaf-dippingNot specified, but potent[15]
Helicoverpa armigera (Cotton bollworm) - Susceptible StrainLarvaeDiet incorporation0.84 mg/kg (72h)[7]
Helicoverpa armigera (Cry1Ac Resistant Strain)LarvaeDiet incorporation0.39 mg/kg (72h)[7]

Signaling Pathways and Experimental Workflows

Spinetoram's Action on the Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of spinetoram at the insect synapse, leading to neuronal hyperexcitation.

Spinetoram_nAChR_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential nAChR Nicotinic Acetylcholine Receptor (nAChR) (α6 subunit) ACh_release->nAChR Binds to orthosteric site Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Positive Allosteric Modulation Spinetoram Spinetoram Spinetoram->nAChR Binds to allosteric site Hyperexcitation Neuronal Hyperexcitation Ion_Channel->Hyperexcitation Na+ / Ca2+ Influx Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Spinetoram's allosteric modulation of the nAChR pathway.

Experimental Workflow: Patch-Clamp Electrophysiology

The diagram below outlines a typical workflow for a patch-clamp experiment to study the effects of spinetoram on insect neuron ion channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Neuron_Isolation Isolate Insect Neurons Giga_Seal Form Gigaseal on Neuron Neuron_Isolation->Giga_Seal Pipette_Prep Prepare Glass Micropipette Pipette_Prep->Giga_Seal Solutions Prepare Intra- & Extra-cellular Solutions Solutions->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Ion Currents Whole_Cell->Record_Baseline Apply_Spinetoram Apply Spinetoram & ACh Record_Baseline->Apply_Spinetoram Record_Effect Record Changes in Ion Currents Apply_Spinetoram->Record_Effect Analyze_Data Analyze Current-Voltage Relationship Record_Effect->Analyze_Data Dose_Response Generate Dose-Response Curve Analyze_Data->Dose_Response Conclusion Determine Effect on Channel Gating Dose_Response->Conclusion

Caption: Workflow for patch-clamp analysis of spinetoram's effects.

Experimental Protocols

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual channels in the neuronal membrane.

Objective: To characterize the effects of spinetoram on the properties of nAChRs and GABA receptors in isolated insect neurons.

Methodology:

  • Neuronal Preparation: Isolate neurons from the central nervous system of the target insect (e.g., thoracic ganglia of the American cockroach or cultured Drosophila neurons).

  • Recording Setup: Use a glass micropipette with a very fine tip as a recording electrode. The pipette is filled with an internal solution mimicking the cytoplasm and is brought into contact with the surface of an isolated neuron.

  • Seal Formation: Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

  • Configuration: Establish a "whole-cell" recording configuration by rupturing the membrane patch under the pipette tip. This allows for the measurement of the total ion current across the entire cell membrane.

  • Baseline Recording: Record baseline ion currents in response to the application of acetylcholine or GABA alone.

  • Spinetoram Application: Perfuse the neuron with a solution containing spinetoram at various concentrations, both in the absence and presence of acetylcholine or GABA.

  • Data Acquisition and Analysis: Record the changes in ion channel currents. Analyze the data to determine spinetoram's effect on channel activation, deactivation, and desensitization. Construct dose-response curves to quantify the potency of spinetoram.

Radioligand Binding Assay

This assay is used to study the binding of spinetoram to its receptor target.

Objective: To determine the binding affinity (Kᵢ) of spinetoram to insect nAChRs and to investigate whether it competes with other known ligands.

Methodology:

  • Membrane Preparation: Prepare a membrane fraction from insect neural tissue (e.g., heads of Drosophila) that is rich in nAChRs.

  • Radioligand: Use a radiolabeled ligand (e.g., [³H]epibatidine or a radiolabeled spinosyn analogue) that is known to bind to the nAChR.

  • Incubation: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of unlabeled spinetoram.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the spinetoram concentration. From this competition curve, the IC₅₀ (the concentration of spinetoram that inhibits 50% of the specific binding of the radioligand) can be determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

This molecular biology technique is used to identify the specific amino acid residues involved in the binding of spinetoram to the nAChR.

Objective: To pinpoint the binding site of spinetoram on the Dα6 subunit of the nAChR.

Methodology:

  • Gene Cloning: Clone the gene encoding the insect nAChR α6 subunit.

  • Mutagenesis: Introduce specific point mutations into the α6 gene, changing the codons for amino acids in the putative binding region.

  • Heterologous Expression: Express both the wild-type and the mutated α6 subunits (often in combination with other nAChR subunits) in a heterologous expression system, such as Xenopus oocytes or a mammalian cell line.

  • Functional Assay: Use patch-clamp electrophysiology or radioligand binding assays to assess the functional consequences of the mutations on the sensitivity of the receptor to spinetoram.

  • Analysis: A significant reduction or loss of spinetoram's effect in a mutant receptor indicates that the mutated amino acid is critical for its binding or action.

Conclusion

Spinetoram's primary mechanism of action is the positive allosteric modulation of insect nicotinic acetylcholine receptors, with a high degree of specificity for the α6 subunit. This leads to neuronal hyperexcitation and subsequent paralysis. A secondary, less-defined action on GABA-gated chloride channels may also contribute to its insecticidal properties. The unique binding site and mode of action of spinetoram make it an effective tool for insect pest management, particularly in strategies aimed at mitigating resistance to other insecticide classes. The experimental approaches outlined in this guide provide a framework for further research into the nuanced interactions of spinetoram with its molecular targets, which is essential for the development of next-generation insecticides and for understanding the evolution of resistance.

References

Exploratory

An In-Depth Technical Guide to the Mode of Action of Spinetoram on Nicotinic Acetylcholine Receptors

Audience: Researchers, scientists, and drug development professionals. Executive Summary Spinetoram, a second-generation spinosyn insecticide, exhibits potent activity against a broad spectrum of insect pests.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spinetoram, a second-generation spinosyn insecticide, exhibits potent activity against a broad spectrum of insect pests. Its primary mode of action is the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the hyperexcitation of the insect nervous system, subsequent paralysis, and mortality. This technical guide provides a comprehensive overview of the molecular interactions, physiological consequences, and experimental methodologies used to characterize the effects of spinetoram on insect nAChRs. The document is intended to serve as a detailed resource for researchers and professionals in the fields of insecticide discovery and development.

Core Mechanism of Action: Allosteric Modulation of nAChRs

Spinetoram is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 5 insecticide, functioning as a nicotinic acetylcholine receptor (nAChR) allosteric modulator at Site I.[1][2] Unlike orthosteric agonists (e.g., acetylcholine, nicotine) that bind directly to the neurotransmitter binding site, spinetoram binds to a distinct, allosteric site on the nAChR protein complex.[3] This binding event induces a conformational change in the receptor that enhances the probability of the ion channel opening in response to acetylcholine (ACh).[3][4] The result is a potentiation of the cholinergic signal, leading to prolonged and excessive neuronal excitation.[3][5]

The primary molecular target of spinetoram has been identified as the α6 subunit of the insect nAChR.[1][6] Evidence suggests that spinetoram may act exclusively on homomeric nAChRs composed of five α6 subunits.[7] This specificity contributes to its favorable toxicological profile in non-target organisms. While some studies have noted secondary effects on GABA receptors, these are considered minor contributors to its overall insecticidal efficacy.[6]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release nAChR nAChR (α6 subunit) Ion_Channel_Open Ion Channel (Open) nAChR->Ion_Channel_Open Potentiates opening Spinetoram_site Allosteric Site Spinetoram_site->nAChR Induces conformational change Ion_Channel Ion Channel (Closed) Na_Ca_influx Na+/Ca2+ Influx Ion_Channel_Open->Na_Ca_influx Allows Hyperexcitation Neuronal Hyperexcitation Na_Ca_influx->Hyperexcitation Leads to ACh->nAChR Binds to orthosteric site Spinetoram Spinetoram Spinetoram->Spinetoram_site Binds to allosteric site

Figure 1: Spinetoram's allosteric modulation of the nAChR.

Quantitative Data on Spinetoram Efficacy

Precise quantitative data on the binding affinity (Kd), inhibition constants (IC50), and efficacy (EC50) of spinetoram specifically on the nAChR α6 subunit are not extensively available in public literature. However, the biological potency of spinetoram is well-documented through bioassays that determine the lethal concentration required to kill 50% of a test population (LC50). These studies, often conducted in the context of resistance monitoring, provide valuable comparative data. Resistance to spinosyns is frequently linked to mutations in the nAChR α6 subunit, resulting in significantly higher LC50 values.

Insect SpeciesStrainActive IngredientLC50 (mg/L)Resistance RatioCitation
Plutella xylostellaIPP-S (Susceptible)Spinetoram0.03-[8]
Plutella xylostellaPxα6-KO (Resistant)Spinetoram43.861462[8]
Helicoverpa armigeraSCD (Susceptible)Spinetoram0.21-[9]
Helicoverpa armigeraHaα6-KO (Resistant)Spinetoram232.051105[9]
Drosophila melanogasterWild TypeSpinosad--[1]
Drosophila melanogasterDα6 null mutantSpinosad-370-1100[10]

Note: Data for spinosad is included as a reference due to its similar mode of action and being the parent compound of spinetoram.

Experimental Protocols

The characterization of spinetoram's mode of action on nAChRs relies on a combination of electrophysiological, molecular, and biochemical assays.

Heterologous Expression and Electrophysiological Analysis in Xenopus oocytes

The functional properties of insect nAChRs and their interaction with spinetoram can be studied by expressing the receptor subunits in Xenopus laevis oocytes and performing two-electrode voltage clamp (TEVC) recordings.[8][9][11][12][13][14][15][16]

Experimental Workflow:

cluster_0 Preparation cluster_1 Expression cluster_2 TEVC Recording cluster_3 Data Analysis A Isolate nAChR α6 cDNA from insect B Synthesize cRNA in vitro A->B D Microinject cRNA into oocytes B->D C Harvest and prepare Xenopus oocytes C->D E Incubate oocytes (2-5 days) D->E F Mount oocyte in recording chamber E->F G Impale with voltage and current electrodes F->G H Apply ACh and/or spinetoram G->H I Record ionic currents H->I J Generate dose-response curves I->J K Calculate EC50 and other parameters J->K

Figure 2: Experimental workflow for TEVC analysis of nAChRs.

Detailed Methodology:

  • cRNA Preparation: The full-length cDNA encoding the insect nAChR α6 subunit is subcloned into a suitable expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro using a commercially available kit.[9]

  • Oocyte Preparation and Injection: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated. Each oocyte is microinjected with approximately 50 nl of the cRNA solution.[15]

  • Two-Electrode Voltage Clamp (TEVC) Recording: After 2-5 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber and continuously perfused with a standard saline solution. Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (typically -60 to -80 mV).[8]

  • Data Acquisition and Analysis: The oocyte is challenged with applications of acetylcholine alone and in the presence of varying concentrations of spinetoram. The resulting inward currents, carried by Na+ and Ca2+, are recorded. Dose-response curves are generated to determine the EC50 of acetylcholine and to characterize the modulatory effect of spinetoram.[17]

Patch-Clamp Electrophysiology of Native Insect Neurons

Patch-clamp recordings from isolated insect neurons provide insights into the effects of spinetoram on native nAChRs in their natural cellular environment.[1][18]

Methodology Outline:

  • Neuron Dissociation: Central nervous system ganglia are dissected from the target insect and treated with enzymes to dissociate individual neurons.

  • Whole-Cell Recording: A glass micropipette with a fire-polished tip is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Drug Application: Spinetoram and acetylcholine are applied to the neuron via a perfusion system.

  • Data Recording: Changes in membrane current or voltage are recorded in response to drug application, revealing the direct effects of spinetoram on neuronal excitability and nAChR channel kinetics.

Calcium Imaging of Neuronal Activity

Calcium imaging is a powerful technique to visualize the increase in intracellular calcium that results from the opening of nAChR ion channels.[2][5][7][19][20]

Methodology Outline:

  • Neuron Preparation and Dye Loading: Dissociated insect neurons or whole brain explants are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

  • Fluorescence Microscopy: The prepared neurons are placed on the stage of a fluorescence microscope.

  • Stimulation and Imaging: Neurons are stimulated with acetylcholine in the presence or absence of spinetoram. Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are captured over time.

  • Data Analysis: The magnitude and kinetics of the calcium transients provide a measure of the neuronal response to nAChR activation and its modulation by spinetoram.

Downstream Signaling Pathways

The activation of nAChRs by acetylcholine, potentiated by spinetoram, leads to the influx of cations, primarily Na+ and Ca2+, into the neuron. This influx causes depolarization of the cell membrane, leading to the opening of voltage-gated ion channels and the generation of action potentials. The increase in intracellular Ca2+ also acts as a second messenger, triggering a cascade of downstream signaling events. While the specific downstream pathways activated by spinetoram in insects are not fully elucidated, they are presumed to follow the general principles of nAChR signaling.

Spinetoram Spinetoram nAChR nAChR (α6) Spinetoram->nAChR Allosteric Modulation ACh Acetylcholine ACh->nAChR Activation Depolarization Membrane Depolarization nAChR->Depolarization Na+/Ca2+ influx VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Opens Action_Potential Action Potential Firing Depolarization->Action_Potential Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Signaling Ca2+-dependent Signaling Cascades Ca_Influx->Ca_Signaling Neurotransmitter_Release Enhanced Neurotransmitter Release Action_Potential->Neurotransmitter_Release Hyperexcitation Neuronal Hyperexcitation Action_Potential->Hyperexcitation Gene_Expression Alterations in Gene Expression Ca_Signaling->Gene_Expression Neurotransmitter_Release->Hyperexcitation

Figure 3: Proposed downstream signaling pathway of spinetoram action.

Conclusion and Future Directions

Spinetoram's mode of action as a positive allosteric modulator of the insect nAChR α6 subunit is a key determinant of its high insecticidal efficacy and selectivity. While the primary target and physiological consequences are well-established, further research is needed to fully elucidate the specific molecular interactions and downstream signaling pathways. A more detailed understanding of the spinetoram binding site on the α6 subunit could facilitate the development of novel insecticides with improved properties and help in managing the evolution of resistance. The application of advanced techniques such as cryo-electron microscopy to determine the structure of the spinetoram-nAChR complex would be a significant step in this direction. Furthermore, a more in-depth characterization of the downstream signaling events in insect neurons will provide a more complete picture of the toxicological cascade initiated by spinetoram.

References

Foundational

Spinetoram's Interaction with GABA-Gated Chloride Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Spinetoram, a second-generation spinosyn insecticide, primarily exerts its insecticidal effects through the allosteric modulation of nicot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinetoram, a second-generation spinosyn insecticide, primarily exerts its insecticidal effects through the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] While its interaction with γ-aminobutyric acid (GABA)-gated chloride channels is cited as a secondary mechanism of action, the precise nature and quantitative specifics of this interaction are not well-documented in publicly available literature.[3][4] This guide synthesizes the current understanding of spinosyns' effects on GABA receptors, outlines detailed experimental protocols to investigate this interaction further, and provides a conceptual framework for its potential mechanism.

Introduction to Spinetoram and its Mode of Action

Spinetoram is a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[2] It is a mixture of two spinosyns, spinetoram-J and spinetoram-L. The primary mode of action for spinosyns is the disruption of insect nervous system function through the hyperexcitation of neurons.[3][5] This is predominantly achieved by acting as a positive allosteric modulator at a unique site on insect nAChRs.[1][4]

The involvement of GABA-gated chloride channels is considered a secondary effect.[3][4] GABA is the primary inhibitory neurotransmitter in the insect central nervous system, and its receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of nerve impulses.[6] Disruption of this inhibitory signaling can also lead to neuronal hyperexcitation and insect death.

Quantitative Data on Spinetoram's Interaction with GABA-Gated Chloride Channels

A thorough review of the scientific literature reveals a lack of specific quantitative data—such as binding affinities (Kᵢ), half-maximal effective concentrations (EC₅₀), or half-maximal inhibitory concentrations (IC₅₀)—for spinetoram's direct interaction with GABA-gated chloride channels. Studies on the parent compound, spinosad, also indicate a primary effect on nAChRs, with the effects on GABA receptors being less defined and their contribution to overall insecticidal activity not fully established.[3] One study noted that spinosyn A did not appear to alter the binding of radioligands to GABA-based insecticidal target sites.[7]

Given the absence of direct quantitative data for spinetoram, the following table remains unpopulated. The experimental protocols outlined in Section 3 provide a framework for generating such data.

Table 1: Quantitative Analysis of Spinetoram's Interaction with GABA-Gated Chloride Channels

ParameterInsect SpeciesReceptor Subunit (e.g., RDL)ValueReference
Binding Affinity (Kᵢ) Data not availableData not availableData not available
EC₅₀/IC₅₀ Data not availableData not availableData not available

RDL: Resistant to Dieldrin, a common insect GABA receptor subunit.

Experimental Protocols for Investigating Spinetoram-GABA Receptor Interaction

To elucidate the nature of spinetoram's interaction with GABA-gated chloride channels, the following established methodologies can be employed.

Electrophysiological Assays

Electrophysiology offers a direct functional measure of ion channel activity in the presence of a test compound.

This technique is ideal for studying the effects of a compound on specific, heterologously expressed receptor subunits.

Objective: To determine if spinetoram modulates GABA-induced currents in oocytes expressing insect GABA receptor subunits (e.g., RDL).

Methodology:

  • Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired insect GABA receptor subunits. Incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 mV.

  • GABA Application: Apply a low concentration of GABA (e.g., EC₅-EC₁₀) to establish a baseline current.

  • Spinetoram Co-application: Co-apply various concentrations of spinetoram with the same concentration of GABA.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of spinetoram. Calculate the percent potentiation or inhibition for each concentration of spinetoram. Plot the data to determine EC₅₀ or IC₅₀ values.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis oocyte Xenopus Oocyte crna Inject GABA Receptor cRNA oocyte->crna incubation Incubate 2-5 days crna->incubation setup TEVC Setup incubation->setup gaba_app Apply GABA (EC5-10) setup->gaba_app spinetoram_app Co-apply Spinetoram + GABA gaba_app->spinetoram_app washout Washout spinetoram_app->washout measure Measure Current Amplitude washout->measure calculate Calculate % Potentiation/Inhibition measure->calculate plot Generate Dose-Response Curve calculate->plot ec50 Determine EC50/IC50 plot->ec50

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

This method allows for the study of spinetoram's effects on native GABA receptors in their cellular environment.

Objective: To measure the effect of spinetoram on GABA-activated currents in isolated insect neurons.

Methodology:

  • Neuron Culture: Isolate and culture neurons from the central nervous system of the target insect species (e.g., cockroach, fruit fly).

  • Recording Setup: Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope. Perfuse with an appropriate saline solution.

  • Patch Pipette: Pull glass pipettes to a resistance of 3-6 MΩ and fill with an internal solution.

  • Whole-Cell Configuration: Approach a neuron and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -70 mV.

  • GABA and Spinetoram Application: Apply GABA via a puffer pipette to elicit a current. Subsequently, co-apply spinetoram with GABA to observe any modulation.

  • Data Analysis: Analyze changes in the amplitude, kinetics, and frequency of GABA-induced currents in the presence of spinetoram.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis isolate Isolate Insect Neurons culture Culture Neurons isolate->culture setup Whole-Cell Patch-Clamp Setup culture->setup gaba_app Puff GABA setup->gaba_app spinetoram_app Co-apply Spinetoram + GABA gaba_app->spinetoram_app analyze Analyze Current Properties spinetoram_app->analyze kinetics (Amplitude, Kinetics, Frequency) analyze->kinetics

Caption: Workflow for Whole-Cell Patch-Clamp experiments on insect neurons.

Radioligand Binding Assays

Binding assays can determine if spinetoram directly interacts with the GABA receptor complex and can quantify its binding affinity.

Objective: To determine if spinetoram can displace a known radiolabeled ligand that binds to the GABA-gated chloride channel.

Methodology:

  • Membrane Preparation: Prepare neuronal membranes from the target insect species.

  • Radioligand Selection: Choose a suitable radioligand that binds to the GABA receptor ionophore, such as [³⁵S]TBPS (t-butylbicyclophosphorothionate) or [³H]EBOB (ethynylbicycloorthobenzoate).

  • Competition Assay: Incubate the insect neuronal membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled spinetoram.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of spinetoram. Fit the data to determine the IC₅₀, which can then be used to calculate the binding affinity (Kᵢ).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Prepare Insect Neuronal Membranes incubate Incubate Membranes with Radioligand + Spinetoram membranes->incubate filter Separate Bound/Free Ligand incubate->filter count Quantify Radioactivity filter->count plot Plot Displacement Curve count->plot ic50 Determine IC50 plot->ic50 ki Calculate Ki ic50->ki

Caption: Workflow for Radioligand Binding Assay.

Putative Signaling Pathway and Mechanism of Action

While the exact binding site of spinosyns on the GABA receptor is unknown, if it acts as an allosteric modulator, it would bind to a site distinct from the GABA binding site. This interaction could either enhance (positive allosteric modulator) or inhibit (negative allosteric modulator) the flow of chloride ions through the channel. Given that spinosyns cause hyperexcitation, a potential mechanism could be the inhibition of GABA-induced chloride currents, thereby reducing neuronal inhibition.

G GABA GABA GABA_Receptor GABA-Gated Chloride Channel GABA->GABA_Receptor Binds to orthosteric site Spinetoram Spinetoram Spinetoram->GABA_Receptor Binds to putative allosteric site Cl_influx Cl- Influx GABA_Receptor->Cl_influx Opens channel Hyperexcitation Neuronal Hyperexcitation GABA_Receptor->Hyperexcitation Inhibits current Hyperpolarization Neuron Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Putative mechanism of spinetoram's interaction with a GABA-gated chloride channel.

Conclusion and Future Directions

The primary insecticidal target of spinetoram is the nicotinic acetylcholine receptor. Its interaction with GABA-gated chloride channels is a recognized but poorly understood secondary effect. The lack of quantitative data highlights a significant gap in our understanding of spinetoram's complete mode of action. The experimental protocols detailed in this guide provide a clear path for researchers to systematically investigate and quantify this interaction. Future research should focus on utilizing these methods to determine spinetoram's binding affinity and functional effects on various insect GABA receptor subtypes. Such studies will not only provide a more complete picture of spinetoram's neurotoxicology but may also aid in the development of novel insecticides and in managing insecticide resistance.

References

Exploratory

Spinetoram: A Technical Guide to the Composition and Analysis of Spinetoram-J and Spinetoram-L

For Researchers, Scientists, and Drug Development Professionals Introduction Spinetoram is a second-generation spinosyn insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, followed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram is a second-generation spinosyn insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, followed by chemical modification. It is recognized for its broad-spectrum efficacy against various insect pests, rapid action, and extended residual activity. The insecticidal activity of spinetoram is attributed to a mixture of two primary active components: spinetoram-J and spinetoram-L. This technical guide provides an in-depth overview of the composition, chemical properties, and analytical methodologies for these two key components.

Composition and Chemical Structure

Spinetoram is composed of two structurally related macrocyclic lactones, referred to as spinetoram-J (the major component) and spinetoram-L (the minor component). These components are also known by their developmental codes, XDE-175-J and XDE-175-L, respectively. The technical grade active ingredient typically contains these two "factors" in a ratio ranging from 70:30 to 90:10, with a common commercial ratio being approximately 3:1 (spinetoram-J:spinetoram-L).[1][2][3]

The chemical structures of spinetoram-J and spinetoram-L are complex, each featuring a tetracyclic macrolide core. The primary structural difference between the two lies in an additional methyl group present on spinetoram-J.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of the spinetoram components is presented in the table below.

PropertySpinetoram-JSpinetoram-LSpinetoram (Mixture)Reference
Molecular Formula C42H69NO10C43H69NO10Mixture[3]
Molecular Weight 748.0 g/mol 762.0 g/mol ~754.0 g/mol (mean)[2]
IUPAC Name (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione(2R,3aR,5aS,5bS,9S,13S,14R,16aS,16bS)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-4,14-dimethyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dioneNot Applicable
CAS Number 187166-40-1187166-15-0935545-74-7[2]
Water Solubility pH dependent; 29 mg/L at 20°C, pH 7pH dependentLow and pH dependent[4][5]
Melting Point Not specified individuallyNot specified individually143.5 °C (for a 3.3:1 J:L ratio)[4]
Log Kow (Octanol-Water Partition Coefficient) pH dependent; 2.4 at pH 5, 4.2 at pH 9pH dependentNot specified[4]

Mode of Action

Spinetoram exerts its insecticidal effect through neurotoxicity. It primarily targets the insect's nervous system by acting on nicotinic acetylcholine (B1216132) receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors located on the postsynaptic membranes.[1][6] This dual action leads to abnormal neural transmission, causing persistent activation of nerves, muscle contractions, paralysis, and ultimately, the death of the insect.[1] Spinetoram is classified under Group 5 of the Insecticide Resistance Action Committee (IRAC) Mode of Action classification, which includes nAChR allosteric modulators.[7]

Spinetoram_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds GABA GABA GABAR GABA Receptor (GABAR) GABA->GABAR Binds Ion_Channel_Na Na+ Channel nAChR->Ion_Channel_Na Opens Ion_Channel_Cl Cl- Channel GABAR->Ion_Channel_Cl Opens Depolarization Persistent Depolarization Ion_Channel_Na->Depolarization Na+ influx Hyperpolarization Inhibition of Hyperpolarization Ion_Channel_Cl->Hyperpolarization Cl- influx (Inhibitory Signal) Paralysis Paralysis & Death Depolarization->Paralysis Hyperpolarization->Paralysis Blockage of inhibition Spinetoram Spinetoram Spinetoram->nAChR Allosteric Modulation Spinetoram->GABAR Disruption

Spinetoram's dual-site neurotoxic mode of action.

Experimental Protocols for Analysis

The separation and quantification of spinetoram-J and spinetoram-L are most commonly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for sample extraction and cleanup, particularly from complex matrices like agricultural products and soil.

Sample Preparation using Modified QuEChERS Method

This protocol is a generalized procedure based on methodologies for various matrices.

a. Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (or ethyl acetate (B1210297), depending on the matrix).[8]

  • Add internal standards if necessary.

  • Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO4) and 1 g of sodium chloride (NaCl), to induce liquid-liquid partitioning.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 1 mL) of the upper organic layer to a 2 mL microcentrifuge tube.

  • Add a d-SPE sorbent mixture. A common combination includes 150 mg anhydrous MgSO4 and 25-50 mg of primary secondary amine (PSA). For matrices with pigments or fats, graphitized carbon black (GCB) or C18 may be included.[8]

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., ≥10,000 rpm) for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter if necessary.

HPLC-MS/MS Analysis

a. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used (e.g., Symmetry C18, 5 µm, 2.1 x 100 mm).[8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (A) and an organic solvent (B).

    • Solvent A: Methanol/water (e.g., 10/90, v/v) with an additive like 5 mM ammonium (B1175870) acetate or ammonium formate.[8][9]

    • Solvent B: Methanol/water (e.g., 90/10, v/v) with the same additive.[8]

  • Flow Rate: Typically in the range of 0.2-0.75 mL/min.[8]

  • Injection Volume: 5-20 µL.[8]

  • Column Temperature: Ambient or controlled (e.g., 25-40°C).

b. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor-to-product ion transitions for spinetoram-J and spinetoram-L are monitored.

    • Spinetoram-J: Precursor ion [M+H]+ at m/z 748.5.[9]

    • Spinetoram-L: Precursor ion [M+H]+ at m/z 760.5.[9]

    • Product ions will vary depending on the instrument and collision energy but are selected for their specificity and abundance.

  • Instrument Parameters: Capillary voltage, cone voltage, collision energy, and gas flows should be optimized for maximum sensitivity for both analytes.

Analytical_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction 10g sample Partitioning Partitioning Extraction->Partitioning Acetonitrile & Salts Centrifugation1 Centrifugation1 Partitioning->Centrifugation1 Shake dSPE dSPE Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 PSA/C18/GCB Filtration Filtration Centrifugation2->Filtration Clean Extract LC_Separation HPLC Separation (C18 Column) Filtration->LC_Separation Inject MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Generalized workflow for the analysis of Spinetoram.

Data Presentation

The quantitative data for spinetoram-J and spinetoram-L should be presented in a clear, tabular format. Below is a template for reporting results from a typical quantitative analysis.

AnalyteRetention Time (min)Precursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Concentration (ng/g)Recovery (%)
Spinetoram-J e.g., 5.8748.5e.g., 142.1e.g., 98.1ValueValue
Spinetoram-L e.g., 6.2760.5e.g., 142.1e.g., 98.1ValueValue

Conclusion

This technical guide provides a foundational understanding of the composition and analysis of spinetoram, focusing on its active components, spinetoram-J and spinetoram-L. For researchers and professionals in drug development and related scientific fields, a thorough grasp of the chemical nature and appropriate analytical methodologies is crucial for accurate assessment and quality control. The provided experimental protocols offer a robust starting point for the development of specific in-house methods tailored to various research and regulatory needs. The unique dual mode of action of spinetoram continues to make it an effective and important tool in pest management.

References

Foundational

A Technical Guide to the Translaminar and Systemic Activity of Spinetoram in Plants

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of chemistry, derived from the fermentation of the soil ba...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of chemistry, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] It is composed of two primary active ingredients, spinetoram-J and spinetoram-L, which provide a broad spectrum of control against various insect pests, including lepidopterans, thrips, and leafminers.[3][4] The mode of action for Spinetoram involves the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neuromuscular fatigue, paralysis, and eventual death of the target insect.[1][3][5]

A key feature contributing to Spinetoram's high efficacy is its ability to move within plant tissues after application. This movement is characterized by two distinct mechanisms: translaminar and systemic activity. Translaminar, or "local systemic," activity allows the active ingredient to penetrate the leaf surface and form a reservoir within the tissue, while true systemic activity involves translocation throughout the plant's vascular system (xylem and phloem).[3][6] This guide provides an in-depth technical overview of these properties, summarizing quantitative data and detailing the experimental protocols used for their assessment.

Translaminar Activity of Spinetoram

Translaminar activity refers to the absorption of an active ingredient by one side of a leaf, followed by its movement through the leaf tissue to the opposite, untreated side.[6] This property is crucial for controlling pests that feed on the underside of leaves, which are often difficult to reach with foliar sprays.[3]

The primary mechanism for Spinetoram's translaminar movement is passive diffusion.[7] After a foliar application, a concentration gradient is established between the high concentration of the active ingredient on the leaf surface (adaxial) and the lower concentration within the leaf's mesophyll. This gradient drives the molecules across the waxy outer cuticle and into the leaf's internal tissues, making it available to pests feeding on any part of the leaf.[6][7] Studies have confirmed that Spinetoram exhibits excellent translaminar activity, effectively controlling pests like Spodoptera litura larvae when applied only to the upper leaf surface.[3]

G cluster_leaf Leaf Cross-Section sp_deposit Spinetoram Deposit (Adaxial Surface) cuticle Cuticle Layer sp_deposit->cuticle Penetration (Passive Diffusion) mesophyll Mesophyll Tissue (Reservoir) cuticle->mesophyll pest Feeding Pest (Abaxial Surface) mesophyll->pest Ingestion app Foliar Application app->sp_deposit Spray

Diagram 1: Spinetoram's translaminar pathway through a plant leaf.

Systemic Activity of Spinetoram

Beyond local movement within a leaf, Spinetoram also demonstrates true systemic activity, allowing it to be transported throughout the plant.[3][7] This is accomplished through the plant's two primary vascular tissues: the xylem and the phloem. This dual mobility provides comprehensive plant protection from both soil and foliar applications.[7]

Xylem Translocation

The xylem is responsible for transporting water and nutrients from the roots to the upper parts of the plant in a process known as the transpiration stream.[7] When Spinetoram is applied to the soil or as a seed treatment, it is absorbed by the roots through both passive and active transport mechanisms.[7] Once inside the root's vascular cylinder, it enters the xylem and is carried upward (acropetally) to the stems and leaves.[7] This one-way, upward movement is highly effective for protecting new growth and controlling pests that feed on the upper canopy of the plant long after a soil application.[7][8]

Phloem Translocation

The phloem transports sugars (photosynthates) from their point of production (sources, typically mature leaves) to areas of growth or storage (sinks, such as roots, fruits, and developing tissues).[7][9] Phloem transport is an active process and, unlike xylem transport, is multidirectional.[9] Spinetoram has been shown to have some mobility within the phloem.[7] Following foliar application, it can be loaded into the phloem and transported to other parts of the plant, including downward to the roots. This capability is particularly advantageous for controlling phloem-feeding pests like aphids.[7]

G cluster_plant Whole Plant System leaves Leaves (Source) stem Stem leaves->stem Phloem Transport (Source to Sink) stem->leaves roots Roots (Sink) stem->roots fruit Fruit (Sink) stem->fruit roots->stem Xylem Transport (Acropetal) foliar_app Foliar Application foliar_app->leaves soil_app Soil/Seed Application soil_app->roots

Diagram 2: Systemic movement of Spinetoram via xylem and phloem.

Quantitative Data Summary

The efficacy of Spinetoram is dependent on its concentration in plant tissues, which is influenced by the application method, rate, plant species, and environmental conditions.

Table 1: Efficacy of Spinetoram via Translaminar/Systemic Action against Key Pests
Target PestCropApplication Rate (g a.i./ha)Observed EfficacyCitation(s)
Thrips (Frankliniella fusca, Thrips tabaci)Cotton13.0 - 26.0Comparable control to commercial standards.[10][11]
Thrips (Thrips palmi)Watermelon6391.14% reduction in thrips population.[12]
Leaf miner (Liriomyza trifolii)Watermelon6342.93% reduction in leaf infestation.[12]
Diamondback Moth (Plutella xylostella)Cabbage45 - 60>80% larval population reduction.[13]
Cabbage Butterfly (Pieris rapae)Cabbage45 - 60>80% larval population reduction.[13]
ThripsGrapes300 - 375Significant reduction in thrips population over standards.[14]
Cotton Thrips (Thrips tabaci)Cotton36 - 4581-88% reduction over control after second spray.[15]
Table 2: Spinetoram Residue and Dissipation in Plant Tissues
CropApplication MethodTissueHalf-Life (days)Major Metabolites IdentifiedCitation(s)
TeaFoliarFresh Leaves0.70N-formyl-XDE-175-J, N-demethyl-XDE-175-J[16]
CabbageSeed-pelletizedLeaf3.57Not specified[16]
CabbageSeed-pelletizedStem5.77Not specified[16]
CabbageSeed-pelletizedRoot4.21Not specified[16]
Apple, Lettuce, TurnipNot specifiedFruit, Leaf, RootNot specifiedN-demethyl, N-formyl, 3-O-deethyl metabolites[17]

Experimental Protocols

Assessing the movement of an active ingredient within a plant requires specific and controlled methodologies. Below are outlines of key experimental protocols.

Protocol for Assessment of Translaminar Activity

This protocol is designed to confirm if an active ingredient applied to one leaf surface can affect pests on the untreated surface.

  • Objective: To quantify the mortality of a leaf-feeding insect on an untreated leaf surface following application to the opposite surface.

  • Materials: Potted host plants (e.g., cotton, cabbage), technical grade Spinetoram, solvent (e.g., acetone), microapplicator, test insects (e.g., Spodoptera litura larvae), leaf cages or petri dishes, controlled environment chamber.

  • Methodology:

    • Plant Preparation: Grow plants to a suitable stage (e.g., 4-6 true leaves). Select healthy, uniform leaves for the assay.

    • Application: Use a masking technique to cover the abaxial (lower) surface of the leaf. Apply a precise volume and concentration of Spinetoram solution to the adaxial (upper) leaf surface using a microapplicator. An equal number of control plants are treated with solvent only.

    • Insect Release: After the application has dried completely, carefully detach the treated leaf. Place the leaf in a petri dish or attach a small cage to the untreated abaxial surface. Introduce a set number of test insects (e.g., 10 third-instar larvae) onto the untreated surface.

    • Incubation: Maintain the assays in a controlled environment chamber with appropriate temperature, humidity, and photoperiod.

    • Data Collection: Assess insect mortality at predetermined intervals (e.g., 24, 48, and 72 hours) post-infestation.

  • Analysis: Calculate the percentage mortality for each treatment and control. Correct for control mortality using Abbott's formula. Statistical analysis (e.g., ANOVA) is used to determine significant differences.[12]

G A 1. Select & Prepare Host Plants B 2. Mask Abaxial (Lower) Leaf Surface A->B C 3. Apply Spinetoram to Adaxial (Upper) Surface B->C D 4. Allow Application to Dry C->D E 5. Place Test Insects on Untreated Abaxial Surface D->E F 6. Incubate in Controlled Environment E->F G 7. Assess Insect Mortality at 24, 48, 72h F->G H 8. Data Analysis (% Corrected Mortality) G->H

Diagram 3: Experimental workflow for a translaminar activity bioassay.
Protocol for Assessment of Systemic (Xylem) Activity

This protocol evaluates the uptake of an active ingredient from the soil and its subsequent translocation to aerial plant parts.

  • Objective: To determine the efficacy of soil-applied Spinetoram against foliar pests or to quantify its concentration in leaves.

  • Materials: Potted host plants, technical grade Spinetoram, soil medium, test insects (for bioassay) or analytical equipment (for residue analysis), controlled environment chamber or greenhouse.

  • Methodology:

    • Plant Preparation: Transplant seedlings into pots with a standardized soil medium.

    • Application: Apply a known concentration and volume of Spinetoram solution as a soil drench to each pot. Control plants receive water only.

    • Growth Period: Allow plants to grow for a specific period (e.g., 7, 14, and 21 days) to permit uptake and translocation.

    • Assessment (Option A - Bioassay): After the growth period, detach leaves from a specific node. Infest the leaves with a known number of target foliar pests (e.g., aphids, thrips). Assess mortality as described in Protocol 4.1.

    • Assessment (Option B - Residue Analysis): Harvest different plant tissues (roots, stems, leaves) separately. Process the samples for chemical analysis to quantify the concentration of Spinetoram and its metabolites.

  • Analysis: For bioassays, calculate percent mortality. For residue analysis, determine the concentration (e.g., in µg/g of tissue) and calculate the translocation factor (concentration in shoot / concentration in root).[18]

G cluster_bioassay Bioassay Path cluster_residue Residue Analysis Path A 1. Grow Plants in Standardized Soil B 2. Apply Spinetoram as a Soil Drench A->B C 3. Grow for Defined Period (e.g., 7, 14, 21 days) B->C D 4. Harvest Plant Tissues C->D E1 5a. Infest Leaves with Target Pests D->E1 E2 5b. Sample Prep (QuEChERS) D->E2 F1 6a. Assess Mortality E1->F1 F2 6b. LC-MS/MS Analysis E2->F2 G2 7b. Quantify Concentration F2->G2

Diagram 4: Experimental workflow for a systemic (xylem) activity assay.
Protocol for Residue Analysis in Plant Tissues

Quantifying the concentration of Spinetoram in plant tissues is essential for understanding its movement and persistence.

  • Objective: To accurately measure the concentration of Spinetoram and its major metabolites in various plant matrices.

  • Methodology:

    • Sample Homogenization: Plant tissue samples (leaf, stem, root, fruit) are cryogenically frozen and homogenized to a fine powder.

    • Extraction (QuEChERS): A subsample is extracted using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves extraction with acetonitrile (B52724) followed by a salting-out step.

    • Cleanup: The extract undergoes dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like pigments and lipids.

    • Analysis: The final, cleaned extract is analyzed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This provides sensitive and selective quantification of the parent compound and its metabolites.[16]

Conclusion

The combined translaminar and systemic activities of Spinetoram are fundamental to its robust field performance. Its ability to penetrate leaf tissue creates a persistent reservoir, providing extended control of pests on all leaf surfaces. Furthermore, its capacity for transport in both the xylem and phloem ensures comprehensive distribution throughout the plant, protecting new growth and controlling a wider range of pests, including those that feed on vascular tissues. This dual mobility allows for flexible application methods, from foliar sprays to soil drenches, making Spinetoram a highly effective and versatile tool in modern integrated pest management programs. A thorough understanding of these transport mechanisms is critical for optimizing application strategies and managing insect resistance.

References

Exploratory

Spinetoram degradation and metabolism in target insects

An In-depth Technical Guide on the Degradation and Metabolism of Spinetoram in Target Insects For Researchers, Scientists, and Drug Development Professionals Introduction Spinetoram is a semi-synthetic insecticide belong...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Degradation and Metabolism of Spinetoram in Target Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class, derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1][2] It is a mixture of two active components, spinetoram-J and spinetoram-L, which act on the insect's nervous system by targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and γ-aminobutyric acid (GABA) receptors.[3][4] This dual mode of action leads to the excitation of the nervous system, involuntary muscle contractions, paralysis, and ultimately, insect mortality.[5] Due to its high efficacy against a broad spectrum of pests, particularly lepidopteran species, its degradation and metabolism within target insects are critical areas of study for understanding its efficacy, potential resistance mechanisms, and environmental fate.[4][6]

Insect metabolic systems, primarily involving detoxification enzymes, are the first line of defense against xenobiotics like insecticides.[7] The primary enzyme families responsible for metabolizing insecticides are Cytochrome P450 monooxygenases (P450s), Glutathione (B108866) S-transferases (GSTs), and Carboxylesterases (CarEs).[8][9] The activity of these enzymes can be induced upon exposure to insecticides, leading to detoxification and, in some cases, the development of metabolic resistance.[7][10] This guide provides a comprehensive overview of the current knowledge on spinetoram degradation and metabolism in insects, summarizing key quantitative data, detailing experimental protocols, and visualizing the core metabolic processes.

Metabolic Pathways of Spinetoram in Insects

The metabolism of spinetoram in insects is a detoxification process primarily carried out by Phase I and Phase II enzyme systems. These systems work sequentially to convert the lipophilic spinetoram molecule into more water-soluble metabolites that can be readily excreted.

Phase I Metabolism: This phase involves the initial breakdown of the insecticide, primarily through oxidation, hydroxylation, and epoxidation reactions.[11] The principal enzymes involved are the Cytochrome P450 monooxygenases (P450s), also known as mixed-function oxidases (MFO).[12][13] P450s are a diverse superfamily of enzymes that metabolize a wide array of foreign compounds.[11][12] In the case of spinetoram, P450s are thought to be the main enzymes responsible for its initial modification.[11]

Phase II Metabolism: Following Phase I, the modified (and sometimes still toxic) metabolites are conjugated with endogenous molecules to further increase their water solubility and facilitate excretion.[9][14] The key enzymes in this phase are Glutathione S-transferases (GSTs), which catalyze the conjugation of metabolites with glutathione.[15][16] This process neutralizes electrophilic compounds and protects the insect from oxidative stress induced by the insecticide.[14][16]

dot

Spinetoram_Metabolism Spinetoram Metabolic Pathway in Target Insects cluster_insect Insect Body cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Spinetoram Spinetoram (Lipophilic) P450 Cytochrome P450s (MFO) Spinetoram->P450 Oxidation, Hydroxylation Metabolite1 Oxidized/Hydroxylated Metabolites P450->Metabolite1 GST Glutathione S-transferases (GSTs) Metabolite1->GST Conjugation with Glutathione Metabolite2 Conjugated Metabolites (Water-Soluble) GST->Metabolite2 Excretion Excretion Metabolite2->Excretion

Caption: General metabolic pathway of spinetoram in insects.

Quantitative Analysis of Spinetoram Metabolism and Toxicity

The interaction between spinetoram and insect detoxification enzymes has been quantified in several studies. Sub-lethal concentrations of spinetoram can induce or inhibit the activity of these enzymes, which is a key indicator of the insect's metabolic response.

Data on Detoxification Enzyme Activity

The following table summarizes the observed effects of spinetoram on the activity of major detoxification enzymes in different insect species. The response is often dose-dependent, with lower concentrations sometimes inducing enzyme activity as a defense mechanism, while higher concentrations may cause inhibition or overwhelming damage.[17]

Insect SpeciesSpinetoram ConcentrationEnzymeObserved EffectReference
Agrotis ipsilon (Black Cutworm)LC10, LC20, LC50Mixed-Function Oxidases (MFO)Activity significantly enhanced up to the 4th day of treatment.[11]
Agrotis ipsilon (Black Cutworm)LC10, LC20, LC50Acetylcholinesterase (AChE)Activity significantly decreased after 2 days of treatment.[11]
Apis cerana cerana (Asian Honey Bee)LC20Cytochrome P450, GST, Carboxylesterase (CarE)Activity significantly increased.[17]
Apis cerana cerana (Asian Honey Bee)LC50Cytochrome P450, GST, Carboxylesterase (CarE)Activity declined, suggesting enzyme inhibition or midgut damage.[17]
Tuta absoluta (Tomato Leaf Miner)LC10, LC20Acetylcholinesterase (AChE)Significant inhibition of enzyme activity.[8]
Tuta absoluta (Tomato Leaf Miner)LC10, LC20Glutathione S-transferase (GST)Inhibition of enzyme activity.[8]
Tuta absoluta (Tomato Leaf Miner)LC20Mixed-Function Oxidases (MFO)Inhibition of enzyme activity.[8]
Frankliniella occidentalis (Western Flower Thrips)LC25Carboxylesterase (CarE), GST, Cytochrome P450Activity significantly increased.[18]
Frankliniella occidentalis (Western Flower Thrips)LC25Acetylcholinesterase (AChE)Activity decreased.[18]
Data on Acute Toxicity

The acute toxicity of spinetoram is typically measured by determining the lethal concentration (LC) required to kill a certain percentage of the test population (e.g., LC50 for 50% mortality). This value is a crucial benchmark for insecticide efficacy.

Insect SpeciesInstar/StageBioassay MethodLC Value (ppm or mg L⁻¹)Time (hours)Reference
Spodoptera litura3rd InstarNot SpecifiedLC50: 8.5624[19]
Spodoptera litura3rd InstarNot SpecifiedLC50: 5.8648[19]
Spodoptera litura3rd InstarNot SpecifiedLC50: 3.7072[19]
Tuta absolutaLarvaeImmersionLC10: 0.0648[20]
Tuta absolutaLarvaeImmersionLC20: 0.1048[20]
Tuta absolutaLarvaeImmersionLC50: 0.3248[20]
Schistocerca gregaria1st Instar NymphNot SpecifiedLC50: 11.972[5]
Schistocerca gregaria2nd Instar NymphNot SpecifiedLC50: 19.872[5]
Schistocerca gregaria3rd Instar NymphNot SpecifiedLC50: 27.672[5]
Schistocerca gregaria5th Instar NymphNot SpecifiedLC50: 37.572[5]

Experimental Protocols

Standardized methodologies are essential for studying insecticide metabolism. The following protocols are representative of the techniques used in the cited literature.

Insect Rearing and Treatment
  • Insect Colonies: Target insect species (e.g., Spodoptera frugiperda, Tuta absoluta) are reared in laboratory colonies under controlled conditions of temperature, humidity, and photoperiod.[20][21]

  • Insecticide Application:

    • Leaf Dipping/Immersion: Leaves of a host plant are dipped in various concentrations of spinetoram solution for a short period (e.g., 10 seconds), allowed to air dry, and then provided to the insects.[1][11][20]

    • Diet-Overlay Bioassay: A liquid artificial diet is dispensed into the wells of a multi-well plate. After the diet solidifies, a specific volume (e.g., 50 µL) of the spinetoram solution is applied to the surface of each well.[21]

Sample Preparation and Enzyme Assays
  • Tissue Dissection: For tissue-specific analysis, organs like the midgut, which is a primary site for detoxification, are dissected from the insects under a microscope.[17]

  • Homogenization: Insect larvae or specific tissues are homogenized in a buffer solution (e.g., phosphate (B84403) buffer) on ice to prepare a crude enzyme extract. The homogenate is then centrifuged to separate the supernatant, which contains the enzymes, from cellular debris.

  • Enzyme Activity Measurement: The activity of detoxification enzymes is typically measured using spectrophotometric methods with specific substrates that produce a colored product upon enzymatic reaction. The rate of color change is proportional to the enzyme's activity.

Transcriptome and Metabolome Analysis
  • Sample Preparation: Larvae exposed to control and spinetoram treatments (e.g., LC10 and LC90 doses) are collected after a specific time (e.g., 48 hours).[21] Samples are flash-frozen in liquid nitrogen and stored at -80°C.[21]

  • RNA Extraction and Sequencing (Transcriptomics): Total RNA is extracted from the samples using a method like the TRIzol protocol. The quantity and quality of RNA are assessed, and the samples are then used to construct sequencing libraries for analysis on a platform like Illumina, which reveals changes in gene expression.[21]

  • Metabolite Extraction and Analysis (Metabolomics): Metabolites are extracted from insect samples using a solvent mixture. The extracts are then analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the changes in various metabolites in response to spinetoram exposure.[21]

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Experimental_Workflow General Experimental Workflow for Spinetoram Metabolism Studies cluster_exposure Insect Exposure cluster_biochem Biochemical Analysis cluster_omics Omics Analysis rearing 1. Insect Rearing (Controlled Conditions) treatment 2. Spinetoram Treatment (e.g., Diet-Overlay, Leaf Dip) rearing->treatment sample_prep_bio 3a. Sample Preparation (Homogenization, Centrifugation) treatment->sample_prep_bio sample_prep_omics 3b. Sample Collection (Flash Freezing) treatment->sample_prep_omics enzyme_assay 4a. Detoxification Enzyme Assays (Spectrophotometry) sample_prep_bio->enzyme_assay data_bio 5a. Data Analysis (Enzyme Activity Levels) enzyme_assay->data_bio extraction 4b. RNA/Metabolite Extraction sample_prep_omics->extraction analysis 5b. LC-MS/MS & RNA-Seq extraction->analysis data_omics 6b. Data Analysis (DEGs, Metabolite Profiles) analysis->data_omics Resistance_Logic Logical Flow of Metabolic Resistance Development exposure Spinetoram Exposure stress Induction of Cellular Stress exposure->stress gene_up Upregulation of Detoxification Genes (P450s, GSTs, etc.) stress->gene_up enzyme_inc Increased Synthesis of Detoxification Enzymes gene_up->enzyme_inc detox_rate Enhanced Rate of Spinetoram Metabolism and Detoxification enzyme_inc->detox_rate survival Increased Insect Survival & Selection detox_rate->survival resistance Development of Metabolic Resistance in Population survival->resistance

References

Foundational

Spinetoram: A Technical Guide to its Environmental Fate and Ecotoxicology

For Researchers, Scientists, and Drug Development Professionals Introduction Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of macrocyclic lactones.[1][2] It is derived from the fermentation o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of macrocyclic lactones.[1][2] It is derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2][3] The active ingredient is a mixture of two principal components, 3′-O-ethyl-5,6-dihydro spinosyn J (spinetoram-J) and 3′-O-ethyl spinosyn L (spinetoram-L), typically in a 3:1 ratio.[4][5] Spinetoram acts on the insect nervous system by disrupting nicotinic acetylcholine (B1216132) receptors and γ-aminobutyric acid (GABA)-gated chloride channels.[5][6][7] This mode of action provides effective control against a broad spectrum of insect pests, including lepidopteran larvae, thrips, and leafminers.[5][6] Classified as a reduced-risk pesticide by the U.S. Environmental Protection Agency (EPA), spinetoram's environmental behavior and non-target effects are critical areas of study.[8][9]

Environmental Fate

The environmental fate of a pesticide describes its transport and transformation in soil, water, and air. Spinetoram is generally considered non-persistent in the environment.[10]

Degradation and Dissipation

Spinetoram degrades in the environment through a combination of microbial action and photolysis.[3]

  • In Soil: Spinetoram transforms rapidly in terrestrial environments and is considered non-persistent.[10] Laboratory studies show aerobic soil metabolism half-lives (t½) ranging from 3 to 31 days, while field dissipation is even faster, with a DT50 of less than one day.[10] The primary degradation product identified in soil is N-demethyl-J.[10]

  • In Water: The compound is stable to hydrolysis under acidic and neutral conditions (pH 5 and 7) but slowly hydrolyzes in alkaline conditions (pH 9).[6][10] The degradation half-life for spinetoram-L at pH 9 is estimated to be 154 days.[6] However, aqueous photolysis is a significant degradation pathway. Under natural sunlight, direct photolysis is a rapid process with reported half-lives of approximately 0.5 days.[4] In paddy field ecosystems, the dissipation half-life in water was observed to be as short as 0.35 days.[11]

  • In Air: Spinetoram has a low vapor pressure (4.2–6.0 × 10⁻⁵ Pa at 25°C) and a low Henry's Law constant, indicating that it has low volatility and is not expected to be present in significant concentrations in the air.[10]

Mobility

Mobility refers to the potential for a pesticide to move from its application site into other environmental compartments, such as groundwater.

  • Soil Adsorption and Leaching: Spinetoram's mobility in soil is generally low.[10] The Freundlich adsorption coefficients (Kd) vary with soil type, with values ranging from 10 to 300.[10] The corresponding organic carbon-normalized adsorption coefficients (Koc) are high, ranging from 1375 to 27273, which indicates that spinetoram binds strongly to soil particles.[10] This strong adsorption, coupled with its rapid degradation, results in a low potential to leach into groundwater.[10]

Bioaccumulation

Bioaccumulation is the process by which a substance builds up in an organism.

  • Partition Coefficient: The n-octanol/water partition coefficient (log Kow) for spinetoram is pH-dependent, increasing from 2.4 at pH 5 to 4.82 at neutral-alkaline conditions.[4][10] Values above 3 suggest a potential for bioaccumulation.

  • Bioconcentration Factor (BCF): Despite the log Kow values, studies on bioaccumulation in fish show a low potential for bioaccumulation.[10] Measured Bioconcentration Factor (BCF) values in fish are between 43 and 430, with rapid elimination half-lives of 2.3 to 5.3 days.[10]

Data Presentation: Quantitative Summary

Table 1: Physicochemical Properties of Spinetoram
PropertyValuepHSource
Vapor Pressure 4.2–6.0 × 10⁻⁵ Pa (at 25°C)N/A[10]
Water Solubility pH-dependentN/A[4]
Log K_ow_ 2.45[4]
4.09 to 4.827-9[4][10]
Table 2: Environmental Fate of Spinetoram in Soil and Water
CompartmentParameterValueConditionsSource
Soil Aerobic Metabolism Half-life (t½)3–31 daysLaboratory[10]
Field Dissipation (DT₅₀)< 1 dayField[10]
Soil Adsorption (K_oc_)1,375–27,273 mL/gVarious soils[10]
Water Hydrolysis Half-life (t½)StablepH 5, 7[6]
154 days (Spinetoram-L)pH 9[6]
Aqueous Photolysis Half-life (t½)≈ 0.5 daysArtificial sunlight[4]
Field Dissipation (DT₅₀)0.35 daysPaddy water[11]
Biota (Fish) Bioconcentration Factor (BCF)43–430N/A[10]
Elimination Half-life2.3–5.3 daysN/A[10]

Ecotoxicology

Spinetoram exhibits selective toxicity, with high efficacy against target pests but varying effects on non-target organisms.

Aquatic Organisms
  • Fish: Spinetoram is considered moderately to highly toxic to fish on an acute basis.[12] Signs of acute toxicity include erratic swimming and loss of balance, resulting from its neurotoxic mode of action.[12] Chronic exposure to low levels may affect growth and reproduction.[12]

  • Aquatic Invertebrates: Spinetoram is highly toxic to freshwater invertebrates. The 48-hour EC50 for Daphnia magna is 0.228 mg/L.[4] Studies on Daphnia pulex reported a 48-hour LC50 of 37.71 µg/L, highlighting its high toxicity and the potential for chronic exposure to reduce longevity and fecundity.[13][14] This indicates a chronic risk to freshwater invertebrates and benthic organisms.[10]

  • Algae and Aquatic Plants: The risk to algae and aquatic plants is considered low.[10] The ErC50 for freshwater green algae is 1.060 mg/L.[6]

Terrestrial Organisms
  • Birds: Spinetoram presents a low risk to wild birds, with an acute oral LD50 greater than 2250 mg/kg.[6][10]

  • Earthworms: The risk to earthworms is also low.[10] Studies on Eudrilus eugeniae showed low mortality at field-relevant application rates.[15]

  • Honey Bees: Spinetoram is highly toxic to bees through both contact and ingestion.[10] The acute contact LD50 is reported as 24.8 ng/bee.[6] This poses an acute risk, and mitigation measures are required, such as avoiding application to flowering crops when bees are active.[10] However, some studies suggest that dry residues on foliage are less harmful.[16]

  • Beneficial Arthropods: Spinetoram can have adverse effects on beneficial predatory and parasitic arthropods, which may disrupt integrated pest management (IPM) programs.[8][10]

Data Presentation: Quantitative Summary

Table 3: Ecotoxicological Endpoints for Spinetoram (Aquatic Organisms)
Organism GroupSpeciesEndpointValueSource
Fish Carp96-hr LC₅₀3.9 mg/L[6]
Aquatic Invertebrate Daphnia magna48-hr EC₅₀0.228 mg/L[4]
Daphnia pulex48-hr LC₅₀37.71 µg/L[13][14]
Algae Freshwater Green AlgaeErC₅₀1.060 mg/L[6]
Table 4: Ecotoxicological Endpoints for Spinetoram (Terrestrial Organisms)
Organism GroupSpeciesEndpointValueSource
Birds (Not specified)Acute Oral LD₅₀> 2250 mg/kg[6]
Mammals RatAcute Oral LD₅₀> 5000 mg/kg[1]
Honey Bee (Not specified)Acute Contact LD₅₀24.8 ng/bee[6]
Earthworm Eudrilus eugeniae7-day LC₅₀Low mortality at field rates[15]

Experimental Protocols

The studies cited for environmental fate and ecotoxicology of spinetoram generally follow internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).[17][18]

Aerobic Soil Metabolism (Following OECD Guideline 307)
  • Objective: To determine the rate and pathway of degradation of spinetoram in aerobic soil.

  • Methodology:

    • Test Substance: ¹⁴C-radiolabeled spinetoram-J and spinetoram-L are used to trace the parent compound and its transformation products.

    • Soil Samples: At least three different soil types with varying textures, organic carbon content, and pH are selected. Soils are sieved and brought to a specific moisture content (e.g., 75% of 1/3 bar moisture).[5]

    • Application: The radiolabeled spinetoram is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

    • Incubation: Samples are incubated in the dark at a constant temperature (e.g., 25°C) for a period of up to one year.[5] Aerobic conditions are maintained by ensuring a continuous supply of air. Volatile organic products and ¹⁴CO₂ are trapped.

    • Sampling and Analysis: At specified intervals, replicate soil samples are extracted using appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent spinetoram and its metabolites.

    • Data Analysis: The dissipation half-life (DT₅₀) of the parent compound and the formation and decline of major metabolites are calculated using kinetic modeling.

Aquatic Invertebrate Acute Immobilisation Test (Daphnia sp.) (Following OECD Guideline 202)
  • Objective: To determine the acute toxicity of spinetoram to an aquatic invertebrate, typically Daphnia magna.

  • Methodology:

    • Test Organisms: Young daphnids (<24 hours old), sourced from a healthy laboratory culture, are used.

    • Test Solutions: A series of test concentrations of spinetoram are prepared in a suitable aqueous medium, along with a control group (no spinetoram). A geometric series of at least five concentrations is recommended.

    • Exposure: Groups of daphnids (e.g., 20 individuals per concentration, split into replicates) are exposed to the test solutions in glass vessels under controlled conditions (e.g., 20±2°C, 16-hour light/8-hour dark cycle).

    • Observation: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

    • Data Analysis: The concentration that causes immobilization in 50% of the test population (EC₅₀) is calculated for the 48-hour exposure period using statistical methods like probit analysis.

Honey Bee Acute Contact Toxicity Test (Following OECD Guideline 214)
  • Objective: To determine the acute contact toxicity of spinetoram to adult honey bees (Apis mellifera).

  • Methodology:

    • Test Organisms: Young, healthy adult worker bees of uniform age and size are selected from a single hive.

    • Dose Preparation: A range of doses of spinetoram, dissolved in a suitable carrier solvent (e.g., acetone), are prepared.

    • Application: A precise, small volume (e.g., 1 µL) of each dose solution is applied directly to the dorsal thorax of each bee using a micro-applicator. A control group is treated with the solvent only.

    • Holding Conditions: After treatment, the bees are placed in cages with access to a sucrose (B13894) solution and held under controlled laboratory conditions (temperature, humidity).

    • Mortality Assessment: Bee mortality is recorded at regular intervals, typically up to 48 or 96 hours post-application.

    • Data Analysis: The dose that is lethal to 50% of the treated bees (LD₅₀) is calculated and expressed as micrograms of active substance per bee (µg a.s./bee).

Mandatory Visualizations

Environmental_Fate_Workflow cluster_degradation Degradation Processes cluster_transport Transport & Fate Spinetoram Spinetoram Application (Terrestrial/Aquatic) Environment Environmental Compartments (Soil, Water, Air) Spinetoram->Environment Photolysis Photolysis (Water/Soil Surface) Environment->Photolysis Microbial Microbial Degradation (Soil/Sediment) Environment->Microbial Hydrolysis Hydrolysis (Alkaline Water) Environment->Hydrolysis Adsorption Adsorption to Soil (Low Mobility) Environment->Adsorption Leaching Leaching (Low Potential) Environment->Leaching Bioaccumulation Bioaccumulation (Low Potential) Environment->Bioaccumulation Metabolites Degradation to Metabolites & CO2 Photolysis->Metabolites Microbial->Metabolites Hydrolysis->Metabolites Ecotoxicology_Risk_Assessment cluster_exposure Exposure Assessment cluster_effects Effects Assessment PEC Predicted Environmental Concentration (PEC) (Soil, Water) Risk_Char Risk Characterization (PEC / PNEC Ratio) PEC->Risk_Char PNEC Predicted No-Effect Concentration (PNEC) (LC50, EC50, NOEC) PNEC->Risk_Char Risk_Aquatic Risk to Aquatic Organisms Risk_Char->Risk_Aquatic Risk_Terrestrial Risk to Terrestrial Organisms Risk_Char->Risk_Terrestrial Risk_Bees Risk to Bees & Pollinators Risk_Char->Risk_Bees Fate_Data Environmental Fate Data (Degradation, Mobility) Fate_Data->PEC Toxicity_Data Ecotoxicity Test Data (Fish, Daphnia, Bees, etc.) Toxicity_Data->PNEC Spinetoram_Degradation_Pathway cluster_soil Primary Transformation in Soil cluster_plant Metabolism in Plants Parent Spinetoram (Spinetoram-J & Spinetoram-L) Metabolite_J N-demethyl-175-J Parent->Metabolite_J Aerobic Metabolism Metabolite_L N-demethyl-175-L Parent->Metabolite_L Aerobic Metabolism N_demethyl N-demethylation Parent->N_demethyl N_formyl N-formylation Parent->N_formyl Cleavage Macrolide Ring Cleavage Parent->Cleavage Further_Deg Further Degradation (e.g., to CO2) Metabolite_J->Further_Deg Metabolite_L->Further_Deg Further_Deg_Plant Incorporation into Natural Constituents N_demethyl->Further_Deg_Plant N_formyl->Further_Deg_Plant Cleavage->Further_Deg_Plant

References

Exploratory

Spinetoram: A Novel Antifungal Agent Targeting Ribosomal Function

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Spinetoram, a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa, has recently emerged a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Spinetoram, a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa, has recently emerged as a promising candidate for a new class of antifungal agents. Traditionally utilized for its potent insecticidal properties, new research has unveiled its broad-spectrum activity against a variety of phytopathogenic fungi. This technical guide provides a comprehensive overview of the current understanding of spinetoram's antifungal potential, with a focus on its novel mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The primary mode of antifungal action for spinetoram has been identified as the inhibition of protein synthesis through the disruption of ribosomal biogenesis, a mechanism distinct from currently available antifungal drugs. This unique target presents a significant opportunity for the development of new therapeutic strategies against fungal pathogens, potentially circumventing existing resistance mechanisms.

Introduction

The increasing prevalence of fungal infections in both agriculture and human health, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal compounds with unique mechanisms of action. Spinetoram, a member of the spinosyn class of macrocyclic lactones, has demonstrated significant fungicidal activity against several plant-pathogenic fungi[1][2][3]. Its insecticidal mode of action involves the disruption of nicotinic acetylcholine (B1216132) receptors in insects[4][5]. However, its antifungal activity appears to stem from a completely different and novel mechanism: the inhibition of ribosomal function[1][2]. This document serves as a technical resource for researchers, consolidating the available data on spinetoram's antifungal properties and providing detailed methodologies for its further investigation.

Antifungal Spectrum and Efficacy

Spinetoram has demonstrated notable efficacy against a range of phytopathogenic fungi. The most comprehensive data to date focuses on its activity against Botrytis cinerea, the causative agent of gray mold[1][2][3].

In Vitro Efficacy

The in vitro antifungal activity of spinetoram is typically quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of fungal growth.

Fungal SpeciesSpinetoram Concentration (µg/mL)ParameterReference
Botrytis cinerea40.41EC50[1][2][3]
Botrytis cinerea3.19EC10[1]
Botrytis cinerea512.22EC90[1]
Pythium aphanidermatum0.05%57.64% Mycelial Inhibition[6]
Alternaria solani0.05%67.44% Mycelial Inhibition[6]
In Vivo Efficacy

In vivo studies on tomato plants have confirmed the protective and curative effects of spinetoram against gray mold.

Host PlantPathogenSpinetoram Concentration (µg/mL)Disease Reduction (%)Reference
Tomato FruitsBotrytis cinerea160060.2[1][2][3]
Tomato LeavesBotrytis cinerea80070.7[1][2][3]

Mechanism of Action

The primary antifungal mechanism of spinetoram is the inhibition of protein synthesis, a novel mode of action for an antifungal agent[1][2][3]. Transcriptomic analysis of Botrytis cinerea treated with spinetoram revealed a significant enrichment of differentially expressed genes related to ribosomal subunit assembly (40S/60S) and ribosome biogenesis[1][2].

Molecular docking and dynamics simulations have further elucidated this mechanism, predicting a strong and stable binding interaction between spinetoram and the 60S ribosomal protein L27 (RPL27)[1][2][3]. This interaction is believed to disrupt the normal function of the ribosome, leading to a cessation of protein synthesis and subsequent fungal cell death.

It is noteworthy that extensive searches of the existing scientific literature did not yield any studies suggesting that spinetoram or other spinosyns act on other common antifungal targets, such as ergosterol (B1671047) biosynthesis or mitochondrial respiration. This further supports the novelty of its ribosomal-targeting mechanism.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of spinetoram at the molecular level.

spinetoram_moa spinetoram Spinetoram rpl27 60S Ribosomal Protein L27 (RPL27) spinetoram->rpl27 Binds to ribosome 60S Ribosomal Subunit spinetoram->ribosome Disrupts Assembly rpl27->ribosome Component of protein_synthesis Protein Synthesis ribosome->protein_synthesis Essential for cell_death Fungal Cell Death protein_synthesis->cell_death Inhibition leads to

Caption: Proposed mechanism of spinetoram's antifungal action.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antifungal properties of spinetoram.

In Vitro Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sufficient growth is achieved.

    • Harvest fungal spores or conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a final concentration of approximately 1-5 x 10^6 CFU/mL using a hemocytometer or spectrophotometer.

  • Preparation of Spinetoram Dilutions:

    • Prepare a stock solution of spinetoram in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the spinetoram dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at an appropriate temperature for 24-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of spinetoram that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Morphological Analysis of Fungal Hyphae
  • Sample Preparation:

    • Grow the fungus in the presence of various concentrations of spinetoram (e.g., EC10, EC50, EC90).

    • Fix the fungal mycelium in a solution of 3% glutaraldehyde (B144438) and 3% acrolein in a phosphate (B84403) buffer.

    • Post-fix the samples in buffered 2% osmium tetroxide.

    • Dehydrate the samples through a graded ethanol (B145695) series (e.g., 20%, 40%, 60%, 80%, 95%, 100%).

    • Replace ethanol with amyl acetate (B1210297).

    • Critical-point dry the specimens.

  • Imaging:

    • Mount the dried specimens on stubs with conductive cement.

    • Coat the samples with gold in a vacuum evaporator.

    • Examine the samples using a scanning electron microscope.

  • Sample Preparation:

    • Prepare fungal samples as described for SEM.

    • After fixation and dehydration, infiltrate the samples with a resin (e.g., Spurr's resin).

    • Polymerize the resin.

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Place the sections on copper grids.

  • Staining and Imaging:

    • Stain the sections with heavy metals such as uranyl acetate and lead citrate.

    • Examine the samples using a transmission electron microscope.

Transcriptomic Analysis

The following workflow outlines the key steps for analyzing the transcriptomic response of a fungus to spinetoram treatment.

transcriptomics_workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis fungal_culture Fungal Culture (with and without Spinetoram) rna_extraction Total RNA Extraction fungal_culture->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing quality_control Quality Control of Raw Reads sequencing->quality_control read_mapping Read Mapping to Reference Genome quality_control->read_mapping deg_analysis Differential Gene Expression Analysis read_mapping->deg_analysis pathway_analysis Pathway Enrichment Analysis (GO, KEGG) deg_analysis->pathway_analysis

Caption: A typical workflow for fungal transcriptomic analysis.

Molecular Docking and Dynamics Simulation

This protocol provides a high-level overview of the computational workflow to investigate the interaction between spinetoram and a target protein.

docking_md_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics protein_prep Prepare Protein Structure (e.g., from PDB) docking Perform Molecular Docking (e.g., AutoDock, GOLD) protein_prep->docking ligand_prep Prepare Ligand Structure (Spinetoram) ligand_prep->docking pose_analysis Analyze Binding Poses and Scoring docking->pose_analysis complex_prep Prepare Protein-Ligand Complex for MD pose_analysis->complex_prep md_simulation Run MD Simulation (e.g., GROMACS, AMBER) complex_prep->md_simulation trajectory_analysis Analyze Trajectory (RMSD, RMSF, Binding Free Energy) md_simulation->trajectory_analysis

Caption: Workflow for molecular docking and dynamics simulations.

Future Directions and Conclusion

The discovery of spinetoram's antifungal activity opens up a new avenue for the development of fungicides with a novel mechanism of action. Future research should focus on:

  • Expanding the Antifungal Spectrum: Evaluating the efficacy of spinetoram against a broader range of fungal pathogens, including those of clinical significance to human health.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of spinetoram to optimize its antifungal potency and selectivity.

  • Resistance Studies: Investigating the potential for fungi to develop resistance to spinetoram and elucidating the underlying genetic mechanisms.

  • Toxicology and Safety Profiling: Conducting comprehensive toxicological studies to assess the safety of spinetoram as a potential therapeutic agent.

References

Foundational

A Technical Guide to Spinetoram: From Biosynthesis to Semi-Synthetic Production

Abstract: Spinetoram is a second-generation spinosyn insecticide renowned for its broad-spectrum efficacy and favorable environmental profile. A semi-synthetic derivative of naturally occurring spinosyns, its production...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Spinetoram is a second-generation spinosyn insecticide renowned for its broad-spectrum efficacy and favorable environmental profile. A semi-synthetic derivative of naturally occurring spinosyns, its production is a sophisticated interplay of microbial fermentation, genetic engineering, and synthetic chemistry. This guide provides an in-depth examination of the native biosynthetic pathway of spinosyns in the actinomycete Saccharopolyspora spinosa, details the genetic modifications pivotal for producing the necessary precursors, and outlines the subsequent chemical synthesis to yield spinetoram. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative production data, and pathway visualizations to facilitate a comprehensive understanding of this advanced bioinsecticide.

Introduction

Spinetoram is a potent insecticide comprised of two primary active components: spinetoram-J (3′-O-ethyl-5,6-dihydrospinosyn J) and spinetoram-L (3′-O-ethylspinosyn L), typically in a 3:1 ratio.[1][2] It is derived from spinosyns, a family of macrolide compounds produced via fermentation by the soil bacterium Saccharopolyspora spinosa.[3] The development of spinetoram from its natural predecessors was driven by the need for a broader spectrum of activity and improved photostability.[2][4] This was achieved through a two-stage process: first, the fermentative production of specific spinosyn precursors (spinosyn J and spinosyn L), followed by chemical modification to create the final spinetoram molecules.[1][5]

The Native Spinosyn Biosynthesis Pathway

The biosynthesis of spinosyns is a complex process orchestrated by a large, 74-kb gene cluster (spn) within S. spinosa.[3][6] The pathway can be divided into three major stages: the formation of the polyketide backbone, intramolecular cyclization to form the characteristic tetracyclic core, and finally, glycosylation and methylation to produce the mature spinosyn.

Polyketide Backbone Assembly

The process begins with a Type I polyketide synthase (PKS), encoded by the genes spnA, spnB, spnC, spnD, and spnE.[7] This enzymatic complex catalyzes the sequential condensation of one propionyl-CoA starter unit and several malonyl-CoA and methylmalonyl-CoA extender units to assemble a 21-carbon linear polyketide chain. This chain is then cyclized to form the initial macrolactone.[8]

Macrolide Cyclization and Core Formation

Following the initial macrolactone formation, a series of post-PKS modifications create the distinctive perhydro-as-indacene core.[9] This intricate process is catalyzed by four key enzymes: spnJ, spnM, spnF, and spnL.[7]

  • SpnJ , a flavin-dependent oxidase, catalyzes the oxidation of a hydroxyl group on the macrolactone, which is a critical initiating step.[8][9]

  • SpnM is responsible for a subsequent dehydration reaction.[7][8]

  • SpnF acts as a Diels-Alderase, catalyzing a [4+2] cycloaddition, a key step in forming the fused ring system.[8][10]

  • SpnL completes the core structure by catalyzing a Rauhut-Currier reaction.[10]

Glycosylation and Methylation

The final stage in the biosynthesis of mature spinosyns, such as spinosyn A and D, involves the attachment of two deoxy-sugars: D-forosamine and L-rhamnose. The L-rhamnose moiety undergoes a series of methylation events. The genes spnH, spnI, and spnK encode for the methyltransferases responsible for methylating the 4'-, 2'-, and 3'-hydroxyl groups of the rhamnose sugar, respectively.[11]

Spinosyn Biosynthesis Pathway cluster_pks 2.1 Polyketide Backbone Assembly cluster_cyclization 2.2 Macrolide Core Formation cluster_glycosylation 2.3 Glycosylation & Methylation Precursors Propionyl-CoA + Malonyl-CoA + Methylmalonyl-CoA PKS Polyketide Synthase (SpnA-E) Precursors->PKS Macrolactone Cyclized Macrolactone PKS->Macrolactone SpnJ SpnJ (Oxidase) Macrolactone->SpnJ SpnM SpnM (Dehydratase) SpnJ->SpnM SpnF SpnF (Diels-Alderase) SpnM->SpnF SpnL SpnL (Rauhut-Currier) SpnF->SpnL Tetracycle Tetracyclic Aglycone SpnL->Tetracycle Glycosyltransferases Glycosyltransferases (SpnG, SpnP) Tetracycle->Glycosyltransferases Sugars D-Forosamine L-Rhamnose Sugars->Glycosyltransferases Methyltransferases Methyltransferases (SpnH, SpnI, SpnK) Glycosyltransferases->Methyltransferases Spinosyn_AD Spinosyn A / D Methyltransferases->Spinosyn_AD

Caption: Overview of the spinosyn biosynthesis pathway in S. spinosa.

Semi-Synthetic Production of Spinetoram

The industrial production of spinetoram is a two-stage process that leverages the biosynthetic machinery of a genetically engineered strain of S. spinosa and follows with targeted chemical synthesis.[2]

Stage 1: Fermentative Production of Spinosyn J and L

The key to producing spinetoram's precursors is the targeted disruption of the native spinosyn biosynthetic pathway. Spinosyns J and L are natural minor spinosyns that lack the methyl group at the 3'-position of the rhamnose sugar.[2] To accumulate these specific compounds, the gene responsible for this methylation step, spnK, is knocked out.[11] This genetic block prevents the conversion of spinosyn J and L to spinosyn A and D, respectively, causing the desired precursors to accumulate in the fermentation broth.

Genetic Modification Workflow WT Wild-Type S. spinosa Pathway Native Spinosyn Pathway WT->Pathway KO spnK Gene Knockout WT->KO Genetic Engineering SpinosynAD Produces Spinosyn A & D Pathway->SpinosynAD Engineered Engineered S. spinosa BlockedPathway Blocked Spinosyn Pathway Engineered->BlockedPathway SpinosynJL Accumulates Spinosyn J & L BlockedPathway->SpinosynJL

Caption: Workflow for engineering S. spinosa to produce spinetoram precursors.
Stage 2: Chemical Synthesis of Spinetoram

Once spinosyns J and L are extracted and purified from the fermentation broth, they undergo chemical modification.[1]

  • 3'-O-Ethylation : The primary modification is the etherification of the free 3'-hydroxyl group on the rhamnose moiety of both spinosyn J and L to form an ethoxy group.[2]

  • Selective Hydrogenation : The 5,6-double bond in the ethylated spinosyn J intermediate is selectively hydrogenated.[2] This modification is believed to reduce soil residues.

These steps convert spinosyn J and spinosyn L into spinetoram-J and spinetoram-L, respectively.[12] More recent research has focused on optimizing this process, including a novel semi-synthesis based on the selective hydrolysis of 5,6-dihydro spinosyn A.[13][14] Another improved method uses 3-O-ethyl-2,4-di-O-methylrhamnose as both a reactant and a self-protecting group, significantly reducing the number of synthetic steps required.[4][15]

Semi-Synthesis of Spinetoram SpinosynJ Spinosyn J EthylationJ 1. 3'-O-Ethylation SpinosynJ->EthylationJ SpinosynL Spinosyn L EthylationL 1. 3'-O-Ethylation SpinosynL->EthylationL Hydrogenation 2. Selective Hydrogenation (C5=C6 bond) EthylationJ->Hydrogenation SpinetoramJ Spinetoram-J Hydrogenation->SpinetoramJ SpinetoramL Spinetoram-L EthylationL->SpinetoramL

Caption: Chemical conversion of spinosyn precursors to spinetoram.

Experimental Protocols

Genetic Modification: spnK Gene Deletion

Gene deletion in S. spinosa can be achieved via homologous recombination using a temperature-sensitive vector.[16]

  • Vector Construction : Flanking regions (approx. 1.5-2.0 kb) upstream and downstream of the spnK gene are amplified by PCR from S. spinosa genomic DNA. These fragments are cloned into a temperature-sensitive shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette.

  • Protoplast Transformation : Protoplasts of S. spinosa are prepared by enzymatic digestion of the mycelia (e.g., with lysozyme). The constructed deletion vector is then introduced into the protoplasts via PEG-mediated transformation.

  • Integration and Selection : Transformed protoplasts are regenerated on a suitable medium (e.g., R2YE) at a permissive temperature (e.g., 30°C) that allows for plasmid replication, with selection for the vector's antibiotic resistance. Colonies are then transferred to a non-permissive temperature (e.g., 39°C) to select for single-crossover homologous recombinants where the plasmid has integrated into the chromosome.

  • Excision and Screening : Single-crossover colonies are cultured in non-selective liquid medium at the permissive temperature to facilitate a second crossover event (excision of the plasmid). The culture is then plated, and individual colonies are screened for the desired double-crossover mutant phenotype (loss of the spnK gene, presence of the resistance cassette, and loss of the vector's antibiotic resistance).

  • Confirmation : The gene deletion is confirmed by PCR using primers flanking the spnK locus and by HPLC analysis of fermentation products to confirm the absence of spinosyns A/D and the accumulation of spinosyns J/L.

Fermentation and Extraction of Spinosyns
  • Seed Culture : A spore suspension of the engineered S. spinosa strain is inoculated into a seed culture medium and incubated for 60-72 hours at 28-30°C with agitation (220 rpm).[17][18]

  • Production Fermentation : The seed culture (5-10% v/v) is transferred to a production fermentation medium. The culture is incubated for 7-10 days at 28-30°C with agitation.[17]

  • Precipitation : At the end of the fermentation, the pH of the broth is adjusted to >8.5 with 2M NaOH to precipitate the spinosyns, which are poorly soluble at alkaline pH.[17][19]

  • Solid-Liquid Separation : The broth is filtered (e.g., using a plate-and-frame filter press) to separate the mycelia and precipitated spinosyns (filter cake) from the liquid supernatant.[19]

  • Solvent Extraction : The filter cake is leached with a solvent, typically a methanol/water or ethanol/water mixture, to dissolve the spinosyns.[17][19] The resulting extract is then separated from the solid residue.

  • Concentration : The solvent is removed from the extract under reduced pressure to yield a crude spinosyn concentrate, which can then be further purified.

Analytical Quantification by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the analysis of spinetoram residues.[20][21][22]

  • Sample Preparation : A homogenized sample (e.g., 10g of crop matrix) is weighed into a 50 mL centrifuge tube.

  • Extraction : 10 mL of ethyl acetate (B1210297) or acetonitrile (B52724) is added to the tube. The tube is shaken vigorously for 1 minute.

  • Partitioning : A salt mixture (e.g., 4g anhydrous MgSO₄ and 1g NaCl) is added. The tube is shaken for 1 minute and then centrifuged at >3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the supernatant (e.g., 1 mL) is transferred to a 2 mL microcentrifuge tube containing a dSPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA)). For matrices with pigments or lipids, sorbents like Graphitized Carbon Black (GCB) or C18 may be added.[20][22] The tube is vortexed for 30 seconds and centrifuged at >10,000 g for 2 minutes.

  • LC-MS/MS Analysis : The final cleaned-up extract is transferred to an autosampler vial for analysis.

    • Chromatography : Separation is performed on a C18 reversed-phase column.

    • Mobile Phase : A gradient of methanol/water or acetonitrile/water, often with an additive like ammonium (B1175870) acetate.[22]

    • Detection : Mass spectrometry is performed using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of spinetoram-J and -L.

Quantitative Data

Table 1: Production Yields from Genetic Engineering & Process Optimization
StrategyStrain/ConditionProductYield (mg/L)Fold IncreaseReference
Wild TypeS. spinosaSpinosad309-[23]
Gene Cluster OverexpressionS. spinosa-spnSpinosad6932.24[23]
Medium OptimizationS. spinosa-spnSpinosad9202.98 (vs WT)[23]
Rhamnose Pathway AmplificationEngineered S. spinosaSpinosad-1.48[24]
Forosamine/Rhamnose Gene OverexpressionS. spinosa pIBR-SPN FRSpinosad139413 (vs WT)[25]
Forosamine/Rhamnose Gene OverexpressionS. spinosa MUV pIBR-SPN FRSpinosad189717 (vs WT)[25]
Random MutagenesisS. pogona aG6Butenyl-spinosyn-4[26]
Metabolic Engineering & Medium OptimizationEngineered S. pogonaButenyl-spinosyn298.5-[26]
Heterologous Expression (2nd round)Engineered Sac. erythraeaSpinosad137.1-[27]
Table 2: Analytical Method Performance for Spinetoram
Analytical MethodMatrixAnalyteLOQRecoveries (%)Reference
LC-MS/MSSoybean, Cotton, SoilSpinosyn-J7.5 ng/g>85[22]
LC-MS/MSSoybean, Cotton, SoilSpinosyn-L2.5 ng/g>85[22]
QuEChERS-LC-MS/MSAmaranth, ParsleySpinetoram & Metabolites0.03 mg/kg-[20]

Conclusion

The production of spinetoram exemplifies a highly successful integration of natural product biosynthesis with modern biotechnology and synthetic chemistry. By understanding the intricate genetic and enzymatic machinery of Saccharopolyspora spinosa, researchers have been able to rationally engineer the organism to produce valuable precursors that would otherwise be minor components. The subsequent chemical modifications not only enhance the insecticidal properties of the final product but also improve its environmental characteristics. The methodologies and data presented in this guide underscore the power of this multi-disciplinary approach, providing a robust framework for the development of next-generation, environmentally-conscious crop protection agents.

References

Exploratory

Spinetoram: A Technical Guide on Contact and Dietary Toxicity Pathways in Insects

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract: Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class, known for its broad-spectrum efficacy against various insect...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class, known for its broad-spectrum efficacy against various insect pests.[1] Its neurotoxic action is mediated through both contact and dietary exposure, making it a versatile tool in integrated pest management programs.[1] This guide provides an in-depth analysis of spinetoram's toxicological pathways, presenting quantitative toxicity data, detailed experimental protocols for its evaluation, and visualizations of its molecular mechanism and associated bioassay workflows.

Mechanism of Action: Disruption of Neuronal Signaling

Spinetoram's primary mode of action is the disruption of neurotransmission in the insect's central nervous system.[2][3] It uniquely targets two different types of neurotransmitter receptors:

  • Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Spinetoram acts as an allosteric modulator of nAChRs.[2][4] It binds to a site on the receptor that is distinct from the acetylcholine binding site, causing the ion channel to open for a prolonged period.[5] This leads to a continuous influx of cations, resulting in hyperexcitation of the postsynaptic neuron.[6] This relentless firing of nerve impulses leads to involuntary muscle contractions, tremors, and eventual paralysis.[2][6]

  • Gamma-Aminobutyric Acid (GABA) Receptors: Spinetoram also affects GABA-gated chloride channels.[1][3] While the exact interaction is less characterized than its effect on nAChRs, this secondary action is believed to contribute to its overall insecticidal activity by further disrupting normal nerve function.[1][6]

This dual-action mechanism makes spinetoram highly effective and places it in Group 5 of the Insecticide Resistance Action Committee (IRAC) classification.[4]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presyn Axon Terminal vesicle Vesicles with Acetylcholine (ACh) SynapticCleft Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) vesicle->nAChR ACh Release excitation Continuous Neuronal Firing (Hyperexcitation) nAChR->excitation Prolonged Channel Opening GABA_R GABA Receptor GABA_R->excitation Inhibition of Inhibitory Signal paralysis Paralysis & Death excitation->paralysis Spinetoram Spinetoram Spinetoram->nAChR Allosteric Modulation Spinetoram->GABA_R Disruption

Caption: Spinetoram's dual-site neurotoxic mechanism of action.

Toxicity Pathways: Contact and Ingestion

Spinetoram exhibits potent insecticidal activity through two primary routes of exposure: direct contact and dietary ingestion.[1]

  • Contact Toxicity: This occurs when the insect's cuticle comes into direct contact with spinetoram residues on treated surfaces, such as plant leaves, or through direct spray application. The lipophilic nature of the molecule facilitates its penetration through the insect's exoskeleton, allowing it to reach the nervous system.

  • Dietary (Stomach) Toxicity: This pathway is initiated when an insect ingests plant material that has been treated with spinetoram. The insecticide is absorbed through the midgut and rapidly translocated to its target sites within the nervous system.[7]

The efficacy of spinetoram through both pathways ensures control of insects that are directly hit by sprays as well as those that subsequently feed on treated foliage.[1]

Quantitative Toxicity Data

The lethal concentration (LC₅₀) and lethal dose (LD₅₀) are standard measures of acute toxicity. The LC₅₀ represents the concentration of a substance in a medium (e.g., diet, water) that is fatal to 50% of a test population, while the LD₅₀ is the dose per unit of body weight. Below are summaries of spinetoram's toxicity against various insect pests.

Table 1: Dietary Toxicity of Spinetoram against Various Insect Species

Insect SpeciesOrderLife StageMetric (Time)ValueReference(s)
Spodoptera litura (Common Cutworm)LepidopteraLarvaeLC₅₀1.92 ppm[1]
Helicoverpa armigera (Cotton Bollworm)LepidopteraLarvaeLC₅₀ (24h)1.30 mg/kg[8]
Helicoverpa armigera (Cotton Bollworm)LepidopteraLarvaeLC₅₀ (72h)0.84 mg/kg[8]
Helicoverpa armigeraLepidoptera3rd Instar LarvaeLC₅₀ (72h)1.94 ppm[9]
Tuta absoluta (Tomato Leaf Miner)Lepidoptera3rd Instar LarvaeLC₅₀ (48h)0.32 mg/L[2]
Plutella xylostella (Diamondback Moth)Lepidoptera3rd Instar LarvaeLC₅₀ (48h)0.114 mg/L[10]
Plutella xylostella (Diamondback Moth)Lepidoptera3rd Instar LarvaeLC₅₀ (72h)0.331 ml/L[11]
Spodoptera frugiperda (Fall Armyworm)LepidopteraLarvaeLC₁₀0.011 mg/L[12][13]
Spodoptera frugiperda (Fall Armyworm)LepidopteraLarvaeLC₃₀0.044 mg/L[12][13]
Spodoptera frugiperda (Resistant Strain)LepidopteraLarvaeLC₅₀1170.96 µg/mL[14]
Thrips palmi (Melon Thrips)ThysanopteraAdultsLC₅₀7.61 - 759.34 mg/L[15]

Table 2: Contact Toxicity of Spinetoram against Various Insect Species

Insect SpeciesOrderLife StageMetricValueReference(s)
Spodoptera litura (Common Cutworm)LepidopteraLarvaeLC₅₀3.65 ppm[1]
Apis mellifera (Honeybee)HymenopteraAdultLD₅₀24.8 ng/bee[1]
Apis mellifera (Honeybee)HymenopteraAdultOral LD₅₀0.14 µ g/bee [16]
Apis mellifera (Honeybee)HymenopteraAdultContact LD₅₀0.024 µ g/bee [16]

Note: Toxicity values can vary based on insect strain, developmental stage, temperature, and specific bioassay conditions.

Experimental Protocols

Standardized bioassays are critical for determining the toxicity of insecticides like spinetoram. The following sections detail generalized protocols for assessing dietary and contact toxicity.

This method is commonly used to evaluate the efficacy of insecticides against foliar-feeding insects.[2]

Objective: To determine the median lethal concentration (LC₅₀) of spinetoram when ingested by a target insect.

Materials:

  • Technical grade or formulated spinetoram

  • Appropriate solvent (e.g., acetone) and surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cabbage, tomato, cotton)

  • Petri dishes or ventilated containers

  • Test insects of a uniform age and size

  • Micropipettes, beakers, and distilled water

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of spinetoram in a suitable solvent.

  • Serial Dilutions: Create a series of dilutions (typically 5-7 concentrations) from the stock solution. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Dipping: Excise leaves from the host plant. Dip each leaf into a test solution for a uniform duration (e.g., 10-30 seconds).

  • Drying: Allow the treated leaves to air-dry completely under a fume hood to ensure the solvent evaporates, leaving a residue of the insecticide.

  • Insect Exposure: Place one dried, treated leaf into each Petri dish. Introduce a set number of test insects (e.g., 10-20 larvae) into each dish.

  • Incubation: Maintain the containers in a controlled environment (e.g., 25±2°C, >60% RH, 14:10 L:D photoperiod).

  • Mortality Assessment: Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%. Use probit analysis to calculate the LC₅₀, LC₉₀, and their respective 95% fiducial limits.

A 1. Prepare Stock & Serial Dilutions of Spinetoram C 3. Dip Leaves in Dilutions for 10-30 sec A->C B 2. Select & Excise Host Plant Leaves B->C D 4. Air-Dry Leaves Under Fume Hood C->D E 5. Place One Treated Leaf in Each Petri Dish D->E F 6. Introduce 10-20 Test Insects per Dish E->F G 7. Incubate at Controlled Temp, Humidity & Light F->G H 8. Record Mortality at 24, 48, 72 hours G->H I 9. Analyze Data using Prolit Analysis to Find LC50 H->I

Caption: Standard workflow for a dietary toxicity leaf-dip bioassay.

This method directly applies a precise dose of insecticide to the insect's body, providing a direct measure of contact toxicity.[17]

Objective: To determine the median lethal dose (LD₅₀) of spinetoram upon topical application.

Materials:

  • Technical grade spinetoram dissolved in a volatile solvent (e.g., acetone)

  • Micro-applicator or calibrated micropipette

  • Test insects (chilled or anesthetized with CO₂)

  • Holding containers (e.g., Petri dishes) with a food source

  • Stereomicroscope for precise application

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of spinetoram concentrations in a volatile solvent like acetone.

  • Insect Immobilization: Anesthetize test insects using CO₂ or by chilling them on a cold plate to facilitate handling.

  • Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.25-1.0 µL) of an insecticide dilution to the dorsal thorax of each insect.[18] A control group is treated with solvent only.

  • Recovery and Housing: Place the treated insects into recovery containers with access to food and water.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Use probit analysis to calculate the LD₅₀ value, typically expressed in nanograms (ng) or micrograms (µg) of active ingredient per insect.

A 1. Prepare Dosing Solutions of Spinetoram in Acetone C 3. Apply Precise Volume (0.5 µL) to Dorsal Thorax via Micro-applicator A->C B 2. Immobilize Insects (e.g., with CO2 or chilling) B->C D 4. Transfer Treated Insects to Holding Vials with Food/Water C->D E 5. Incubate in Controlled Environment D->E F 6. Assess Mortality at 24, 48, 72 hours E->F G 7. Perform Probit Analysis to Calculate LD50 F->G

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Spinetoram Bioassays Against Lepidopteran Pests

Audience: Researchers, scientists, and drug development professionals. Introduction Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class, derived from the fermentation of the soil bacterium Saccharo...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] It is recognized for its broad-spectrum efficacy against a variety of insect pests, particularly lepidopteran larvae.[2][3] Spinetoram offers rapid action and extended residual activity, making it a valuable tool in integrated pest management (IPM) programs.[1] Understanding the susceptibility of target pest populations to Spinetoram is crucial for effective field application and resistance management. This document provides detailed protocols for conducting laboratory bioassays to determine the toxicity of Spinetoram against lepidopteran pests.

Mode of Action

Spinetoram's mode of action involves the disruption of the insect's nervous system. It primarily targets nicotinic acetylcholine (B1216132) receptors (nAChR) and gamma-aminobutyric acid (GABA) receptors.[3][4] This dual action leads to the continuous activation of nerves, resulting in hyperexcitation, muscle contractions, paralysis, and ultimately, the death of the insect.[1] The Insecticide Resistance Action Committee (IRAC) classifies Spinetoram in Group 5.[3][5]

Spinetoram Signaling Pathway

Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinetoram->nAChR Allosteric modulation GABA GABA Receptor Spinetoram->GABA Nerve_Activation Continuous Nerve Activation/Hyperexcitation nAChR->Nerve_Activation GABA->Nerve_Activation Paralysis Paralysis Nerve_Activation->Paralysis Death Insect Death Paralysis->Death

Caption: Simplified signaling pathway of Spinetoram in the insect nervous system.

Data Presentation: Toxicity of Spinetoram to Lepidopteran Pests

The following tables summarize the median lethal concentration (LC50) values of Spinetoram against various lepidopteran species, as determined by different bioassay methods. These values are essential for establishing baseline susceptibility and monitoring for the development of resistance.

Table 1: Diet Incorporation Bioassay

SpeciesStrainLarval InstarExposure Time (hours)LC50 (mg/kg diet)Citation
Helicoverpa armigera96S (Susceptible)Late 2nd241.30[6]
Helicoverpa armigera96S (Susceptible)Late 2nd720.84[6]
Helicoverpa armigera96-1Ac (Cry1Ac-Resistant)Late 2nd240.62[6]
Helicoverpa armigera96-1Ac (Cry1Ac-Resistant)Late 2nd720.39[6]
Helicoverpa punctigera1st17 days>0.01 (sublethal effects observed)[7]

Table 2: Leaf Dip / Residue Bioassay

SpeciesLarval InstarExposure Time (hours)LC50Citation
Tuta absoluta3rd480.32 mg/L[8]
Plutella xylostella3rd240.788%[9]
Plutella xylostella3rd480.0478%[9]
Plutella xylostella3rd720.331%[9]
Plutella xylostellaNot Specified480.114 mg/L[10]
Spodoptera litura4th246.67 ppm[11]
Spodoptera litura4th482.86 ppm[11]
Spodoptera frugiperdaNot SpecifiedNot Specified0.63 µg/mL (Susceptible Strain)[12]
Spodoptera frugiperdaNot SpecifiedNot Specified1170.96 µg/mL (Resistant Strain)[12]

Table 3: Topical Application Bioassay

SpeciesLarval InstarExposure Time (hours)LC50Citation
Spodoptera litura2nd24Varies by study[13]

Experimental Protocols

The following are detailed methodologies for common Spinetoram bioassays. It is crucial to maintain consistent laboratory conditions (e.g., temperature, humidity, photoperiod) throughout the experiments to ensure reproducible results.

General Bioassay Workflow

cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Pest_Rearing Rear Pest Colony Bioassay Select Bioassay Method (Diet, Leaf Dip, Topical) Pest_Rearing->Bioassay Insecticide_Prep Prepare Spinetoram Stock & Serial Dilutions Insecticide_Prep->Bioassay Control Prepare Control Group (Solvent Only) Insecticide_Prep->Control Treatment Expose Larvae to Spinetoram Concentrations Bioassay->Treatment Incubation Incubate Under Controlled Conditions Treatment->Incubation Mortality_Check Assess Mortality at 24, 48, 72h Incubation->Mortality_Check Data_Analysis Data Analysis (e.g., Probit for LC50) Mortality_Check->Data_Analysis

Caption: A generalized workflow for conducting Spinetoram bioassays.

Protocol 1: Diet Incorporation Bioassay

This method is useful for assessing the toxicity of Spinetoram through ingestion.

Materials:

  • Spinetoram technical grade or formulation

  • Appropriate solvent (e.g., acetone (B3395972), water)

  • Artificial diet suitable for the target lepidopteran species

  • Multi-well bioassay trays or individual rearing cups

  • Second or third-instar larvae of the target pest

  • Fine-haired paintbrush

  • Incubator or environmental chamber

Procedure:

  • Preparation of Spinetoram Solutions: Prepare a stock solution of Spinetoram in a suitable solvent. From this stock, create a series of serial dilutions to achieve the desired final concentrations in the diet (e.g., 0.1 to 10 mg/kg). A control solution containing only the solvent should also be prepared.[6]

  • Diet Preparation: Prepare the artificial diet according to the standard procedure for the target species. While the diet is still liquid and has cooled to a temperature that will not degrade the insecticide (typically <50°C), add the Spinetoram dilutions. Mix thoroughly to ensure a homogenous distribution of the insecticide. Pour the treated diet into the bioassay trays or rearing cups. Allow the diet to solidify.

  • Larval Infestation: Using a fine-haired paintbrush, carefully transfer one larva of a consistent age and size (e.g., late second instar) into each well or cup.[6] Ensure a sufficient number of larvae are used for each concentration and the control (a minimum of 20-30 larvae per treatment is recommended, replicated at least three times).

  • Incubation: Seal the bioassay trays or cups (e.g., with ventilated lids) and place them in an incubator set to the appropriate conditions for the pest species (e.g., 25 ± 1°C, >60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record larval mortality at specified time intervals, such as 24, 48, and 72 hours post-infestation.[6] Larvae that do not move when gently prodded with a paintbrush are considered dead.

  • Data Analysis: Use the mortality data to perform a probit analysis to calculate the LC50, LC90, and other relevant toxicological parameters.

Protocol 2: Leaf Dip Bioassay

This method simulates the exposure of larvae to insecticide residues on plant surfaces.

Materials:

  • Spinetoram formulation

  • Distilled water and a surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cabbage, tomato, cotton) of uniform size and age

  • Beakers or glass containers

  • Petri dishes lined with filter paper

  • Second or third-instar larvae of the target pest

  • Fine-haired paintbrush

  • Incubator or environmental chamber

Procedure:

  • Preparation of Treatment Solutions: Prepare a stock solution of the Spinetoram formulation in distilled water. Add a small amount of surfactant (e.g., 0.01%) to ensure even leaf coverage. Create a series of serial dilutions to obtain the desired concentrations (e.g., 0.1 to 10 mg/L). A control solution containing only distilled water and surfactant should also be prepared.[8]

  • Leaf Treatment: Immerse host plant leaves into each treatment solution for a standardized period (e.g., 10-30 seconds).[8][14] Ensure the entire leaf surface is coated.

  • Drying: Place the treated leaves on a rack and allow them to air-dry completely at room temperature.

  • Bioassay Setup: Once dry, place one treated leaf into each Petri dish. The filter paper at the bottom can be slightly moistened to maintain leaf turgidity.

  • Larval Infestation: Introduce a set number of larvae (e.g., 10-20) onto each treated leaf.[8] Use larvae of a consistent age and instar.

  • Incubation: Cover the Petri dishes and place them in an incubator under controlled environmental conditions.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after exposure.

  • Data Analysis: Analyze the data using probit analysis to determine the LC50 values.

Protocol 3: Topical Application Bioassay

This method directly assesses the contact toxicity of Spinetoram.

Materials:

  • Spinetoram technical grade

  • Acetone or another suitable volatile solvent

  • Micro-applicator or microsyringe

  • Third-instar larvae of the target pest, of a uniform weight

  • Petri dishes containing artificial diet

  • CO2 for anesthetizing larvae (optional)

  • Incubator or environmental chamber

Procedure:

  • Preparation of Dosing Solutions: Dissolve the technical grade Spinetoram in acetone to prepare a stock solution. Create a series of dilutions to achieve the desired doses.

  • Larval Preparation: Select third-instar larvae of a consistent weight. The larvae can be briefly anesthetized with CO2 to facilitate application.

  • Application: Using a micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each larva.[13] The control group should be treated with the solvent only.

  • Post-Treatment Care: After application, place each larva into a Petri dish containing a small amount of untreated artificial diet.

  • Incubation: Place the Petri dishes in an incubator under controlled conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Express toxicity in terms of µg of insecticide per gram of larval body weight. Use probit analysis to calculate the LD50 (median lethal dose).

References

Application

Application Notes and Protocols for Spinetoram Residue Analysis in Plant Tissues using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the analysis of Spinetoram residues in various plant tissues using Liquid Chromatography with tandem Mass Sp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Spinetoram residues in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Spinetoram is a broad-spectrum insecticide comprised of two active ingredients: 3′-O-ethyl-5,6-dihydro spinosyn J (XDE-175-J) and 3′-O-ethyl spinosyn L (XDE-175-L)[1][2]. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Spinetoram in a variety of agricultural commodities to ensure food safety[3][4][5][6]. Accurate and sensitive analytical methods are therefore crucial for monitoring these residues.

The protocols detailed below are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which involves an initial extraction with an organic solvent followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components[7][8][9][10].

Quantitative Data Summary

The following tables summarize the performance of the described LC-MS/MS method for the analysis of Spinetoram in various plant matrices. These values demonstrate the method's sensitivity, accuracy, and precision.

Table 1: Method Detection and Quantification Limits

Plant MatrixSpinetoram ComponentLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
Fruits and VegetablesNot specified0.0010.01[11]
Leafy VegetablesXDE-175-J & XDE-175-L0.010.03[2][12]
Pepper and CabbageNot specified-0.05[8]
SoybeanSpinosyn-J-0.0075[1]
Spinosyn-L-0.0025[1]
Multiple Plant & Animal FoodsXDE-175-L-0.000125[13]
XDE-175-J-0.000375[13]

Table 2: Recovery Rates and Precision

Plant MatrixSpiking Levels (ng/g or ppm)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Soybean, Cotton25, 50, 100> 85-[1][7]
Fruits and VegetablesNot specified87.2 - 96.50.77 - 3.23[11]
Leafy Vegetables1, 586.04 - 98.87< 7[2][12]
PepperNot specified85 - 95-[8]
CabbageNot specified82 - 98-[8]
Multiple Plant & Animal FoodsNot specified80.1 - 111.31.2 - 9.7 (intra-day)[13]
3.9 - 12.9 (inter-day)[13]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction, cleanup, and analysis of Spinetoram residues in plant tissues.

Sample Preparation and Homogenization
  • Obtain a representative sample of the plant tissue (e.g., fruits, leaves, stems).

  • For samples with low water content (<80%), add a calculated amount of purified water to achieve a total water content of approximately 10g.[8]

  • Chop or blend the sample to achieve a homogeneous mixture.

  • Weigh a representative portion (e.g., 10-15 g) of the homogenized sample into a 50 mL centrifuge tube.[14]

Extraction
  • Add 10-15 mL of acetonitrile (B52724) to the centrifuge tube containing the sample.[11][14] Some methods may use ethyl acetate (B1210297) as the extraction solvent.[1][7]

  • For certain applications, an internal standard may be added at this stage.[14]

  • Securely cap the tube and shake it vigorously for 1 minute.

  • Add the QuEChERS extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), or 6 g of MgSO₄ and 1.5 g of sodium acetate.[10][14]

  • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.[1]

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer a portion of the supernatant (the acetonitrile layer) to a clean centrifuge tube containing the dSPE sorbents.

  • The choice of dSPE sorbents depends on the matrix. A common combination for plant tissues is primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[1][7] A typical amount is 50 mg PSA, 50 mg C18, and 20 mg GCB.[1]

  • Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge the tube at a high speed for 5-10 minutes.

Final Sample Preparation and LC-MS/MS Analysis
  • Take an aliquot of the cleaned-up extract and transfer it to a new tube.

  • The extract may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent, such as a methanol (B129727)/water mixture with ammonium (B1175870) acetate.[1]

  • Filter the final extract through a 0.2 µm syringe filter into an autosampler vial.[1]

  • Inject the sample into the LC-MS/MS system for analysis.

LC-MS/MS Instrumental Parameters
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[1][2]

    • Mobile Phase: A gradient elution is typically employed using a mixture of water and methanol or acetonitrile, often with an additive like ammonium acetate or formic acid to improve ionization.[1][11]

    • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.[1][11]

    • Injection Volume: 1-20 µL.[1][11]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of Spinetoram.[1][7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each Spinetoram component.

    • Instrument Parameters: Parameters such as capillary voltage, source temperature, desolvation temperature, and collision gas pressure should be optimized for the specific instrument being used.[1]

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of Spinetoram residues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Plant Tissue Sample Homogenization Homogenization Sample->Homogenization Weighing Weigh 10-15g Homogenization->Weighing Add_Solvent Add Acetonitrile Weighing->Add_Solvent Add_Salts Add MgSO4/NaCl Add_Solvent->Add_Salts Shake Vortex/Shake Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add dSPE Sorbents (PSA, C18, GCB) Transfer_Supernatant->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Prep Solvent Exchange & Filtration Centrifuge2->Final_Prep LC_MSMS LC-MS/MS Analysis Final_Prep->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Data Acquisition

Caption: Experimental workflow for Spinetoram residue analysis.

data_analysis_logic cluster_calibration Calibration cluster_quantification Quantification cluster_validation Method Validation Standards Prepare Calibration Standards Matrix_Matched Matrix-Matched Standards Standards->Matrix_Matched Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Matrix_Matched->Calibration_Curve Calculate_Conc Calculate Concentration from Calibration Curve Calibration_Curve->Calculate_Conc Sample_Analysis Analyze Sample Extract Peak_Integration Integrate Peak Areas Sample_Analysis->Peak_Integration Peak_Integration->Calculate_Conc Final_Result Final Residue Level (mg/kg) Calculate_Conc->Final_Result LOD_LOQ Determine LOD & LOQ Recovery Assess Recovery & Precision Matrix_Effects Evaluate Matrix Effects MRL_Comparison Compare with MRLs Final_Result->MRL_Comparison

Caption: Logical flow for data analysis and quantification.

References

Method

Application Notes and Protocols for Spinetoram Formulation Preparation in Laboratory Bioassays

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols and application notes for the preparation of spinetoram formulations for use in laboratory bioassays. The followin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of spinetoram formulations for use in laboratory bioassays. The following sections outline the necessary materials, step-by-step procedures for creating stock and working solutions, and important considerations for ensuring accurate and reproducible results.

Introduction

Spinetoram is a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa. It is a mixture of two active ingredients, spinetoram-J and spinetoram-L.[1][2][3] Accurate preparation of spinetoram formulations is crucial for obtaining reliable and consistent data in laboratory bioassays designed to evaluate its efficacy against various insect pests. These protocols are intended to guide researchers in the proper handling and dilution of spinetoram for such toxicological studies.

Materials and Equipment

  • Spinetoram (Technical Grade or Analytical Standard, ≥95% purity)

  • Organic Solvents (e.g., Acetone (B3395972), Ethanol (B145695), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

  • Distilled or Deionized Water

  • Surfactant (e.g., Triton X-100)

  • Glass vials or bottles with solvent-resistant caps

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and use of spinetoram in laboratory settings.

ParameterValueSolvent/ConditionsSource
Solubility
Ethanol~30 mg/mLPurged with inert gas[4]
Dimethylformamide (DMF)~30 mg/mLPurged with inert gas[4]
Dimethyl Sulfoxide (DMSO)~5 mg/mLPurged with inert gas[4]
Ethanol:PBS (pH 7.2) (1:3)~0.25 mg/mLAfter initial dissolution in ethanol[4]
Storage Stability
Crystalline Solid≥ 4 years-20°C[4]
Aqueous SolutionNot recommended for more than one dayRoom Temperature[4]
Example Bioassay Concentrations
Against Sitophilus spp. on wheat0.25 and 0.5 ppm-[1]
Against Ceratitis capitata (ingestion)LC50 = 1.95 µg/mL, LC90 = 5.10 µg/mL-[3]
Against Ceratitis capitata (topical)LC50 = 3.10 µg/mL, LC90 = 8.10 µg/mL-[3]
Against Megalurothrips usitatus0.833 mL/L (from a 60 g/L SC formulation)Distilled water[5]

Experimental Protocols

Protocol 1: Preparation of Spinetoram Stock Solution

This protocol describes the preparation of a concentrated stock solution from technical grade or analytical standard spinetoram.

  • Safety Precautions: Work in a well-ventilated fume hood and wear appropriate PPE.

  • Weighing Spinetoram: Accurately weigh the desired amount of spinetoram solid using an analytical balance.

  • Dissolution:

    • Transfer the weighed spinetoram to a glass vial or volumetric flask.

    • Add a suitable organic solvent (e.g., acetone or ethanol) to dissolve the solid. Spinetoram is readily soluble in many organic solvents.[4][6] For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of spinetoram in 1 mL of the chosen solvent.

    • Vortex the solution until the spinetoram is completely dissolved. A brief sonication may aid in dissolution.

  • Storage: Store the stock solution in a tightly sealed glass container at -20°C for long-term stability.[4] Clearly label the container with the compound name, concentration, solvent, and preparation date.

Protocol 2: Preparation of Aqueous Dosing Solutions via Serial Dilution

This protocol details the preparation of a series of aqueous dosing solutions from the organic stock solution for use in bioassays.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes of the concentrated stock, first prepare an intermediate stock in the same organic solvent. For example, dilute the 10 mg/mL stock 1:10 to create a 1 mg/mL intermediate stock.

  • Serial Dilution Preparation:

    • For bioassays requiring an aqueous medium, it is recommended to first dissolve spinetoram in an organic solvent like ethanol before diluting with an aqueous buffer.[4]

    • Prepare a series of dilutions from the stock or intermediate solution. A common practice is to perform serial dilutions to obtain a range of concentrations for dose-response studies.[7][8]

    • To minimize the concentration of the organic solvent in the final bioassay, use the smallest practical volume of the stock solution.

    • For many insect bioassays, a surfactant is used to ensure the uniform distribution of the hydrophobic compound in the aqueous solution.[9] For example, dilute the stock solution into an aqueous solution containing 0.01% Triton X-100.[9]

  • Example Serial Dilution Series:

    • To prepare a 10 µg/mL dosing solution from a 1 mg/mL stock: Add 10 µL of the stock solution to 990 µL of the aqueous diluent (e.g., water with 0.01% Triton X-100).

    • Perform subsequent 1:2 or 1:10 dilutions from this solution to create a concentration range for the bioassay.

  • Control Solution: Prepare a control solution containing the same concentration of the organic solvent and surfactant as the highest concentration treatment, but without spinetoram. This is crucial to account for any effects of the solvent or surfactant on the test organisms.

  • Use and Stability: Use the freshly prepared aqueous dosing solutions on the same day.[4] Do not store aqueous solutions of spinetoram for more than 24 hours.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing spinetoram formulations for laboratory bioassays.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Dosing Solutions cluster_2 Bioassay Application weigh Weigh Spinetoram (Technical Grade) dissolve Dissolve in Organic Solvent (e.g., Acetone, Ethanol) weigh->dissolve stock Concentrated Stock Solution (e.g., 10 mg/mL) dissolve->stock Vortex to mix serial_dilution Perform Serial Dilutions in Aqueous Solution (+ Surfactant, e.g., Triton X-100) stock->serial_dilution Use as starting material storage Store at -20°C stock->storage Long-term storage dosing_solutions Final Dosing Solutions (Range of Concentrations) serial_dilution->dosing_solutions control Prepare Control Solution (Solvent + Surfactant only) serial_dilution->control bioassay Apply to Bioassay System (e.g., Leaf Dip, Diet Incorporation) dosing_solutions->bioassay control->bioassay

References

Application

Field Application Techniques for Spinetoram Efficacy Trials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These comprehensive application notes and protocols provide detailed methodologies for conducting field efficacy trials of Spinetoram, a leading insecticide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for conducting field efficacy trials of Spinetoram, a leading insecticide for the control of a broad spectrum of insect pests. The following sections detail experimental design, application techniques, data collection, and analysis to ensure robust and reliable trial outcomes.

Introduction to Spinetoram

Spinetoram is a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. It is composed of two active ingredients, spinetoram-J and spinetoram-L. Its mode of action involves the disruption of the insect nervous system by targeting nicotinic acetylcholine (B1216132) receptors (nAChR) and gamma-aminobutyric acid (GABA) receptors, leading to paralysis and death of the target pest. Spinetoram exhibits both contact and stomach activity and possesses translaminar movement, allowing it to control pests feeding on the undersides of leaves.

Signaling Pathway of Spinetoram

Spinetoram's dual mode of action provides effective control against a wide range of insect pests. The following diagram illustrates the signaling pathways affected by Spinetoram in the insect nervous system.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_gaba GABAergic Synapse A Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) A->nAChR Binds Ion_Channel_A Ion Channel nAChR->Ion_Channel_A Activates GABA_R GABA Receptor Ion_Channel_G Ion Channel GABA_R->Ion_Channel_G Activates Inhibition_Block Inhibition of Nerve Signaling Excitation Continuous Nerve Excitation Ion_Channel_A->Excitation Ion_Channel_G->Inhibition_Block Leads to normal inhibition Paralysis Paralysis & Death Excitation->Paralysis Spinetoram Spinetoram Spinetoram->nAChR Allosterically binds (activates) Spinetoram->GABA_R Antagonizes GABA GABA GABA->GABA_R Binds cluster_0 Randomized Complete Block Design (RCBD) Workflow A 1. Site Selection - Uniform field with known pest history B 2. Plot Layout - Define plot size and buffer zones A->B C 3. Treatment Randomization - Assign treatments randomly within each block B->C D 4. Application - Apply treatments according to protocol C->D E 5. Data Collection - Assess pest populations and crop damage at set intervals D->E F 6. Statistical Analysis - Analyze data using appropriate statistical methods (e.g., ANOVA) E->F

Method

Methodology for Testing Spinetoram Efficacy Against Thrips: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Spinetoram, a member of the spinosyn class of insecticides, is a widely utilized agent for the control of various insect pests, including thrip...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram, a member of the spinosyn class of insecticides, is a widely utilized agent for the control of various insect pests, including thrips.[1][2] Its mode of action involves the disruption of nicotinic acetylcholine (B1216132) receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors in the insect nervous system, leading to paralysis and subsequent death.[1][2][3] This document provides detailed application notes and protocols for testing the efficacy of Spinetoram against thrips, designed for use in research and drug development settings. The methodologies outlined here are compiled from established scientific literature and provide a framework for consistent and reproducible results.

Data Presentation: Quantitative Efficacy of Spinetoram

The efficacy of Spinetoram can be quantified through various metrics, with the half-lethal concentration (LC50) being a primary indicator. The following tables summarize reported LC50 values of Spinetoram against different thrips species, providing a comparative overview of its potency.

Table 1: LC50 Values of Spinetoram against Various Thrips Species

Thrips SpeciesLC50 (mg/L)Host Plant/Bioassay MethodReference
Frankliniella occidentalis (Western Flower Thrips)0.00010 - 0.049 g/LNot Specified[4]
Frankliniella occidentalis11.4290 mg/L (Resistant Population)Vegetable[5]
Thrips palmi (Melon Thrips)0.1192 - 117.6707 mg/LVegetable[5]
Thrips palmi7.61 - 759 mg/L (Resistant Populations)Not Specified[6]
Frankliniella intonsa0.0044 - 0.6476 mg/LVegetable[5]
Megalurothrips usitatus (Bean Flower Thrips)5.57 mg/LNot Specified[6]

Table 2: Field Efficacy of Spinetoram against Thrips

Thrips SpeciesApplication RateCropEfficacy/Population ReductionReference
Thrips spp.300 and 375 g a.i./haGrapesEffective in reducing thrips population[7]
Thrips tabaci (Onion Thrips)36 and 45 g a.i./haCottonSignificant reduction in thrips population[8]
Megalurothrips usitatus750 mL/ha (60 g/L)CowpeaMortality rates of 67% of populations exceeded 80%[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of insecticide efficacy. The following protocols describe common laboratory bioassays for evaluating Spinetoram against thrips.

Protocol 1: Leaf-Dip Bioassay

This method assesses the ingestion and contact toxicity of Spinetoram.

Materials:

  • Spinetoram formulation of known concentration

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., soybean, bean, cabbage)[10][11]

  • Petri dishes or similar containers

  • Filter paper

  • Fine-tipped paintbrush

  • Adult or larval thrips of a uniform age/stage

Procedure:

  • Preparation of Test Solutions: Prepare a series of Spinetoram dilutions in distilled water. A non-ionic surfactant is typically added to ensure uniform wetting of the leaf surface. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Treatment: Dip individual host plant leaves into the respective test solutions for a standardized period (e.g., 10-30 seconds).

  • Drying: Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.

  • Bioassay Setup: Place a piece of moistened filter paper in the bottom of each petri dish to maintain humidity. Place one treated leaf in each dish.

  • Thrips Introduction: Using a fine-tipped paintbrush, carefully transfer a known number of thrips (e.g., 10-20 adults or second-instar larvae) onto each treated leaf.

  • Incubation: Seal the petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Mortality Assessment: Assess thrips mortality at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Thrips that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate mortality rates for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 and LC95 values using probit analysis.[10]

Protocol 2: Thrips Insecticide Bioassay System (TIBS)

This method is suitable for monitoring insecticide susceptibility and can be used for both contact and ingestion toxicity assessment.[12]

Materials:

  • 0.5 ml centrifuge tubes

  • Commercial formulation of Spinetoram

  • Spreader/sticker (e.g., Dyne-Amic)

  • Parafilm

  • Fine-tipped paintbrush

  • Second-instar (L2) thrips larvae

Procedure:

  • Tube Preparation (Contact Exposure):

    • Fill a 0.5 ml centrifuge tube with a solution of Spinetoram and a spreader/sticker (e.g., 2% v/v).[12]

    • After 4 hours, discard the contents and allow the tubes to air-dry completely, leaving an insecticide residue on the tube walls.[12]

  • Tube Preparation (Oral Exposure):

    • Prepare a diet solution containing different concentrations of Spinetoram.

    • Cap the centrifuge tubes with Parafilm and introduce the diet solution for the thrips to feed on.[12]

  • Thrips Introduction:

    • Collect early second-instar (L2) thrips larvae using a fine-tipped paintbrush.[12]

    • Place a specific number of L2 larvae (e.g., five) into each treated tube.[12]

  • Incubation: Maintain the tubes under controlled environmental conditions for 24 hours.[12]

  • Mortality Assessment: Record morbidity and mortality after the 24-hour exposure period.[12]

  • Data Analysis: Prepare a series of seven equally spaced log-scale Spinetoram concentrations to establish a dose-response curve and calculate LC50 and LC95 values.[12]

Visualization of Methodologies and Pathways

Spinetoram's Mode of Action Signaling Pathway

Spinetoram primarily targets the insect's nervous system. It acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs) and also affects gamma-aminobutyric acid (GABA) receptors.[2][3] This dual action leads to the hyperexcitation of the insect's neurons, resulting in paralysis and death.[1]

cluster_Neuron Postsynaptic Neuron cluster_Channels Ion Channels nAChR Nicotinic Acetylcholine Receptor (nAChR) Na_Channel Na+ Channel nAChR->Na_Channel Activation Ca_Channel Ca2+ Channel nAChR->Ca_Channel Activation GABA_R GABA Receptor Cl_Channel Cl- Channel GABA_R->Cl_Channel Modulation Hyperexcitation Hyperexcitation Na_Channel->Hyperexcitation Ca_Channel->Hyperexcitation Disruption Disruption Cl_Channel->Disruption Spinetoram Spinetoram Spinetoram->nAChR Allosteric Modulation Spinetoram->GABA_R Affects Paralysis Paralysis Hyperexcitation->Paralysis Disruption->Paralysis Death Death Paralysis->Death

Caption: Spinetoram's mode of action on insect neurons.

Experimental Workflow: Leaf-Dip Bioassay

The following diagram illustrates the key steps involved in the leaf-dip bioassay for testing Spinetoram efficacy.

A Prepare Spinetoram Dilutions and Control Solution B Dip Host Plant Leaves in Test Solutions A->B C Air-Dry Treated Leaves B->C D Place Leaves in Petri Dishes with Moist Filter Paper C->D E Introduce Thrips onto Treated Leaves D->E F Incubate under Controlled Conditions E->F G Assess Thrips Mortality at 24, 48, 72 hours F->G H Data Analysis: Calculate Mortality %, LC50, LC95 G->H

Caption: Workflow for the leaf-dip bioassay.

Logical Relationship: Resistance Management Strategy

Continuous exposure to Spinetoram can lead to the development of resistance in thrips populations.[4][12][13] A logical approach to mitigate this involves a multi-faceted strategy.

cluster_Monitoring Resistance Monitoring cluster_Management Management Actions A Collect Thrips Populations from Different Regions B Conduct Bioassays (e.g., TIBS, Leaf-Dip) A->B C Determine LC50 Values and Resistance Ratios B->C D Rotate Spinetoram with Insecticides of Different Modes of Action C->D Informs E Utilize Integrated Pest Management (IPM) Strategies C->E Guides F Educate Growers on Proper Application and Timing C->F Justifies G Sustainable Thrips Control and Prolonged Spinetoram Efficacy D->G E->G F->G

Caption: A logical framework for Spinetoram resistance management.

References

Application

Spinetoram Seed Treatment: Application Notes and Protocols for Advanced Pest Control Research

For Researchers, Scientists, and Drug Development Professionals Introduction Spinetoram, a member of the spinosyn class of insecticides, is a semi-synthetic derivative of Saccharopolyspora spinosa fermentation products....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram, a member of the spinosyn class of insecticides, is a semi-synthetic derivative of Saccharopolyspora spinosa fermentation products. Its unique mode of action and favorable environmental profile have made it a valuable tool in integrated pest management (IPM) programs. As a seed treatment, spinetoram offers targeted protection to seeds and seedlings from a variety of damaging insect pests, ensuring healthy crop establishment and vigor. These application notes provide detailed protocols and quantitative data for the use of spinetoram as a seed treatment in a research context, focusing on its efficacy, application, and mechanism of action.

Mode of Action

Spinetoram's primary mode of action is the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. Unlike neonicotinoids, which bind to the acetylcholine binding site, spinetoram acts at a distinct allosteric site on the receptor. This binding leads to the hyperexcitation of the insect's nervous system, resulting in involuntary muscle contractions, paralysis, and eventual death of the pest. Evidence suggests that spinosyns, the class to which spinetoram belongs, may exclusively target the α6 homomeric nAChR subtype. A secondary mode of action involving the disruption of GABA (gamma-aminobutyric acid)-gated chloride channels has also been proposed. This dual mechanism of action contributes to its broad-spectrum efficacy and can be beneficial in managing resistance to other insecticide classes.

cluster_0 Insect Neuron Synapse pre_neuron Presynaptic Neuron ACh Acetylcholine (ACh) pre_neuron->ACh Releases GABA GABA pre_neuron->GABA Releases post_neuron Postsynaptic Neuron outcome Paralysis & Pest Mortality post_neuron->outcome Leads to nAChR Nicotinic Acetylcholine Receptor (nAChR) (α6 homomeric) Na_channel Na+ Channel (Voltage-gated) nAChR->Na_channel Opens GABA_R GABA-gated Chloride Channel Cl_channel Cl- Channel GABA_R->Cl_channel Opens ACh->nAChR Binds (Orthosteric Site) GABA->GABA_R Binds Spinetoram Spinetoram Spinetoram->nAChR Binds (Allosteric Site) Causes Hyperexcitation Spinetoram->GABA_R Potential Secondary Interaction Disrupts Cl- flow Na_channel->post_neuron Na+ influx Depolarization Cl_channel->post_neuron Cl- influx Hyperpolarization cluster_0 Preparation cluster_1 Bioassay cluster_2 Data Collection & Analysis A Calculate Spinetoram Dose B Prepare Slurry (Spinetoram + Water) A->B C Coat Seeds with Slurry B->C D Air-dry Treated Seeds C->D E Place Treated Seeds in Bioassay Arena D->E F Introduce Target Insects E->F G Incubate under Controlled Conditions F->G H Record Insect Mortality G->H I Assess Seed Damage H->I J Statistical Analysis I->J start Start: Treated & Untreated Seeds planting Planting (Greenhouse Pots or Field Plots) start->planting emergence_count Daily Emergence Count planting->emergence_count seedling_sampling Seedling Sampling (14-21 Days After Planting) planting->seedling_sampling final_germination Calculate Final Germination % emergence_count->final_germination mgt Calculate Mean Germination Time emergence_count->mgt vigor_indices Calculate Vigor Indices final_germination->vigor_indices analysis Statistical Analysis (Treated vs. Untreated) mgt->analysis measurements Measure: - Shoot & Root Length - Fresh & Dry Weight seedling_sampling->measurements measurements->vigor_indices vigor_indices->analysis end End: Assess Impact on Vigor analysis->end

Method

Spinetoram Application Timing for Optimal Pest Management: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract: Spinetoram is a second-generation spinosyn insecticide known for its broad-spectrum efficacy and rapid action against a variety of agricultural pe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Spinetoram is a second-generation spinosyn insecticide known for its broad-spectrum efficacy and rapid action against a variety of agricultural pests.[1][2] Derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, Spinetoram offers a unique mode of action, making it a valuable tool in integrated pest management (IPM) and insecticide resistance management programs.[1][3][4] Optimal application timing is critical to maximize its efficacy. These application notes and protocols provide detailed information on the strategic use of Spinetoram, supported by quantitative data and experimental methodologies.

Introduction to Spinetoram

Spinetoram is a semi-synthetic insecticide composed of two spinosyns, spinetoram-J and spinetoram-L.[5] It acts primarily on the insect nervous system through allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and may also affect gamma-aminobutyric acid (GABA) receptors.[3][5] This dual mode of action leads to rapid muscle contractions, paralysis, and eventual death of the target pest.[1] Spinetoram exhibits both contact and dietary toxicity.[5]

Key Properties:

  • Broad-Spectrum Control: Effective against Lepidoptera (caterpillars, moths), Thysanoptera (thrips), Diptera (leafminers, fruit flies), and other insect orders.[1][3][5]

  • Rapid Action: Insects typically cease feeding within minutes to hours of exposure, with mortality occurring within one to two days.[1]

  • Translaminar Activity: Spinetoram can penetrate leaf tissue, allowing it to control pests that feed on the underside of leaves even if only the upper surface is treated.[5]

  • Favorable Environmental Profile: It has relatively low toxicity to many beneficial insects, making it suitable for IPM programs.[1][3]

Signaling Pathway of Spinetoram

Spinetoram's primary mode of action involves the disruption of neurotransmission in insects. It binds to a unique site on the nicotinic acetylcholine receptor (nAChR), distinct from that of neonicotinoids. This binding leads to the persistent activation of the receptor, causing an uncontrolled influx of ions and hyperexcitation of the nervous system. Additionally, Spinetoram is thought to interact with GABA receptors, further disrupting nerve signaling. The continuous nerve stimulation results in involuntary muscle contractions, tremors, paralysis, and ultimately, the death of the insect.

spinetoram_pathway cluster_neuron Postsynaptic Neuron cluster_effects Physiological Effects nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel Opening nAChR->ion_channel GABA_R GABA Receptor hyperexcitation Neuronal Hyperexcitation ion_channel->hyperexcitation muscle_contraction Involuntary Muscle Contractions & Tremors hyperexcitation->muscle_contraction paralysis Paralysis muscle_contraction->paralysis death Insect Death paralysis->death Spinetoram Spinetoram Spinetoram->nAChR Allosteric Modulation (Activation) Spinetoram->GABA_R Interaction

Spinetoram's mode of action on insect neurons.

Application Timing for Optimal Efficacy

The timing of Spinetoram application is crucial and should be based on pest life cycle, population density, and crop stage. Prophylactic applications are generally less effective than applications targeted at the most susceptible life stages of the pest.

General Recommendations
  • Early Instars: For lepidopteran pests, application should target early larval instars (1st and 2nd), as they are more susceptible than later instars.

  • Peak Egg Hatch: Timing applications to coincide with the peak hatch of pest eggs ensures that newly emerged, vulnerable larvae are exposed.

  • Pest Thresholds: Initiate applications when pest populations reach established economic thresholds to prevent widespread crop damage.

  • Scouting: Regular field scouting is essential to monitor pest populations and apply Spinetoram at the most opportune time.

Crop-Specific Application Timing
CropTarget PestOptimal Application Timing
Cabbage Diamondback Moth (Plutella xylostella), Cabbage Looper (Trichoplusia ni)Apply when larvae are first observed, targeting early instars. Repeat applications may be necessary at 7-10 day intervals depending on pest pressure.
Cotton Tobacco Thrips (Frankliniella fusca), Cotton Bollworm (Helicoverpa armigera)For thrips, apply during the seedling stage when populations are building. For bollworms, target applications at peak egg hatch and young larvae.
Grapes Thrips (Scirtothrips dorsalis)Applications can be effective during early vegetative growth and post-bloom to protect foliage and developing fruit.
Tomatoes Tomato Leafminer (Tuta absoluta), ThripsFor leafminers, apply upon first detection of mines and larvae. For thrips, apply when populations are detected on flowers and young leaves.
Strawberries Chilli Thrips (Scirtothrips dorsalis)Research suggests that a delayed application (14 days after infestation) on young plants can be as effective as an early application (4 days after infestation) without impacting yield, as the plants can compensate for early, minor damage.[6]

Quantitative Data on Spinetoram Efficacy

The following tables summarize the efficacy of Spinetoram from various studies.

Efficacy Against Thrips
CropPestSpinetoram Rate (g a.i./ha)Efficacy (% mortality or reduction)Observation Period
Seedling CottonTobacco Thrips (F. fusca)50> Spinosad at the same rate3-7 days after application[7]
Seedling CottonTobacco Thrips (F. fusca)13.0 - 26.0Comparable to commercial standards under moderate infestationNot specified[8]
CowpeaCowpea Thrips (Megalurothrips usitatus)60 g/L formulation at 750 mL/ha67% of populations showed >80% mortalityNot specified[9]
Efficacy Against Lepidopteran Pests
CropPestSpinetoram Rate (g a.i./ha)Efficacy (% mortality or reduction)Observation Period
CabbageDiamondback Moth (P. xylostella)45 and 60>80% larval reductionNot specified
CottonCotton Bollworm (H. armigera)LC50: 0.84 mg/kg (Cry1Ac-susceptible)50% mortality72 hours
TomatoTomato Leafminer (T. absoluta)LC50: 0.32 mg/L50% larval mortality48 hours[10]

Experimental Protocols

The following are generalized protocols based on methodologies from various research studies for evaluating the efficacy of Spinetoram.

Laboratory Bioassay Protocol

This protocol is designed to determine the dose-response of a target pest to Spinetoram.

  • Insect Rearing: Maintain a healthy, uniform colony of the target pest species under controlled laboratory conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Spinetoram Dilutions: Prepare a series of Spinetoram concentrations using distilled water and a non-ionic surfactant. Include a control group treated only with water and surfactant.

  • Application:

    • Leaf-Dip Method (for chewing insects): Dip host plant leaves in the respective Spinetoram dilutions for a set time (e.g., 10-30 seconds). Allow leaves to air dry.

    • Diet Incorporation (for chewing insects): Mix the Spinetoram solutions into an artificial diet at various concentrations.

    • Topical Application (for contact toxicity): Apply a small, precise volume of the Spinetoram solution directly to the dorsal thorax of individual insects using a micro-applicator.

  • Exposure: Place a known number of insects (e.g., 10-20 of a specific instar) into a petri dish or ventilated container with the treated leaves or diet.

  • Incubation: Maintain the bioassay units under the same controlled conditions as the insect colony.

  • Data Collection: Assess mortality at regular intervals (e.g., 24, 48, 72 hours). Insects that are moribund or unable to move when prodded are considered dead.

  • Data Analysis: Analyze the data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values.

Field Trial Protocol

This protocol outlines a method for evaluating the efficacy of Spinetoram under field conditions.

  • Trial Design: Use a randomized complete block design (RCBD) with a minimum of four replications per treatment.

  • Plot Size: Establish plots of an appropriate size for the crop being tested, with buffer zones between plots to prevent spray drift.

  • Treatments: Include different rates of Spinetoram, a standard insecticide for comparison, and an untreated control.

  • Application: Apply the treatments using a calibrated sprayer that ensures uniform coverage of the plant foliage. Record the application volume, pressure, and environmental conditions.

  • Pest Population Assessment:

    • Pre-treatment Count: Assess the pest population in each plot immediately before the first application.

    • Post-treatment Counts: Assess pest populations at set intervals after application (e.g., 3, 7, 14 days) by counting the number of pests per plant, leaf, or other appropriate sampling unit.

  • Crop Damage Assessment: Rate the level of crop damage in each plot using a standardized rating scale.

  • Yield Data: At the end of the trial, harvest the crop from each plot and measure the marketable yield.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

Experimental and IPM Workflows

The following diagrams illustrate the workflow for conducting Spinetoram efficacy experiments and for implementing it within an IPM program.

experimental_workflow start Start: Define Objectives insect_rearing Insect Rearing or Field Population Identification start->insect_rearing treatment_prep Prepare Spinetoram Dilutions and Control insect_rearing->treatment_prep application Apply Treatments (Bioassay or Field Spray) treatment_prep->application incubation Incubation / Post-Application Period application->incubation data_collection Data Collection (Mortality, Damage, Yield) incubation->data_collection analysis Statistical Analysis (Probit, ANOVA) data_collection->analysis conclusion Conclusion and Reporting analysis->conclusion

Workflow for Spinetoram efficacy experiments.

ipm_workflow scouting Field Scouting and Pest Monitoring threshold Pest Population Reaches Economic Threshold? scouting->threshold spinetoram_app Apply Spinetoram (Targeting Susceptible Life Stage) threshold->spinetoram_app Yes continue_monitoring Continue Monitoring threshold->continue_monitoring No evaluation Evaluate Efficacy (Post-Application Scouting) spinetoram_app->evaluation rotation Rotate to a Different Mode of Action spinetoram_app->rotation For subsequent applications evaluation->threshold continue_monitoring->scouting

Spinetoram integration in an IPM program.

Resistance Management

To delay the development of insecticide resistance, it is crucial to incorporate Spinetoram into a resistance management strategy.

  • Rotate Modes of Action: Avoid consecutive applications of Spinetoram or other Group 5 insecticides. Rotate with insecticides from different IRAC (Insecticide Resistance Action Committee) groups.

  • Application Windows: Use Spinetoram within a specific "window" during the growing season, then switch to a different mode of action.

  • Follow Label Rates: Always use Spinetoram at the recommended label rates to ensure maximum efficacy and reduce the selection pressure for resistance.

Conclusion

Spinetoram is a highly effective insecticide for the management of a wide range of pests. Optimal performance is achieved through precise application timing, targeting the most susceptible pest life stages. By adhering to the protocols and recommendations outlined in these notes, researchers and pest management professionals can effectively utilize Spinetoram to protect crops while minimizing the risk of resistance development.

References

Application

Spinetoram in Integrated Pest Management (IPM): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of chemistry, derived from the fermentation of the soil bacterium Sa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of chemistry, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] It is a mixture of two active ingredients, spinetoram-J and spinetoram-L.[3] Its mode of action, efficacy against a broad spectrum of pests, and generally favorable environmental profile make it a valuable tool in Integrated Pest Management (IPM) programs.[4][5] Spinetoram provides control of target pests through both contact and ingestion.[3]

Mode of Action

Spinetoram's primary mode of action is the disruption of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system.[6][7] This leads to the continuous activation of nerve cells, resulting in involuntary muscle contractions, paralysis, and eventual death of the insect.[1] Specifically, spinetoram is understood to target the α6 subunit of the nAChR, a site distinct from that of neonicotinoid insecticides.[8][9] This unique binding site is a key factor in its utility for resistance management.

Additionally, spinetoram has a secondary mode of action involving the modulation of gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in insects.[6][10] This dual-site activity contributes to its high efficacy and broad-spectrum control.

Signaling Pathway Diagram

cluster_neuron Insect Neuron Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (α6 subunit) Spinetoram->nAChR Allosteric Activation GABA_R GABA Receptor Spinetoram->GABA_R Modulation Ion_Channel_Open Continuous Na+/Ca2+ Influx nAChR->Ion_Channel_Open Causes Neuron Postsynaptic Neuron Hyperexcitation Hyperexcitation Ion_Channel_Open->Hyperexcitation Leads to Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Mode of action of spinetoram on insect neurons.

Target Pests and Efficacy

Spinetoram is effective against a wide range of insect pests, particularly lepidopteran larvae, thrips, and leafminers.[3][11] Its efficacy has been demonstrated in numerous laboratory and field studies.

Quantitative Efficacy Data

The following tables summarize the lethal concentration (LC50) values of spinetoram against various key insect pests. These values represent the concentration of the insecticide required to kill 50% of the test population.

Table 1: LC50 Values of Spinetoram for Lepidopteran Pests

Pest SpeciesLife StageLC50Exposure TimeReference
Helicoverpa armigera (Cotton Bollworm)2nd Instar Larvae1.30 mg/kg (diet)24 hours[12]
Helicoverpa armigera (Cry1Ac-susceptible)2nd Instar Larvae0.84 mg/kg (diet)72 hours[12]
Helicoverpa armigera (Cry1Ac-resistant)2nd Instar Larvae0.39 mg/kg (diet)72 hours[12]
Helicoverpa armigera3rd Instar Larvae5.20 ppm24 hours[13]
Helicoverpa armigera3rd Instar Larvae1.94 ppm72 hours[13]
Spodoptera frugiperda (Fall Armyworm)Larvae0.63 µg/mL-[14]
Tuta absoluta (Tomato Leaf Miner)3rd Instar Larvae0.32 mg/L48 hours[4]

Table 2: LC50 Values of Spinetoram for Thysanoptera (Thrips) Pests

Pest SpeciesLife StageLC50Exposure TimeReference
Thrips palmi (Melon Thrips) - High ResistanceAdult759.34 mg/L-[15]
Thrips palmi (Melon Thrips) - Medium ResistanceAdult28.69 - 34.79 mg/L-[15]
Thrips palmi (Melon Thrips) - Low ResistanceAdult7.61 - 8.97 mg/L-[15]
Megalurothrips usitatus (Bean Flower Thrips)Adult5.57 mg/L48 hours[5]

Table 3: LC50 Values of Spinetoram for Other Pests

Pest SpeciesLife StageLC50Exposure TimeReference
Trialeurodes vaporariorum (Greenhouse Whitefly)Adult4.593 mg a.i./L-[16]
Trialeurodes vaporariorum (Greenhouse Whitefly)Nymph15.027 mg a.i./L-[16]
Trialeurodes vaporariorum (Greenhouse Whitefly)Egg11.73 mg a.i./L-[16]

Experimental Protocols

Laboratory Bioassay Protocol: Leaf-Dip Method for Lepidopteran Larvae

This protocol is adapted from methodologies used to assess the toxicity of spinetoram against pests like Tuta absoluta.[4]

  • Preparation of Spinetoram Solutions: Prepare a stock solution of technical grade spinetoram in an appropriate solvent (e.g., acetone (B3395972) with a surfactant like Triton X-100). From this stock, create a series of serial dilutions with distilled water to achieve the desired test concentrations. A control solution containing only the solvent and surfactant in water should also be prepared.

  • Leaf Preparation: Select fresh, unsprayed host plant leaves (e.g., tomato leaflets for T. absoluta).

  • Application: Dip individual leaves into the respective spinetoram dilutions or the control solution for 10-30 seconds, ensuring complete coverage.

  • Drying: Allow the treated leaves to air-dry completely in a fume hood for 1-2 hours.

  • Insect Exposure: Place one treated leaf in a petri dish lined with moistened filter paper. Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each petri dish.

  • Incubation: Seal the petri dishes and maintain them in a controlled environment chamber at approximately 25°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50, LC90, and their respective 95% confidence intervals.

Field Efficacy Trial Protocol for Lepidopteran Pests in Cabbage

This protocol is based on field trials conducted to evaluate spinetoram's efficacy against pests like diamondback moth and cabbage butterfly.[2]

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least three replications per treatment.

  • Plot Size: Each plot should be a minimum of 3x5 meters with a buffer zone of at least 1 meter between plots to prevent spray drift.

  • Treatments: Include different application rates of spinetoram (e.g., 30, 45, and 60 g a.i./ha), a standard insecticide check, and an untreated control.

  • Application: Apply treatments using a calibrated knapsack sprayer when the pest population reaches a pre-determined economic threshold level (ETL). Ensure thorough coverage of the foliage.

  • Data Collection:

    • Pest Population: Before the first spray and at regular intervals after each spray (e.g., 3, 7, and 14 days), randomly select 5-10 plants per plot and count the number of larvae.

    • Crop Damage: At harvest, assess crop damage using a rating scale (e.g., 1-5, where 1 is no damage and 5 is severe damage).

    • Yield: Measure the marketable yield from each plot.

    • Natural Enemies: Count the population of key beneficial insects (e.g., coccinellids, spiders) on the selected plants at the same time as pest population counts.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). If significant differences are found, use a post-hoc test like Tukey's HSD to separate the means.

Experimental Workflow Diagram

cluster_lab Laboratory Bioassay cluster_field Field Efficacy Trial A Prepare Spinetoram Serial Dilutions B Treat Host Plant Leaves (Leaf-Dip) A->B C Introduce Target Pest Larvae B->C D Incubate Under Controlled Conditions C->D E Assess Mortality at 24, 48, 72 hours D->E F Calculate LC50/LC90 (Probit Analysis) E->F G Establish RCBD Plots with Buffer Zones H Pre-treatment Pest Population Count G->H I Apply Treatments at Economic Threshold H->I J Post-treatment Data Collection (Pest, Damage, Yield) I->J K Statistical Analysis (ANOVA) J->K

Caption: Workflow for laboratory and field evaluation of spinetoram.

Impact on Non-Target Organisms

A crucial aspect of IPM is the conservation of beneficial organisms. Spinetoram is generally considered to have a more favorable profile for some beneficials compared to broad-spectrum insecticides, but it is not without risk.

  • Predators and Parasitoids: Studies have shown that spinetoram can be toxic to some parasitoids. For example, it was found to be non-selective for the parasitoid Encarsia formosa, a biocontrol agent for whiteflies.[16] Sublethal effects, such as reduced longevity and parasitism rates, have also been observed.[17] However, in some field studies, populations of predators like coccinellids and spiders were not significantly impacted by spinetoram applications at recommended rates.[2][18]

  • Pollinators: Spinetoram poses a risk to bees.[15] Direct contact with wet spray can be highly toxic. However, once the spray has dried, the risk is reduced. It is crucial to avoid application during bloom or when bees are actively foraging. Sublethal effects on bumblebee reproduction have been noted with oral exposure.[19]

Table 4: Toxicity of Spinetoram to Non-Target Organisms

OrganismSpeciesEndpointValueReference
Parasitoid WaspEncarsia formosaLC50 (Adult)0.686 mg a.i./L[16]
Parasitoid WaspEncarsia formosaLC50 (Pupae)1.715 mg a.i./L[16]
BumblebeeBombus terrestrisSurvivalNo significant effect at 2.5 mg/L (10-day oral exposure)[19]
Carp-LC503.9 mg/L[3]
DaphniaDaphnia magnaEC50>3.17 mg/L[3]

Resistance Management

The development of insecticide resistance is a significant threat to the long-term efficacy of any pesticide. Spinetoram belongs to IRAC Group 5.[3] To mitigate the risk of resistance, the following strategies are recommended:

  • Rotation: Avoid consecutive applications of spinetoram or other Group 5 insecticides (like spinosad). Rotate with insecticides from different IRAC groups with different modes of action.

  • Application Window: Limit the number of spinetoram applications per crop cycle or season.

  • Use of Economic Thresholds: Only apply insecticides when pest populations reach levels that will cause economic damage.

  • Integration of Non-Chemical Control: Utilize other IPM tactics such as cultural controls, biological control, and resistant crop varieties to reduce reliance on chemical insecticides.

Populations of some pests, such as the melon thrips (Thrips palmi), have already developed high levels of resistance to spinetoram in certain regions.[15] Resistance in the fall armyworm (Spodoptera frugiperda) has been characterized as autosomal, incompletely recessive, and polygenic.[14]

Resistance Management Strategy Diagram

A Monitor Pest Populations B Pest Population > Economic Threshold? A->B C Implement Non-Chemical Controls (Biological, Cultural) B->C No D Select Insecticide B->D Yes C->A E Is previous application IRAC Group 5? D->E F Use Spinetoram (IRAC Group 5) E->F No G Use Insecticide from Different IRAC Group E->G Yes H Post-Application Efficacy Monitoring F->H G->H H->A

Caption: Decision-making process for spinetoram use in resistance management.

Conclusion

Spinetoram is a potent insecticide with a valuable role in modern IPM programs due to its unique mode of action and efficacy against many key pests. However, its use requires careful consideration of its potential impacts on non-target organisms and the proactive implementation of resistance management strategies. The protocols and data presented here provide a framework for researchers and pest management professionals to effectively and sustainably integrate spinetoram into their pest control strategies.

References

Method

Application Notes and Protocols for the Analytical Determination of Spinetoram in Soil and Water

For Researchers, Scientists, and Drug Development Professionals Introduction Spinetoram is a broad-spectrum insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1] It is a mixture of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram is a broad-spectrum insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1] It is a mixture of two active components, spinosyn J and spinosyn L.[1] Due to its widespread use in agriculture, monitoring its residues in environmental matrices like soil and water is crucial to assess its environmental fate and potential impact. This document provides detailed application notes and protocols for the analytical determination of spinetoram in soil and water samples, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

Analytical Methods for Spinetoram in Soil

A widely adopted and effective method for the extraction of spinetoram from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This approach simplifies the sample preparation process, providing good recoveries and reproducibility.

Experimental Protocol: QuEChERS Extraction from Soil

This protocol is adapted from a modified QuEChERS method coupled with LC-MS/MS for the determination of spinetoram residue.[1]

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample.

  • Add 10 mL of ethyl acetate (B1210297) as the extraction solvent.

  • Homogenize the sample for 2 minutes at 10,000 rpm.

  • Add 5 g of anhydrous sodium sulfate (B86663) (Na₂SO₄) and 1 g of sodium chloride (NaCl) to induce phase separation.

  • Vortex thoroughly for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer the upper ethyl acetate layer (supernatant) to a 15 mL centrifuge tube containing a mixture of dSPE sorbents. For optimal cleanup, a combination of 150 mg of Primary Secondary Amine (PSA), 150 mg of C18, and 50 mg of Graphitized Carbon Black (GCB) is recommended.[1]

  • Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation: Spinetoram in Soil
ParameterSpinosyn JSpinosyn LReference
Limit of Quantification (LOQ) 7.5 ng/g2.5 ng/g[1]
Recovery (at 25, 50, 100 ng/g) >85%>85%[1]
Linearity (R²) ≥0.99≥0.99[1]
Relative Standard Deviation (RSD) <15%<15%[1]

Analytical Methods for Spinetoram in Water

For the analysis of spinetoram in water, Solid-Phase Extraction (SPE) is the most common technique for sample cleanup and pre-concentration, followed by LC-MS/MS analysis. The following protocol is an adapted method based on procedures for the parent compound, spinosad, and general pesticide analysis in water.[2][3]

Experimental Protocol: Solid-Phase Extraction (SPE) from Water

1. Sample Preparation:

  • Filter the water sample (e.g., 500 mL) through a 0.7 µm glass fiber filter to remove suspended particles.[4]

  • If the parent compound spinosad is being analyzed, it is recommended to add a stabilizer to the water sample immediately after collection to prevent adsorptive losses to the container.[5]

2. SPE Cartridge Conditioning:

  • Use a C18 or a polymeric SPE cartridge (e.g., Oasis HLB).

  • Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water.[6][7] Do not allow the cartridge to dry out between conditioning steps.

3. Sample Loading:

  • Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[7]

4. Cartridge Washing:

  • After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances that are not retained on the sorbent.

5. Cartridge Drying:

  • Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for at least 60 minutes to remove residual water.[3] This is a critical step to ensure efficient elution.

6. Elution:

  • Elute the retained spinetoram from the cartridge using an appropriate organic solvent. A common approach is to use two aliquots of 5 mL of methanol or ethyl acetate.[6][8]

  • Collect the eluate in a collection tube.

7. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase used for LC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Data Presentation: Spinetoram in Water (Adapted from Spinosad and General Pesticide Data)
ParameterValueReference (Adapted from)
Limit of Quantification (LOQ) 0.1 ng/mL[5]
Recovery 70-120%[3]
Relative Standard Deviation (RSD) <14%[3]

Note: The quantitative data for water analysis is based on methods for the parent compound spinosad and general multi-residue pesticide analysis, as specific validation data for spinetoram in water is limited in the reviewed literature.

LC-MS/MS Instrumental Analysis

The final determination of spinetoram (spinosyn J and spinosyn L) is performed using a Liquid Chromatograph coupled to a tandem Mass Spectrometer.

Typical LC-MS/MS Parameters
  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of (A) methanol/water (10/90, v/v) with 5 mM ammonium (B1175870) acetate and (B) methanol/water (90/10, v/v) with 5 mM ammonium acetate is effective.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for spinosyn J and spinosyn L.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
Spinosyn J 748.5142.298.1[9]
Spinosyn L 760.5142.298.2[9]

Visualizations

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_dspe dSPE Cleanup cluster_analysis Analysis Sample 10g Soil Sample Add_Water Add 10mL Water & Vortex Sample->Add_Water Add_Solvent Add 10mL Ethyl Acetate Add_Water->Add_Solvent Homogenize Homogenize Add_Solvent->Homogenize Add_Salts Add Na₂SO₄ & NaCl Homogenize->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE_Tube Add to dSPE Tube (PSA, C18, GCB) Supernatant->dSPE_Tube Vortex2 Vortex dSPE_Tube->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Filter Filter (0.22µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for Spinetoram Analysis in Soil.

Water_Analysis_Workflow cluster_sample_prep_water Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis_water Analysis Water_Sample Water Sample (e.g., 500mL) Filter_Water Filter (0.7µm) Water_Sample->Filter_Water Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (Water) Load->Wash Dry Dry Cartridge (Nitrogen/Vacuum) Wash->Dry Elute Elute (Methanol/Ethyl Acetate) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter_Final Filter (0.22µm) Reconstitute->Filter_Final LCMS_Water LC-MS/MS Analysis Filter_Final->LCMS_Water

Caption: Workflow for Spinetoram Analysis in Water.

Logical_Relationships cluster_matrix Sample Matrix cluster_extraction Extraction/Cleanup cluster_detection Detection Soil Soil QuEChERS QuEChERS Soil->QuEChERS Water Water SPE Solid-Phase Extraction (SPE) Water->SPE LCMS LC-MS/MS QuEChERS->LCMS SPE->LCMS

Caption: Analytical Approaches for Spinetoram.

References

Application

Spinetoram: Application Notes and Protocols for Foliar Use

For Researchers, Scientists, and Drug Development Professionals Introduction Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of chemistry.[1] Derived from the fermentation of the soil bacterium...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of chemistry.[1] Derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, it is a mixture of two active ingredients, spinetoram-J and spinetoram-L.[1][2] Its mode of action involves the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and potential effects on gamma-aminobutyric acid (GABA) receptors in the insect nervous system, leading to rapid muscle contractions, paralysis, and eventual death of the target pest.[1][3][4] Spinetoram is classified as a Group 5 insecticide by the Insecticide Resistance Action Committee (IRAC).[1][5] This document provides detailed application notes and experimental protocols for the foliar application of spinetoram on various crops.

Data Presentation: Foliar Application Rates

The following tables summarize the recommended foliar application rates of spinetoram for various crops, along with other critical information for effective and safe use.

Table 1: Spinetoram Foliar Application Rates for Fruit Crops

CropTarget PestsApplication Rate (g a.i./ha)Product Rate (fl oz/acre)Pre-Harvest Interval (PHI)Maximum Applications per SeasonMinimum Interval Between Applications
Pome Fruits (Apples, Pears)Codling moth, Light brown apple moth, Oriental fruit moth50 - 75Delegate® WG: 2.8 - 4.2 oz/acre7 days47 days
Stone Fruits (Peaches, Nectarines, Cherries, Apricots)Oriental fruit moth, Peach twig borer, Western cherry fruit fly50 - 75Delegate® WG: 2.8 - 4.2 oz/acre7 days47 days
GrapesGrape berry moth, Light brown apple moth35 - 60Delegate® WG: 2.0 - 3.4 oz/acre7 days37 days
Banana and PlantainBanana rust thrips, Hawaiian flower thrips, Lepidopterous larvae70 - 96.5Delegate® WG: 4 - 5.5 oz/acre0 days67 days

Table 2: Spinetoram Foliar Application Rates for Vegetable Crops

CropTarget PestsApplication Rate (g a.i./ha)Product Rate (fl oz/acre)Pre-Harvest Interval (PHI)Maximum Applications per SeasonMinimum Interval Between Applications
Leafy Vegetables (Lettuce, Spinach)Lepidopterous larvae (e.g., armyworms, loopers), Leafminers, Thrips49 - 88Radiant® SC: 5 - 10 fl oz/acre1 day55 days
Fruiting Vegetables (Tomatoes, Peppers, Eggplant)Lepidopterous larvae (e.g., tomato fruitworm, hornworms), Thrips, Leafminers49 - 88Radiant® SC: 5 - 10 fl oz/acre1 day55 days
Cole Crops (Broccoli, Cabbage, Cauliflower)Diamondback moth, Cabbage looper, Imported cabbageworm49 - 88Radiant® SC: 5 - 10 fl oz/acre1 day55 days
Onions (bulb)Onion thrips49 - 74Radiant® SC: 5 - 8 fl oz/acre1 day45 days

Table 3: Spinetoram Foliar Application Rates for Other Crops

CropTarget PestsApplication Rate (g a.i./ha)Product Rate (fl oz/acre)Pre-Harvest Interval (PHI)Maximum Applications per SeasonMinimum Interval Between Applications
CottonThrips, Tobacco budworm, Cotton bollworm13 - 54Radiant® SC: 1.5 - 6 fl oz/acre28 days45 days
Seed Corn (in protected structures)Thrips52.5Radiant® SC: 6 fl oz/acre1 day (grain harvest)6 (3 crop cycles)4 days
Ornamentals (non-commercial)Lepidopterous larvae, Thrips, Leafminers-Entrust® SC: 0.1 fl oz per gallon---

Note: Application rates and intervals may vary based on specific product labels, geographic location, pest pressure, and local regulations. Always consult the product label before use.

Experimental Protocols

Protocol for Determining Foliar Efficacy and Application Rates

This protocol outlines a typical field trial to evaluate the efficacy of different spinetoram application rates against a target pest on a specific crop.

Objective: To determine the optimal foliar application rate of spinetoram for effective control of a target insect pest while ensuring crop safety.

Materials:

  • Spinetoram formulation (e.g., Radiant® SC, Delegate® WG)

  • Test crop plants

  • Target insect pest population (natural or artificially infested)

  • Randomized complete block design (RCBD) experimental layout

  • Calibrated spray equipment (e.g., backpack sprayer with appropriate nozzles)

  • Adjuvants (if required by the product label)

  • Data collection tools (e.g., datasheets, hand lens, counters)

  • Statistical analysis software

Methodology:

  • Experimental Design:

    • Establish a randomized complete block design (RCBD) with a minimum of four replications.

    • Each block will contain plots for each treatment, including an untreated control.

    • Plot size should be sufficient to obtain meaningful data and prevent spray drift between plots (e.g., 5m x 10m).

  • Treatment Application:

    • Prepare spray solutions of spinetoram at a range of concentrations (e.g., three to four rates plus an untreated control).

    • Calibrate the spray equipment to deliver a consistent and known volume of spray solution per unit area.

    • Apply the treatments as a foliar spray, ensuring thorough coverage of the plant canopy.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Pre-treatment counts of the target pest (e.g., number of larvae per plant, number of thrips per leaf) should be taken to establish a baseline.

    • Post-treatment counts should be conducted at regular intervals (e.g., 3, 7, and 14 days after application).

    • Assess crop phytotoxicity at each evaluation interval, rating any observed damage (e.g., chlorosis, necrosis, stunting) on a standardized scale.

    • At the end of the trial, harvest yield data from each plot to assess the impact of treatments on crop productivity.

  • Data Analysis:

    • Analyze the pest count data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

    • Calculate the percentage of pest control for each treatment relative to the untreated control.

    • Analyze yield and phytotoxicity data to identify any adverse effects of the treatments.

Protocol for Monitoring Insecticide Resistance

This protocol describes a leaf-dip bioassay method to monitor the susceptibility of a target pest population to spinetoram.[6]

Objective: To determine the concentration of spinetoram required to cause 50% mortality (LC50) in a target pest population, which can be used to track changes in susceptibility over time.

Materials:

  • Technical grade spinetoram

  • Solvent (e.g., acetone)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Fresh, untreated host plant leaves

  • Petri dishes or similar containers

  • Target insect pests (collected from the field or from a laboratory colony)

  • Fine-tipped paintbrush

  • Incubator or controlled environment chamber

  • Probit or logit analysis software

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of spinetoram in the chosen solvent.

    • Create a series of serial dilutions of the stock solution with distilled water containing a fixed concentration of surfactant (e.g., 0.1%).

    • Include a control solution containing only distilled water and surfactant.

  • Bioassay Procedure:

    • Dip fresh host plant leaves into each test solution for a standardized period (e.g., 10-30 seconds).

    • Allow the leaves to air-dry completely.

    • Place one treated leaf into each petri dish.

    • Using a fine-tipped paintbrush, carefully transfer a known number of target pests (e.g., 20-30 individuals of a specific life stage) onto each treated leaf.

    • Seal the petri dishes and place them in an incubator set to appropriate environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Data Collection and Analysis:

    • Assess mortality after a specific time interval (e.g., 24, 48, or 72 hours), depending on the pest species. An insect is considered dead if it is unable to move when prodded with a fine brush.

    • Correct for control mortality using Abbott's formula if necessary.

    • Analyze the dose-response data using probit or logit analysis to calculate the LC50 value and its 95% confidence intervals.

    • Compare the LC50 value to that of a known susceptible population to determine the resistance ratio.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR GABA_pre GABA GABAR GABA Receptor GABA_pre->GABAR Excitation Continuous Nerve Excitation nAChR->Excitation GABAR->Excitation Paralysis Paralysis Excitation->Paralysis Spinetoram Spinetoram Spinetoram->nAChR Allosteric Modulation Spinetoram->GABAR Potential Interaction

Caption: Spinetoram's Mode of Action Signaling Pathway.

Experimental_Workflow A Experimental Setup (Randomized Complete Block Design) B Treatment Preparation (Spinetoram Dilutions) A->B C Foliar Application (Calibrated Sprayer) B->C D Data Collection (Pest Counts, Phytotoxicity, Yield) C->D E Statistical Analysis (ANOVA, Means Separation) D->E F Determination of Optimal Application Rate E->F

Caption: Workflow for Determining Foliar Application Rates.

Resistance_Management A Pest Population Present B Apply Spinetoram (Group 5 Insecticide) A->B C Effective Control? B->C G Maximum 2 Consecutive Group 5 Applications B->G D Continue Monitoring C->D Yes E Rotate to a Different Mode of Action (MoA) (e.g., Group 3A, 4A, 28) C->E No (Resistance Suspected) D->A F Re-evaluate Spinetoram Efficacy in Future Seasons E->F

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting Spinetoram degradation in laboratory assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to spinetoram degradation in laboratory assays. Frequ...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to spinetoram degradation in laboratory assays.

Frequently Asked Questions (FAQs)

Q1: My spinetoram sample is degrading much faster than expected in an aqueous solution. What are the likely causes?

A1: Rapid degradation of spinetoram in aqueous solutions is often linked to two primary factors: photodegradation and pH.

  • Photodegradation: Spinetoram is highly susceptible to degradation by light.[1] The estimated photolytic half-lives under natural sunlight can be as short as 0.94 to 2.2 days.[2] Ensure your experiments are conducted under controlled lighting conditions, using amber glassware or light-blocking materials if necessary.

  • pH-Dependent Stability: While spinetoram is stable against hydrolysis at neutral (pH 7) and acidic (pH 5) conditions, its degradation accelerates at higher pH levels.[3] At pH 9, the N-demethyl metabolite can form, and the half-life of one of its components (XDE-175-L) is approximately 154 days.[3] For many pesticides, each unit increase in pH above 7 can increase the hydrolysis rate by about tenfold.[4]

Q2: I'm observing inconsistent results in my soil degradation studies. What environmental factors should I control more carefully?

A2: Inconsistent spinetoram degradation in soil assays typically points to variability in experimental conditions. Key factors to control include:

  • Aerobic vs. Anaerobic Conditions: Spinetoram degrades differently depending on the presence of oxygen. Under aerobic conditions, it is degraded relatively rapidly.[5] For instance, the half-life of spinetoram-J and -L in aerobic soil at 25°C can be 193 and 456 days, respectively.[2]

  • Temperature: Temperature significantly impacts microbial activity and chemical degradation rates. In one study, the half-life of spinetoram's components varied at different temperatures, with half-lives of 21 and 13 days at 25°C, and 21 and 16 days at 10°C for the J and L components respectively.[3]

  • Microbial Activity: The primary degradation pathway in soil is microbial action.[6] Ensure consistent soil sourcing and handling to maintain a uniform microbial population. Autoclaving a soil sample can serve as a negative control to confirm microbial involvement. A study using Bacillus pumilus demonstrated significant spinetoram degradation, with removal rates of up to 99.7% at 35°C and pH 9.[7]

Q3: What are the primary degradation products of spinetoram I should be looking for in my analysis?

A3: The main degradation pathways involve modifications to the forosamine (B98537) sugar and cleavage of the macrolide ring.[3] Key metabolites to monitor include:

  • N-demethyl metabolites

  • N-formyl metabolites [3] These are often formed through photolysis.[3] More extensive degradation leads to numerous polar products resulting from the cleavage of the macrolide ring system.[2]

Troubleshooting Workflows & Pathways

The following diagrams illustrate common troubleshooting workflows and the degradation pathways of spinetoram.

Caption: A logical workflow for troubleshooting spinetoram degradation.

DegradationPathways cluster_photolysis Photolysis (Light-Induced) cluster_hydrolysis Hydrolysis (pH Dependent) cluster_microbial Microbial (Soil) Spinetoram Spinetoram Photolysis_Metabolites N-demethyl & N-formyl Metabolites Spinetoram->Photolysis_Metabolites Sunlight Hydrolysis_Metabolites N-demethyl Metabolites (at pH 9) Spinetoram->Hydrolysis_Metabolites Alkaline pH Microbial_Metabolites N-demethylation, Ring Cleavage, CO2 Mineralization Spinetoram->Microbial_Metabolites Soil Microbes

Caption: Major degradation pathways for spinetoram.

Quantitative Data Summary

The stability of spinetoram, often measured by its half-life (DT50), varies significantly across different environmental conditions.

ConditionMatrixpHTemperature (°C)Half-Life (DT50)Reference
Hydrolysis Buffer525Stable[3]
Buffer725Stable[3]
Buffer925154 days (XDE-175-L)[3]
Photolysis Buffer Solution7252.2 days[2]
Natural Water8.5250.94 days[2]
Soil Metabolism Aerobic SoilN/A256.8 days[8]
Aerobic SoilN/A25193 days (Spinetoram-J)[2]
Aerobic SoilN/A25456 days (Spinetoram-L)[2]
Paddy WaterN/AField0.35 days[8]
Plant Foliage Pear FruitsN/AField2.17 days[9]
CauliflowerN/AField≤ 4.85 days[10]
WolfberryN/AField3.65 - 4.25 days[11]

Key Experimental Protocols

1. Aqueous Hydrolysis Study

  • Objective: To determine the rate of spinetoram degradation in water at various pH levels, excluding the influence of light and microbes.

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

    • Add a known concentration of spinetoram to each buffer solution in sterile, light-protected containers (e.g., amber glass vials).

    • Incubate samples in the dark at a constant temperature (e.g., 25°C).[3]

    • Collect samples at predetermined time intervals.

    • Extract spinetoram and its potential degradation products using an appropriate organic solvent.

    • Analyze the extracts using a validated analytical method, such as HPLC-MS/MS, to quantify the remaining parent compound and identify metabolites.[8]

    • Calculate the degradation rate and half-life using first-order kinetics.[3]

2. Photolysis Study

  • Objective: To assess the degradation rate of spinetoram when exposed to a controlled light source.

  • Methodology:

    • Dissolve spinetoram in a sterile, buffered aqueous solution (e.g., pH 7).[3]

    • Place the solution in quartz or borosilicate glass vessels that allow for light penetration.

    • Irradiate the samples continuously with a light source simulating natural sunlight (e.g., a xenon lamp).[3]

    • Run a parallel set of control samples incubated in the dark at the same temperature.

    • Collect samples from both light-exposed and dark control groups at various time points.

    • Analyze the samples by HPLC or a similar method to determine the concentration of spinetoram.

    • The degradation due to photolysis is calculated by subtracting the degradation observed in the dark control from the total degradation in the irradiated samples. The quantum yield can be calculated to estimate environmental lifetimes.[3]

References

Optimization

Technical Support Center: Optimizing Spinetoram Concentration for Insect Bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spinetoram in insect bioassays. Frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spinetoram in insect bioassays.

Frequently Asked Questions (FAQs)

Q1: What is spinetoram and how does it work?

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class. It is derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. Its mode of action is primarily on the insect's nervous system, targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors. This dual action leads to rapid muscle contractions, paralysis, and ultimately, the death of the insect.[1][2]

Q2: What are the common bioassay methods for testing spinetoram efficacy?

Several bioassay methods are used to evaluate the efficacy of spinetoram, depending on the target insect and the objective of the study. Common methods include:

  • Leaf-Dip Bioassay: This method involves dipping leaves into different concentrations of a spinetoram solution and then infesting them with the target insect. It exposes the insect to the insecticide through both contact and ingestion.[3]

  • Topical Application: A precise dose of spinetoram is applied directly to the dorsal surface of the insect. This method is used to determine the lethal dose (LD50).[1][4]

  • Diet Incorporation/Feeding Bioassay: Spinetoram is mixed into the insect's artificial diet or a sugar solution. This method primarily assesses toxicity through ingestion.[1][5]

  • Vial Bioassay: The inside of a glass or plastic vial is coated with a spinetoram residue. Insects are then introduced into the vial, exposing them to the insecticide through contact.[6]

  • Whole-Plant Assay: Whole plants are sprayed with spinetoram solutions, and then insects are introduced. This method closely simulates field application.[3][6]

Q3: How do I prepare a stock solution of spinetoram?

To prepare a stock solution, dissolve a known weight of technical grade spinetoram in a suitable solvent, typically acetone (B3395972).[7][8] From this stock solution, a series of dilutions can be made using distilled water, often with a small amount of a surfactant like Triton X-100 to ensure even mixing.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Control Mortality (>10%) 1. Unhealthy or stressed insects. 2. Contamination of the control group with insecticide. 3. Improper handling of insects during the experiment. 4. Unsuitable environmental conditions (temperature, humidity).1. Use healthy, lab-reared insects of a uniform age and size. 2. Ensure separate equipment is used for control and treatment groups. Meticulously clean all glassware and equipment. 3. Handle insects gently to minimize physical injury. 4. Maintain optimal and consistent environmental conditions throughout the bioassay.
Low or No Mortality in Treatment Groups 1. Incorrect concentration of spinetoram. 2. Insect population has developed resistance to spinetoram. 3. Inappropriate bioassay method for the target insect. 4. Degradation of the spinetoram solution.1. Double-check all calculations and dilutions. Prepare fresh solutions. 2. Test a known susceptible population alongside the field population to assess for resistance.[10][11][12] 3. Select a bioassay method that ensures adequate exposure of the insect to the insecticide (e.g., a feeding assay for a sucking insect). 4. Store spinetoram stock solutions properly and prepare fresh dilutions for each experiment. Spinetoram can degrade over time, especially when exposed to high temperatures.[13]
Inconsistent or Highly Variable Results 1. Non-uniform application of the insecticide. 2. Variation in the age, size, or developmental stage of the test insects. 3. Fluctuations in environmental conditions. 4. Insufficient number of replicates.1. Ensure thorough mixing of solutions and uniform coverage during application (e.g., ensure leaves are fully submerged in a leaf-dip assay). 2. Use a synchronized cohort of insects. The susceptibility to spinetoram can vary between different larval instars and life stages.[14] 3. Tightly control temperature, humidity, and photoperiod in the testing area. 4. Increase the number of replicates per concentration to improve statistical power.

Quantitative Data Summary

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of spinetoram for various insect pests as reported in the literature. LC50 is the concentration of an insecticide that is lethal to 50% of a test population, while LD50 is the dose that is lethal to 50% of a test population.

Table 1: LC50 Values of Spinetoram for Various Insect Pests

Insect SpeciesLife StageBioassay MethodLC50 ValueExposure TimeReference
Plutella xylostella (Diamondback Moth)3rd Instar LarvaeNot Specified0.788%24 hours[15]
Plutella xylostella (Diamondback Moth)3rd Instar LarvaeNot Specified0.0478%48 hours[15]
Plutella xylostella (Diamondback Moth)3rd Instar LarvaeNot Specified0.331%72 hours[15]
Helicoverpa armigera (Tomato Fruit Borer)3rd Instar LarvaeNot Specified5.20 ppm24 hours[16]
Helicoverpa armigera (Tomato Fruit Borer)3rd Instar LarvaeNot Specified3.54 ppm48 hours[16]
Helicoverpa armigera (Tomato Fruit Borer)3rd Instar LarvaeNot Specified1.94 ppm72 hours[16]
Tuta absoluta (Tomato Leaf Miner)LarvaeLeaf-Dipping0.32 mg/L48 hours[7]
Trialeurodes vaporariorum (Greenhouse Whitefly)AdultsResidual Contact4.593 mg a.i./LNot Specified[17]
Trialeurodes vaporariorum (Greenhouse Whitefly)NymphsTopical15.027 mg a.i./LNot Specified[17]
Trialeurodes vaporariorum (Greenhouse Whitefly)EggsTopical11.73 mg a.i./LNot Specified[17]
Thrips tabaci (Onion Thrips)AdultsLeaf-Dip0.01 ppmNot Specified[6]
Thrips tabaci (Onion Thrips)AdultsVial Assay0.03 ppmNot Specified[6]
Thrips tabaci (Onion Thrips)AdultsFeeding Assay1.6 ppmNot Specified[6]
Thrips tabaci (Onion Thrips)AdultsWhole-Plant Assay5.3 ppmNot Specified[6]
Musca domestica (House Fly)AdultsOral3.89 µg/g sugar24 hours[8]
Spodoptera litura2nd Instar LarvaeTopical Application0.0002%Not Specified[4]
Spodoptera litura2nd Instar LarvaeResidue Film0.0006%Not Specified[4]
Spodoptera litura2nd Instar LarvaeSurface Diet0.0003%Not Specified[4]

Table 2: LD50 Values of Spinetoram for Apis mellifera (Honey Bee) Larvae

Life StageLD50 ValueExposure TimeReference
Larvae0.026 µ g/larva 72 hours[2]

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)

This protocol is adapted from methodologies used for determining insecticide efficacy against chewing insects.[9]

  • Preparation of Spinetoram Solutions: Prepare a stock solution of spinetoram in acetone. From this, create a series of at least five serial dilutions using distilled water containing 0.01% Triton X-100. A control solution of distilled water with 0.01% Triton X-100 should also be prepared.

  • Leaf Preparation: Excise leaf discs from an appropriate host plant (e.g., cabbage for P. xylostella) using a cork borer.

  • Treatment: Individually dip each leaf disc into a spinetoram dilution or the control solution for 10-30 seconds.[3][9]

  • Drying: Place the treated leaf discs on a drying rack and allow them to air dry completely.

  • Infestation: Place each dried leaf disc into a Petri dish. Introduce a known number (e.g., 10-20) of third-instar larvae into each Petri dish.

  • Incubation: Seal the Petri dishes and maintain them in an incubator under controlled conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate LC50 values using probit analysis.

Protocol 2: Oral Bioassay for Adult Dipterans (e.g., Musca domestica)

This protocol is based on methods for assessing insecticides delivered through feeding.[1][5]

  • Preparation of Spinetoram-Sugar Solution: Prepare a stock solution of spinetoram in acetone. Prepare a series of dilutions. Apply a known volume (e.g., 500 µl) of each dilution onto a sugar cube and allow the acetone to evaporate completely.[1] A control group should have sugar cubes treated only with acetone.

  • Insect Preparation: Use adult flies of a known age and sex. They should be starved for a few hours before the bioassay but provided with water.

  • Exposure: Place the treated sugar cubes into individual containers. Introduce a known number of flies (e.g., 20) into each container.

  • Incubation: Provide a water source (e.g., a water-soaked cotton wick) in each container. Maintain the containers under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead flies at 24 and 48-hour intervals.

  • Data Analysis: Calculate LC50 values using probit analysis, correcting for control mortality as needed.

Visualizations

Spinetoram_Mode_of_Action Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinetoram->nAChR Binds to allosteric site GABA_R GABA Receptor Spinetoram->GABA_R Antagonizes Neuron Postsynaptic Neuron nAChR->Neuron Activates GABA_R->Neuron Inhibits normal inhibitory action Excitation Continuous Excitation Neuron->Excitation Paralysis Paralysis Excitation->Paralysis Death Insect Death Paralysis->Death

Caption: Spinetoram's dual-action signaling pathway in the insect nervous system.

Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Prepare Spinetoram Stock Solution B Create Serial Dilutions and Control A->B D Apply Treatment to Substrate B->D C Prepare Substrate (Leaves, Diet, etc.) C->D E Introduce Test Insects D->E F Incubate under Controlled Conditions E->F G Record Mortality at Specific Timepoints F->G H Perform Statistical Analysis (e.g., Probit) G->H I Determine LC50/LD50 Values H->I

Caption: A generalized workflow for conducting an insect bioassay with spinetoram.

Troubleshooting_Logic Start Bioassay Results HighControlMortality High Control Mortality? Start->HighControlMortality LowEfficacy Low Efficacy in Treatment Groups? HighControlMortality->LowEfficacy No CheckInsects Check Insect Health & Handling HighControlMortality->CheckInsects Yes InconsistentResults Inconsistent Results? LowEfficacy->InconsistentResults No CheckConcentration Verify Concentrations LowEfficacy->CheckConcentration Yes ReviewProtocol Review Application Protocol InconsistentResults->ReviewProtocol Yes AcceptableResults Results Acceptable InconsistentResults->AcceptableResults No CheckContamination Check for Contamination CheckInsects->CheckContamination ConsiderResistance Test for Resistance CheckConcentration->ConsiderResistance Standardize Standardize Insects & Conditions ReviewProtocol->Standardize

References

Troubleshooting

Spinetoram Stability: A Technical Resource for Researchers

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of spinetoram under various storage conditions. Understanding the stability pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of spinetoram under various storage conditions. Understanding the stability profile of spinetoram is critical for accurate experimental design, data interpretation, and the development of stable formulations.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and storage of spinetoram in a laboratory setting.

Q1: I am seeing unexpected peaks in my chromatogram when analyzing my spinetoram sample. What could be the cause?

A1: Unexpected peaks may indicate the presence of degradation products. Spinetoram is susceptible to degradation under certain conditions, particularly exposure to light and high pH. Photodegradation is a rapid process, and even exposure to ambient laboratory light can lead to the formation of degradation products. Additionally, storage in alkaline conditions (pH 9) can cause gradual degradation through N-demethylation. To troubleshoot, ensure your samples are consistently protected from light and stored in neutral or slightly acidic conditions (pH 5-7).[1]

Q2: My spinetoram solution appears to have lost potency over time, even when stored in the dark. What could be the reason?

A2: Temperature can also influence the stability of spinetoram. While it is relatively stable at refrigerated and room temperatures for extended periods when protected from light, elevated temperatures can accelerate degradation. For example, studies on stored wheat have shown that the half-life of spinetoram decreases as the storage temperature increases.[2][3] For long-term storage, it is recommended to keep spinetoram in a cool, dry, and dark place. A study on tomato samples showed that spinetoram residues were stable for over 20 months when stored at -20°C.

Q3: Are there any specific solvents I should avoid when working with spinetoram?

A3: Spinetoram is readily soluble in many common apolar and medium-polarity organic solvents such as methanol, acetone, xylene, 1,2-dichloroethane, and ethyl acetate. While there is no specific list of solvents to avoid, it is crucial to consider the potential for interaction with the solvent, especially if the solvent contains impurities or is not of high purity. Always use high-purity solvents and prepare solutions fresh when possible.

Q4: How should I properly store my stock solutions of spinetoram?

A4: To ensure the stability of your spinetoram stock solutions, they should be stored in a tightly sealed, light-shielding airtight container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Amber glass vials or containers wrapped in aluminum foil are recommended to protect against photodegradation. For long-term storage, refrigeration (-20°C) is advisable.

Q5: What are the known degradation pathways for spinetoram?

A5: The primary known degradation pathways for spinetoram include:

  • Photodegradation: This is a major degradation route, leading to the formation of numerous polar degradation products through mechanisms such as N-demethylation, elimination of the forosamine (B98537) moiety, and cleavage of the macrolide ring system.[1]

  • Alkaline Hydrolysis: At pH 9, spinetoram undergoes gradual degradation primarily via N-demethylation.[1]

  • Metabolism (in biological systems): In plants and soil, degradation can occur through N-demethylation and N-formylation.[1]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of spinetoram under different conditions.

Table 1: Stability of Spinetoram in Aqueous Solutions

pHTemperature (°C)Half-lifeDegradation PathwayReference
525Stable-[1]
725Stable-[1]
925154 days (spinetoram-L)N-demethylation[1]
7 (in buffer)Natural Sunlight2.2 days (spinetoram-J), 0.99 days (spinetoram-L)Photodegradation[1]
8.5 (in natural water)Natural Sunlight0.94 days (spinetoram-J), 0.50 days (spinetoram-L)Photodegradation[1]

Table 2: Stability of Spinetoram in Different Matrices

MatrixStorage ConditionHalf-lifeReference
Paddy WaterField Conditions0.35 days[4]
SoilField Conditions6.8 days[4]
Rice StrawField Conditions1.1 days[4]
Stored Wheat20°C69.32 days[2][3]
Stored Wheat30°C46.21 days[2][3]
Tomato-20°CStable for 20.4 months
WolfberryField Conditions3.65 - 4.25 days
CauliflowerField Conditions≤ 4.85 days[5]
Pear FruitsField Conditions2.17 days
PepperGreenhouse1.95 days
CabbageGreenhouse1.29 days

Experimental Protocols

This section provides an overview of a typical experimental protocol for assessing the stability of spinetoram.

Protocol: Stability-Indicating HPLC Method for Spinetoram

1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of spinetoram and its degradation products.

2. Materials:

  • Spinetoram reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

  • Validated HPLC system with a UV or Mass Spectrometric detector

  • C18 reverse-phase HPLC column

3. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Acetonitrile and 0.1% Formic acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 250 nm or MS/MS detection

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve spinetoram reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

5. Forced Degradation Studies (as per ICH Q1A(R2) guidelines): [6]

  • Acid Hydrolysis: Treat spinetoram solution with 0.1 M HCl at 60°C for a specified period. Neutralize before analysis.

  • Base Hydrolysis: Treat spinetoram solution with 0.1 M NaOH at 60°C for a specified period. Neutralize before analysis.

  • Oxidative Degradation: Treat spinetoram solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose solid spinetoram and its solution to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose spinetoram solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

6. Analysis:

  • Inject the prepared standard solutions and stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of spinetoram.

7. Method Validation:

  • Validate the developed method for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit as per ICH Q2(R1) guidelines. The method is considered stability-indicating if it can effectively separate the degradation product peaks from the parent spinetoram peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation stock Prepare Spinetoram Stock Solution working Prepare Working Standards stock->working stressed Prepare Stressed Samples stock->stressed hplc HPLC Analysis working->hplc acid Acid Hydrolysis stressed->acid base Base Hydrolysis stressed->base oxidation Oxidation stressed->oxidation thermal Thermal stressed->thermal photo Photolysis stressed->photo acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc validate Method Validation hplc->validate

Caption: Workflow for a Spinetoram Stability-Indicating Method Development.

degradation_pathway cluster_degradation Degradation Products Spinetoram Spinetoram N_demethyl N-demethylation Products Spinetoram->N_demethyl  pH 9 / Light N_formyl N-formylation Products Spinetoram->N_formyl  Metabolism Polar_degradants Polar Degradants Spinetoram->Polar_degradants  Light Ring_cleavage Macrolide Ring Cleavage Polar_degradants->Ring_cleavage  Light

Caption: Simplified Degradation Pathways of Spinetoram.

References

Optimization

Technical Support Center: Investigating Spinetoram Resistance Mechanisms

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating spinetoram resistance in insect p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating spinetoram resistance in insect populations.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of spinetoram resistance observed in insects?

A1: Insect populations can develop resistance to spinetoram through several mechanisms. The most commonly documented are:

  • Target-site resistance: This involves genetic mutations in the target protein that the insecticide normally binds to, reducing its effectiveness. For spinetoram, the primary target is the α6 subunit of the nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4] Specific point mutations can prevent spinetoram from binding effectively to the receptor.

  • Metabolic resistance: In this case, resistant insects can detoxify or break down the insecticide faster than susceptible insects.[5][6] This is often due to the increased activity or expression of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs).[7][8][9]

  • Penetration resistance: Some insects may develop a less permeable outer cuticle, which slows the absorption of the insecticide into their bodies.[5][6] This mechanism often acts in concert with other resistance types.[5]

  • Behavioral resistance: Resistant insects might avoid contact with the insecticide by detecting the chemical and moving away from treated areas.[5][6]

Q2: A specific mutation, G275E, is often mentioned in relation to spinosad resistance. Is it also relevant for spinetoram resistance?

A2: Yes, mutations at the equivalent position are highly relevant for spinetoram resistance. For example, a glycine (B1666218) to alanine (B10760859) change at amino acid 301 in Drosophila melanogaster, which is at an equivalent position to the G275E mutation, has been shown to confer high levels of resistance to spinetoram.[2][4] The G275E mutation itself, located in the third transmembrane domain of the nAChR α6 subunit, has been directly associated with resistance to spinosad, and given the similar mode of action, analogous mutations are key indicators for spinetoram resistance.[10]

Q3: Can resistance to spinetoram confer cross-resistance to other insecticides?

A3: Generally, target-site resistance to spinetoram is quite specific and often does not result in cross-resistance to other insecticide classes with different modes of action, such as pyrethroids, organophosphates, or carbamates.[11][12] However, cross-resistance between spinetoram and spinosad is common, as they belong to the same chemical class (spinosyns) and share the same target site.[12] Metabolic resistance, particularly when involving broad-spectrum enzymes like certain P450s, could potentially confer cross-resistance to other insecticides that are detoxified by the same enzymatic pathway.[13]

Troubleshooting Guides

Guide 1: Insecticide Bioassays Show High Variability or No Dose-Response

Problem: You are performing concentration-mortality bioassays (e.g., leaf-dip, vial coating), but the results are inconsistent between replicates, or you are failing to generate a clear dose-response curve.

Possible Cause Troubleshooting Steps
Inconsistent Insecticide Application Ensure uniform coating of surfaces (leaves, vials). For leaf-dips, ensure complete submersion and consistent drying time.[14] Use a surfactant like Triton X-100 to ensure even spreading.[14]
Solubility Issues Visually inspect your stock and serial dilutions for any precipitation of spinetoram. Ensure the chosen solvent is appropriate and that the insecticide is fully dissolved before application.
Insect Health and Age Use insects of a standardized age and developmental stage. Ensure they are healthy and have not been stressed by environmental conditions (temperature, humidity) or starvation prior to the assay.
Incorrect Concentration Range If you observe 100% mortality at all tested concentrations, you need to test lower concentrations. If you see no mortality, you need to test higher concentrations. Perform a preliminary range-finding experiment with wide concentration intervals.
Assay Temperature Insect metabolism and activity are temperature-dependent. Low temperatures can decrease insecticide efficacy.[15] Conduct bioassays at a consistent, controlled temperature.[15]
High Natural Variation If you suspect high natural variation within your insect population, increase the number of insects per replicate and the number of replicates per concentration to improve statistical power.[16]
Guide 2: Synergist Assays Do Not Pinpoint a Resistance Mechanism

Problem: You are using synergists like piperonyl butoxide (PBO) to inhibit P450s or S,S,S-tributyl phosphorotrithioate (DEF) to inhibit esterases, but you do not observe a significant increase in spinetoram toxicity in your resistant population.

Possible Cause Troubleshooting Steps
Target-Site Resistance If resistance is primarily due to an altered target site (e.g., a mutation in nAChRα6), synergists that inhibit metabolic enzymes will have little to no effect.[2][4] This result strongly suggests target-site resistance is the dominant mechanism.
Ineffective Synergist Concentration/Timing Ensure the synergist concentration is sufficient to inhibit the target enzymes. A pre-treatment period, where insects are exposed to the synergist before the insecticide, may be necessary for effective inhibition.[17]
Other Metabolic Pathways The resistance may be mediated by enzymes not inhibited by PBO or DEF, such as certain glutathione S-transferases (GSTs) or other classes of P450s.
Multiple Resistance Mechanisms The population may possess multiple resistance mechanisms. While metabolic resistance might be present, its effect could be masked by a highly potent target-site resistance mechanism.[13]

Quantitative Data Summary

Table 1: Spinetoram Resistance Levels in Various Insect Species

SpeciesStrain/PopulationLC50 (mg/L or ppm)Resistance Ratio (RR)Reference
Thrips palmiHigh Resistance (SGL1)759.34 mg/L>6,300-fold (vs. susceptible)[14]
Thrips palmiMedium Resistance (SGFQ, SGL2, SGNC)28.69 - 34.79 mg/L~240 to 290-fold[14]
Thrips palmiLow Resistance (SGDY, SGDL, SGZJ)7.61 - 8.97 mg/L~63 to 75-fold[14]
Drosophila melanogasterSelected Resistant (SpinR)>190-fold (vs. parent)>190-fold[2]
Thrips hawaiiensisSelected Resistant (20 generations)-103.56-fold[11]
Plutella xylostellaCRISPR Knockout (Pxα6-KO)-1462-fold[18]
Frankliniella occidentalisManavgat population34.0 mg a.i./L-[19]
Trogoderma granariumField Strains2.2 - 6.0 mg/kg7.3 to 20.0-fold[17]

Note: Resistance Ratios (RR) are calculated relative to a susceptible laboratory strain and may vary based on the specific susceptible strain used for comparison.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Spinetoram Susceptibility

This method is commonly used to assess the toxicity of insecticides to foliage-feeding insects.

  • Preparation of Spinetoram Solutions:

    • Prepare a stock solution of spinetoram in an appropriate solvent (e.g., acetone).

    • Create a series of at least 5-7 serial dilutions using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even coverage.[14] The concentration range should be determined from preliminary tests to produce mortality between 0% and 100%.

    • A control solution containing only distilled water and surfactant must be included.

  • Leaf Treatment:

    • Select fresh, untreated host plant leaves of a uniform size.

    • Individually dip each leaf into a spinetoram dilution (or control solution) for approximately 10-30 seconds, ensuring complete submersion.

    • Allow the leaves to air-dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place one treated, dried leaf into a ventilated experimental arena (e.g., a Petri dish with a moistened filter paper).

    • Introduce a known number of insects (e.g., 10-20) of a consistent age and life stage into each arena.

    • Prepare at least three replicates for each concentration and the control.

  • Incubation and Assessment:

    • Maintain the arenas under controlled environmental conditions (e.g., 25°C, >60% RH, 16:8 L:D photoperiod).

    • Assess insect mortality at set time points (e.g., 24, 48, 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct mortality data for control mortality using Abbott's formula if necessary.

    • Analyze the concentration-mortality data using probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals.

Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance

This protocol helps determine if metabolic enzymes like P450s are involved in resistance.

  • Synergist and Insecticide Preparation:

    • Prepare spinetoram serial dilutions as described in Protocol 1.

    • Prepare a second identical set of spinetoram dilutions, but add a fixed, sub-lethal concentration of a synergist (e.g., piperonyl butoxide - PBO) to each dilution. The concentration of PBO should be determined beforehand to ensure it is not toxic on its own but is effective at inhibiting enzymes.

  • Insect Exposure:

    • Perform a bioassay (e.g., leaf-dip or vial assay) using three treatment groups:

      • Control (surfactant only)

      • Spinetoram dilutions alone

      • Spinetoram dilutions + PBO

    • Alternatively, pre-expose the insects to the synergist for a set period (e.g., 1-2 hours) before introducing them to the insecticide-treated substrate.[17]

  • Data Analysis:

    • Calculate the LC50 for the "spinetoram alone" treatment and the "spinetoram + PBO" treatment.

    • Calculate the Synergism Ratio (SR) as follows:

      • SR = LC50 of spinetoram alone / LC50 of spinetoram + PBO

    • An SR value significantly greater than 1 (typically >2) suggests that the inhibited enzyme class (in this case, P450s) plays a role in detoxifying spinetoram.

Visualizations

Spinetoram_Action_and_Resistance cluster_Neuron Postsynaptic Neuron cluster_Resistance Resistance Mechanisms nAChR Nicotinic Acetylcholine Receptor (nAChR α6) Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Continuous Depolarization Leads to Paralysis & Death Ion_Channel->Depolarization Na+/Ca++ Influx Target_Site Target-Site Mutation (e.g., G275E equivalent) Target_Site->nAChR Alters Binding Site Metabolic Metabolic Detoxification (e.g., P450s) Spinetoram Spinetoram Spinetoram->nAChR Binds to Allosteric Site Spinetoram->Metabolic Degraded

Caption: Spinetoram action on nAChR and key resistance mechanisms.

Bioassay_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis A1 Prepare Spinetoram Serial Dilutions B1 Treat Substrate (e.g., Leaf-Dip) A1->B1 A2 Prepare Control (Solvent + Surfactant) A2->B1 B2 Introduce Insects (3 Replicates/Conc.) B1->B2 B3 Incubate Under Controlled Conditions B2->B3 C1 Assess Mortality (e.g., at 48h) B3->C1 C2 Correct for Control Mortality (Abbott's) C1->C2 C3 Perform Probit Analysis C2->C3 C4 Determine LC50 & RR C3->C4

References

Troubleshooting

Spinetoram Efficacy Enhancement: A Technical Support Guide for Researchers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficacy of the insecticide spinetoram through the use of adjuvants. This re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficacy of the insecticide spinetoram through the use of adjuvants. This resource offers troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of spinetoram?

Spinetoram is a member of the spinosyn class of insecticides (IRAC Group 5).[1] Its primary mode of action involves the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors in the nervous systems of insects.[1][2] This leads to the continuous activation of nerves, resulting in muscle contractions, paralysis, and ultimately, the death of the insect.[3]

Q2: How can adjuvants enhance the efficacy of spinetoram?

Adjuvants are compounds added to pesticide formulations to improve their effectiveness.[4] They can enhance spinetoram's performance in several ways:

  • Improved Spreading and Coverage: Surfactants, a common type of adjuvant, reduce the surface tension of spray droplets, allowing for more uniform spreading across leaf surfaces. This ensures better contact with the target pest.

  • Enhanced Penetration: Some adjuvants, like oils and certain surfactants, can help the active ingredient penetrate the waxy cuticle of plant leaves or the insect's body, leading to increased uptake.

  • Increased Rainfastness: Sticker adjuvants improve the adhesion of spinetoram to the plant surface, reducing runoff from rain or irrigation and prolonging its residual activity.[5]

  • Protection from Degradation: Certain adjuvants can protect the insecticide from environmental factors like UV light, which can cause degradation.

Troubleshooting Guide

Q3: I am observing phytotoxicity (e.g., leaf burn, spotting) on my test plants after applying a spinetoram-adjuvant mixture. What could be the cause and how can I resolve it?

Phytotoxicity can occur due to several factors when using insecticide-adjuvant mixtures. Here are some potential causes and solutions:

  • Incorrect Adjuvant Concentration: Using an adjuvant at a concentration higher than recommended is a common cause of phytotoxicity.

    • Solution: Always consult the manufacturer's label for both spinetoram and the adjuvant for recommended application rates. It is advisable to conduct a small-scale test on a few plants before treating the entire batch.

  • Incompatibility of Formulation: The specific formulation of spinetoram may not be compatible with the chosen adjuvant.

    • Solution: Perform a jar test to check for physical compatibility before tank mixing. Combine the components in a clear jar in the same proportions as in the spray tank and observe for any signs of incompatibility like clumping, separation, or precipitation.

  • Environmental Conditions: Applying the mixture under hot, sunny conditions can increase the risk of phytotoxicity.

    • Solution: Apply the treatment during cooler parts of the day, such as early morning or late evening, to minimize rapid drying and potential for leaf burn.

  • Plant Sensitivity: Some plant species or varieties are more sensitive to certain chemical combinations.

    • Solution: Review literature for any known sensitivities of your specific plant species to the chosen adjuvant class. If information is unavailable, a preliminary phytotoxicity test is crucial.

A study on okra, brinjal, and tomato found that spinetoram 12 SC at various concentrations, and in mixtures with other pesticides and urea, did not show any phytotoxic symptoms like leaf injury, wilting, or necrosis.[6] However, the addition of a new adjuvant warrants caution.

Q4: I am not observing a significant increase in spinetoram efficacy after adding an adjuvant. What are the possible reasons?

If the expected synergistic effect is not observed, consider the following:

  • Incorrect Adjuvant Type: The chosen adjuvant may not be the most suitable for the target pest or plant surface. For example, a sticker might be less effective if the primary goal is to improve penetration into the leaf tissue.

    • Solution: Select an adjuvant based on the specific challenge you are trying to overcome (e.g., poor coverage, waxy leaf surface, pest behavior). For instance, organosilicone surfactants are known for their excellent spreading properties.

  • Pest-Specific Factors: The biology of the target insect can influence adjuvant effectiveness. For example, insects with a thick, waxy cuticle may require a penetrant-type adjuvant.

    • Solution: Research the specific characteristics of your target pest to inform your choice of adjuvant.

  • Water Quality: The pH and mineral content of the water used for the spray solution can affect the performance of both spinetoram and the adjuvant.

    • Solution: Test the pH of your water and use a buffering agent if necessary to maintain a slightly acidic to neutral pH, which is generally optimal for most pesticides.

Q5: My tank mix of spinetoram and an adjuvant is showing signs of physical incompatibility (e.g., clumping, separation). What should I do?

Physical incompatibility can lead to poor application and reduced efficacy.

  • Mixing Order: The order in which you add components to the spray tank is critical.

    • Solution: A common recommendation is to follow the W.A.L.E.S. plan: fill the tank with half the water, add W ettable powders and W ater-dispersible granules, A gitate, add L iquid flowables and S uspensions, then E mulsifiable concentrates, and finally add S urfactants and solutions. Always check product labels for specific mixing instructions.

  • Adjuvant Formulation: Some adjuvant formulations are inherently more prone to incompatibility with certain pesticide formulations.

    • Solution: If you consistently face incompatibility issues, consider trying a different brand or type of adjuvant. A study on spinetoram mixtures found that the sequence of adding products to the tank was crucial for physical compatibility.[7]

Quantitative Data on Spinetoram Efficacy with Adjuvants

The following tables summarize quantitative data from various studies, demonstrating the enhanced efficacy of spinetoram when combined with different adjuvants.

Table 1: Effect of Adjuvants on the LC50 of Spinetoram against Bean Flower Thrips (Megalurothrips usitatus)

TreatmentLC50 (mg/L)95% Confidence Interval
Spinetoram alone3.242.45–4.11
Spinetoram + Silwet 806 (0.1% v/v)2.171.51–2.80
Spinetoram + Silwet 618 (0.1% v/v)2.711.96–3.45
Spinetoram + AgroSpred 910 (0.1% v/v)3.702.79–4.99
Spinetoram + AgroSpred Prime (0.1% v/v)3.712.80–4.71

Data sourced from a study on the management of bean flower thrips.[4]

Table 2: Field Efficacy of Spinetoram with and without Adjuvants against Bean Flower Thrips (Megalurothrips usitatus)

TreatmentApplication RateMean Number of Thrips per Flower (3 Days After Treatment)Mean Number of Thrips per Flower (7 Days After Treatment)
Control-15.3018.87
Spinetoram alone0.67 ml/L3.105.80
Spinetoram + Silwet 806 (0.1% v/v)0.67 ml/L1.403.20
Spinetoram + Silwet 618 (0.1% v/v)0.67 ml/L1.803.90
Spinetoram + AgroSpred 910 (0.1% v/v)0.67 ml/L3.005.70
Spinetoram + AgroSpred Prime (0.1% v/v)0.67 ml/L2.905.60

Data adapted from a field trial on cowpea. A significant reduction in thrips infestation was observed with the addition of Silwet adjuvants.[4]

Table 3: Efficacy of Spinetoram with Adjuvants against Strepsicrates semicanella in Eucalyptus Plantations under Simulated Rain

TreatmentApplication RatePest Incidence Reduction (%) - 14 Days After Treatment
Spinetoram alone0.5 ml/LNot specified, but efficacy deteriorated
Spinetoram + CBA Stick 1000.5 ml/L + 3 ml/LBest treatment under simulated rain
Spinetoram + Agristick0.5 ml/L + adjuvantIncreased efficacy
Spinetoram + Indostick 100/20 SL0.5 ml/L + adjuvantIncreased efficacy

This study highlights the benefit of a sticker adjuvant in improving rainfastness.[8][9]

Experimental Protocols

Protocol 1: Laboratory Bioassay to Determine the Effect of Adjuvants on Spinetoram LC50

This protocol is based on methodologies used for assessing insecticide toxicity against thrips.

  • Insect Rearing: Rear a healthy, uniform population of the target insect species in a controlled environment.

  • Preparation of Test Solutions:

    • Prepare a stock solution of spinetoram in an appropriate solvent.

    • Create a series of serial dilutions of spinetoram.

    • For the adjuvant treatments, prepare another set of serial dilutions of spinetoram, each containing a fixed concentration of the test adjuvant (e.g., 0.1% v/v).

    • A control group with only the solvent and another with the adjuvant in the solvent should be included.

  • Treatment Application:

    • Use a leaf-dip or vial residue method. For a leaf-dip assay, dip host plant leaves into the test solutions for a set time (e.g., 10 seconds) and allow them to air dry.

    • For a vial residue assay, coat the inside of glass vials with the test solutions and allow the solvent to evaporate.

  • Insect Exposure: Introduce a known number of insects (e.g., 20 adult thrips) into each treated container (petri dish with treated leaf or treated vial).

  • Incubation: Maintain the insects under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Mortality Assessment: Record insect mortality at specific time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals for spinetoram alone and for each spinetoram-adjuvant combination.

Protocol 2: Field Trial to Evaluate the Efficacy of Spinetoram-Adjuvant Mixtures

  • Experimental Design:

    • Select a field with a natural infestation of the target pest.

    • Use a randomized complete block design with multiple replications (e.g., 4 blocks).

    • Each plot should be of a sufficient size to minimize spray drift between treatments.

  • Treatments:

    • Include an untreated control.

    • Spinetoram applied at the recommended rate.

    • Spinetoram at the recommended rate mixed with the test adjuvant at its recommended rate.

    • (Optional) Spinetoram at a reduced rate mixed with the test adjuvant.

  • Application:

    • Apply treatments using a calibrated sprayer to ensure uniform coverage.

    • Record environmental conditions (temperature, humidity, wind speed) during application.

  • Sampling:

    • Collect pre-treatment pest population data.

    • Collect post-treatment data at set intervals (e.g., 3, 7, and 14 days after treatment).

    • Sampling methods will vary depending on the pest (e.g., insect counts per leaf, sweep net samples, damage ratings).

  • Data Analysis:

    • Use analysis of variance (ANOVA) to determine if there are significant differences between treatments.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatments.

Visualizations

spinetoram_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds GABA_pre GABA GABAR GABA Receptor GABA_pre->GABAR Binds Excitation Continuous Excitation nAChR->Excitation Leads to GABAR->Excitation Contributes to Paralysis Paralysis & Death Excitation->Paralysis Spinetoram Spinetoram Spinetoram->nAChR Allosteric Modulator Spinetoram->GABAR Allosteric Modulator

Caption: Spinetoram's dual mode of action on insect nerve receptors.

experimental_workflow cluster_lab Laboratory Bioassay cluster_field Field Trial Prep_Solutions Prepare Spinetoram & Adjuvant Solutions Treat_Substrate Apply to Substrate (e.g., Leaf Dip) Prep_Solutions->Treat_Substrate Expose_Insects Introduce Insects Treat_Substrate->Expose_Insects Assess_Mortality Record Mortality Expose_Insects->Assess_Mortality Calc_LC50 Calculate LC50 (Probit Analysis) Assess_Mortality->Calc_LC50 Conclusion Conclusion: Evaluate synergistic effect Calc_LC50->Conclusion Design_Plot Design Field Plots (RCBD) Pre_Count Pre-Treatment Pest Count Design_Plot->Pre_Count Apply_Treatments Apply Treatments (Spinetoram +/- Adjuvant) Pre_Count->Apply_Treatments Post_Count Post-Treatment Pest Counts Apply_Treatments->Post_Count Analyze_Data Statistical Analysis (ANOVA) Post_Count->Analyze_Data Analyze_Data->Conclusion Hypothesis Hypothesis: Adjuvant enhances Spinetoram efficacy cluster_lab cluster_lab Hypothesis->cluster_lab cluster_field cluster_field Hypothesis->cluster_field

Caption: Workflow for evaluating spinetoram-adjuvant efficacy.

References

Optimization

Overcoming matrix effects in Spinetoram residue analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the residue analysis of Spinetoram, with a focus on overcoming matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during experimental workflows.

Q1: I am observing significant signal suppression for Spinetoram in a complex matrix like spinach. What are the immediate steps to mitigate this?

Signal suppression is a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to a decreased signal intensity. Here are the recommended steps to address this issue:

  • Optimize Sample Cleanup: The most effective initial step is to improve the cleanup of your sample extract. For pigmented matrices like spinach, a combination of dispersive solid-phase extraction (d-SPE) sorbents is crucial. A typical combination includes Primary Secondary Amine (PSA) to remove sugars and organic acids, C18 to remove non-polar interferences, and Graphitized Carbon Black (GCB) to remove pigments like chlorophyll (B73375).[1][2] Be cautious with GCB as it can retain planar analytes; however, for a molecule like Spinetoram, it is generally effective.

  • Employ Matrix-Matched Calibration: To compensate for unavoidable matrix effects, quantification should be performed using matrix-matched calibration standards.[1][3] This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This ensures that the standards and the samples experience similar levels of signal suppression or enhancement, leading to more accurate quantification.

  • Consider the Dilution Approach: Diluting the final sample extract can be a simple and effective way to reduce the concentration of interfering matrix components.[4][5] A dilution factor of 10 to 100-fold can significantly minimize matrix effects.[5] However, ensure that the resulting concentration of Spinetoram is still well above the instrument's limit of quantification (LOQ).

Q2: My analyte recovery is low and inconsistent across different samples of the same matrix. What could be the cause and how can I improve it?

Low and inconsistent recovery often points to issues in the extraction and cleanup steps. Here are some troubleshooting strategies:

  • Extraction Efficiency: Ensure the initial extraction with an organic solvent (commonly acetonitrile (B52724) or ethyl acetate) is efficient.[1][6] Check that the sample is thoroughly homogenized and that the solvent volume is adequate for the sample size. The pH of the extraction solvent can also play a role and should be optimized if necessary.

  • d-SPE Sorbent Selection: The choice and amount of d-SPE sorbent are critical. While a combination of PSA, C18, and GCB is effective for many matrices, the ratios may need to be optimized.[1][2] For fatty matrices, specialized sorbents like Z-Sep or EMR-Lipid might offer better cleanup and improved recovery.[7][8]

  • Analyte Protectants: For GC-MS analysis, the use of analyte protectants can improve the recovery of sensitive compounds by minimizing their interaction with active sites in the GC system. While less common in LC-MS/MS, ensuring a clean system is paramount.

Q3: I'm observing poor peak shape (e.g., fronting, tailing, or splitting) for my Spinetoram standards and samples. What are the likely causes and solutions?

Poor peak shape can be attributed to both chromatographic conditions and matrix-related issues.

  • Injection Solvent Mismatch: A common cause of peak distortion is when the injection solvent is significantly stronger than the initial mobile phase. Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase conditions.

  • Column Overload: Injecting too high a concentration of the analyte or matrix components can lead to peak fronting. Try diluting the sample extract or reducing the injection volume.

  • Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing and splitting. Use a guard column and implement a regular column flushing and regeneration protocol.

  • pH of the Mobile Phase: Ensure the mobile phase pH is appropriate for Spinetoram to be in a single ionic form for optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how are they quantified in Spinetoram analysis?

Matrix effects (ME) refer to the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[9] This can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity) compared to a standard in a pure solvent.

Matrix effects are typically quantified by comparing the slope of the calibration curve prepared in a blank matrix extract to the slope of the calibration curve prepared in a pure solvent. The formula used is:

ME (%) = [(Slopematrix / Slopesolvent) - 1] x 100

  • A negative value indicates signal suppression.

  • A positive value indicates signal enhancement.

  • Values between -20% and +20% are generally considered to indicate a low or negligible matrix effect.

Q2: Which sample preparation method is most commonly recommended for Spinetoram residue analysis in food matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted sample preparation technique for Spinetoram and other pesticide residues in a variety of food matrices.[10][11][12] The method involves an initial extraction with acetonitrile, followed by a partitioning step with salts (e.g., magnesium sulfate (B86663), sodium chloride), and a subsequent cleanup step using d-SPE with various sorbents.[1][6]

Q3: How do I choose the right d-SPE sorbents for my specific matrix when analyzing for Spinetoram?

The choice of d-SPE sorbents depends on the composition of the sample matrix. Here is a general guide:

  • Primary Secondary Amine (PSA): Effective for removing organic acids, sugars, and some fatty acids. It is a common component for most fruit and vegetable matrices.[13]

  • C18 (Octadecylsilane): A non-polar sorbent used to remove fats, oils, and other non-polar interferences. It is particularly useful for high-fat matrices.[13]

  • Graphitized Carbon Black (GCB): Highly effective at removing pigments like chlorophyll and carotenoids, making it essential for green vegetables and other highly colored matrices.[1][2]

  • Z-Sep/Z-Sep+: Zirconia-based sorbents that are particularly effective at removing lipids and are a good alternative to C18 for fatty matrices.[7]

A combination of these sorbents is often required to achieve optimal cleanup. For example, a study on soybean and cotton found a combination of PSA, C18, and GCB to be effective.[1][2]

Data Presentation

Table 1: Comparison of d-SPE Sorbent Performance on Spinetoram Recovery and Matrix Effect in Soybean Matrix

d-SPE Sorbent CombinationAnalyteRecovery (%)RSD (%)Matrix Effect (%)
50 mg PSASpinosyn J82.35.1-15.2
Spinosyn L85.14.8-12.8
50 mg PSA + 50 mg C18Spinosyn J88.64.2-9.3
Spinosyn L90.23.9-7.5
50 mg PSA + 50 mg C18 + 20 mg GCBSpinosyn J91.53.5-5.1
Spinosyn L93.83.1-3.6

Data adapted from a study on soybean matrix, spiked at 25 ng/g. This table illustrates that a combination of PSA, C18, and GCB provides the best recovery and the lowest matrix effect for both components of Spinetoram.[1][2]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Spinetoram in Soybean

This protocol is based on a validated method for the analysis of Spinetoram in soybean.[1][2]

  • Sample Homogenization: Weigh 10 g of a homogenized soybean sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of ethyl acetate (B1210297) to the tube. Shake vigorously for 1 minute. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper ethyl acetate layer to a 2 mL d-SPE tube containing 50 mg PSA, 50 mg C18, and 20 mg GCB. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation: Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of methanol (B129727) for LC-MS/MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Prepare Blank Matrix Extract: Follow the chosen sample preparation protocol (e.g., Protocol 1) using a sample of the matrix that is known to be free of Spinetoram.

  • Prepare Stock Solution: Prepare a concentrated stock solution of Spinetoram in a pure solvent like methanol.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the blank matrix extract to achieve the desired calibration concentrations (e.g., 5, 10, 25, 50, 100 ng/mL). Ensure the final solvent composition of the standards is consistent.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Matrix Effects Start Significant Signal Suppression/Enhancement Observed Step1 Step 1: Optimize Sample Cleanup (d-SPE Sorbent Selection) Start->Step1 Decision1 Matrix Effect within acceptable range? (-20% to +20%) Step1->Decision1 Step2 Step 2: Implement Matrix-Matched Calibration Decision2 Matrix Effect within acceptable range? Step2->Decision2 Step3 Step 3: Evaluate Sample Dilution Decision3 LOQ Still Met? Step3->Decision3 Decision1->Step2 No End_Success Accurate Quantification Achieved Decision1->End_Success Yes Decision2->Step3 No Decision2->End_Success Yes Decision3->End_Success Yes End_Reevaluate Re-evaluate Method/ Consider Alternative Technique Decision3->End_Reevaluate No

Caption: A logical workflow for troubleshooting and overcoming matrix effects in residue analysis.

G cluster_1 QuEChERS Sample Preparation Workflow Homogenization 1. Homogenize Sample (e.g., 10g soybean) Extraction 2. Add Solvent & Salts (e.g., Ethyl Acetate, MgSO4, NaCl) Homogenization->Extraction Centrifuge1 3. Vortex & Centrifuge Extraction->Centrifuge1 dSPE 4. Transfer Supernatant to d-SPE Tube (PSA, C18, GCB) Centrifuge1->dSPE Centrifuge2 5. Vortex & Centrifuge dSPE->Centrifuge2 Evaporation 6. Evaporate & Reconstitute Centrifuge2->Evaporation Analysis 7. LC-MS/MS Analysis Evaporation->Analysis

Caption: A typical QuEChERS workflow for the analysis of Spinetoram in a complex matrix.

References

Troubleshooting

Spinetoram Phytotoxicity on Non-Target Plants: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding spinetoram phytotoxicity on non...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding spinetoram phytotoxicity on non-target plants. All information is presented in a practical question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general consensus on the phytotoxicity of spinetoram to non-target plants?

A1: Spinetoram is widely regarded as having a high degree of safety for a broad range of crops.[1][2] Official trials and numerous field studies have consistently reported a lack of phytotoxicity on various vegetables, fruits, and ornamental plants.[1][3]

Q2: Have any specific phytotoxicity symptoms been reported for spinetoram on non-target plants?

Q3: Can spinetoram have any positive effects on non-target plants?

A3: Interestingly, some studies have indicated a "phytotonic" effect of spinetoram on certain plants. This means that instead of causing harm, the application of spinetoram was associated with positive growth responses, such as increased plant height, chlorophyll (B73375) content, and stem girth in crops like okra, brinjal, and tomato.[4]

Q4: What are the recommended application rates of spinetoram for ornamental plants to minimize phytotoxicity risk?

A4: For ornamental plants, a spray solution concentration of 0.02% to 0.05% is generally recommended.[5] Adhering to the label's recommended dosage is crucial for ensuring plant safety.

Troubleshooting Guide

Problem: I am observing leaf spotting and yellowing on my ornamental plants after applying spinetoram. Is this phytotoxicity?

Possible Causes and Solutions:

  • Incorrect Dosage: Applying spinetoram at a concentration higher than recommended can increase the risk of phytotoxicity.

    • Solution: Verify the concentration of your spray solution and ensure it aligns with the recommended rates for your specific plant species. Always calibrate your spray equipment to ensure accurate application.

  • Environmental Stress: Plants under stress from drought, high temperatures (above 85°F or 30°C), or high humidity are more susceptible to chemical injury.[6][7]

    • Solution: Avoid applying spinetoram to plants that are visibly stressed. Apply during cooler parts of the day, such as the early morning, to allow for slow drying without heat stress.

  • Tank Mixing Incompatibility: Mixing spinetoram with other pesticides, adjuvants, or fertilizers can sometimes lead to phytotoxic reactions.

    • Solution: Before applying a new tank mix, it is advisable to perform a jar test to check for physical compatibility. Additionally, test the mixture on a small batch of plants before treating the entire crop.

  • Sensitive Species or Cultivars: Some plant species or varieties are inherently more sensitive to certain chemicals.

    • Solution: When using spinetoram on a new plant species or cultivar for the first time, it is best practice to conduct a small-scale trial on a few plants and observe for any adverse effects over several days before widespread application.

Data on Spinetoram Phytotoxicity

The following tables summarize findings from various studies on the phytotoxicity of spinetoram on different non-target plants.

CropApplication Rate (a.i./ha)Observed Phytotoxicity SymptomsReference
Okra54g and 108gNone (leaf injury, wilting, vein clearing, necrosis, epinasty, hyponasty)[4]
Brinjal54g and 108gNone (leaf injury, wilting, vein clearing, necrosis, epinasty, hyponasty)[4]
Tomato54g and 108gNone (leaf injury, wilting, vein clearing, necrosis, epinasty, hyponasty)[4]
Cotton72gNone (necrosis, epinasty, hyponasty, leaf injury, wilting, vein clearing)
Onionup to 45gNone
Cabbageup to 54gNone
Greengram144g (in combination)None (leaf injury, wilting, vein clearing, necrosis, epinasty, hyponasty)[8]

Experimental Protocols

Protocol for Assessing Spinetoram Phytotoxicity on Ornamental Plants

This protocol outlines a standardized methodology for evaluating the potential phytotoxicity of spinetoram on non-target ornamental plant species.

1. Plant Material and Acclimatization:

  • Select healthy, uniform, and well-established plants of the desired ornamental species.

  • Acclimatize the plants to the greenhouse or growth chamber conditions for at least two weeks prior to the experiment.

2. Experimental Design:

  • Employ a completely randomized design (CRD) with a minimum of five replicate plants per treatment group.

  • Include the following treatment groups:

    • Untreated Control (sprayed with water only)

    • Spinetoram at the recommended application rate (e.g., 0.02% solution)

    • Spinetoram at a 2x or higher application rate to assess the margin of safety.

3. Application of Spinetoram:

  • Apply the treatments as a foliar spray to the point of runoff, ensuring thorough coverage of all plant surfaces, including the undersides of leaves.

  • Use a calibrated sprayer to ensure accurate and uniform application.

  • Conduct applications during the morning to allow for gradual drying.

4. Data Collection and Evaluation:

  • Visually assess the plants for any signs of phytotoxicity at 1, 3, 7, and 14 days after treatment.

  • Use a 0-10 rating scale for visual assessment, where 0 indicates no injury and 10 indicates complete plant death.

  • Record the presence and severity of specific symptoms, including:

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Leaf distortion (curling, cupping)

    • Stunting

    • Epinasty (downward bending of leaves)

    • Hyponasty (upward bending of leaves)

  • Measure plant height and biomass (fresh and dry weight) at the end of the experimental period.

5. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment groups.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase plant_selection Select Healthy Plants acclimatization Acclimatize Plants (>= 2 weeks) plant_selection->acclimatization randomization Randomize Plants into Treatment Groups acclimatization->randomization treatment_app Apply Spinetoram Treatments randomization->treatment_app visual_assessment Visual Assessment (1, 3, 7, 14 DAT) treatment_app->visual_assessment measurement Measure Plant Height & Biomass visual_assessment->measurement stat_analysis Statistical Analysis (ANOVA) measurement->stat_analysis

Caption: Experimental workflow for assessing spinetoram phytotoxicity.

logical_relationship spinetoram Spinetoram Application phytotoxicity Phytotoxicity Risk spinetoram->phytotoxicity Dosage plant_health Plant Health Status plant_health->phytotoxicity Susceptibility env_cond Environmental Conditions env_cond->phytotoxicity Stress Factors

Caption: Factors influencing the risk of spinetoram phytotoxicity.

References

Optimization

Technical Support Center: Enhancing the Residual Activity of Spinetoram Formulations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered when working to enhance t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered when working to enhance the residual activity of Spinetoram formulations.

Frequently Asked Questions (FAQs)

Q1: What is Spinetoram and what are its active components?

Spinetoram is a second-generation spinosyn insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1] It is a mixture of two closely related active ingredients: 3′-O-ethyl-5,6-dihydro spinosyn J and 3′-O-ethyl spinosyn L, typically in a 3:1 ratio.[2][3] Compared to its predecessor, spinosad, spinetoram exhibits greater potency and longer residual control against many insect pests.[4]

Q2: What is the mode of action of Spinetoram?

Spinetoram acts on the insect nervous system by disrupting nicotinic acetylcholine (B1216132) receptors and γ-aminobutyric acid (GABA) receptors.[5] This leads to persistent nerve activation, resulting in muscle contractions, paralysis, and ultimately, the death of the insect.[1] It is classified as a Group 5 insecticide by the Insecticide Resistance Action Committee (IRAC).[1][5]

Q3: What are the primary factors that limit the residual activity of Spinetoram?

The primary factors limiting the residual activity of Spinetoram are photolysis (degradation by sunlight) and microbial action in the soil.[4] The estimated photolytic half-lives of spinetoram-J and spinetoram-L in natural water under sunlight can be as short as 0.94 and 0.50 days, respectively.[5]

Q4: How can the residual activity of Spinetoram formulations be enhanced?

Several strategies can be employed to enhance the residual activity of Spinetoram formulations:

  • Adjuvants: The addition of certain adjuvants, such as trisiloxane surfactants (e.g., Silwet 806 and Silwet 618), can increase the efficacy and residual action of Spinetoram.[6] Adjuvants can also reduce runoff from leaf surfaces, especially after rainfall.[7][8][9]

  • Formulation Technology: Advanced formulation techniques like nano-encapsulation (e.g., using aminated mesoporous silica (B1680970) nanoparticles and polylactic acid) can improve the photostability of Spinetoram and provide a controlled release of the active ingredient.[10]

  • Chemical Modification: While complex, semi-synthetic modifications to the spinosyn structure have been explored to develop new analogues with potentially improved insecticidal activity and stability.[4]

Q5: What are the main degradation products of Spinetoram in the environment?

In plants, the metabolic pathways for Spinetoram include N-demethylation and N-formylation of the forosamine (B98537) sugar, as well as cleavage of the macrolide ring system.[5][11] In soil and water, degradation is primarily driven by photolysis and microbial activity, leading to the formation of numerous polar degradation products.[4][5]

Troubleshooting Guides

Problem 1: Rapid loss of Spinetoram efficacy in field trials despite initial high activity.

  • Possible Cause: Photodegradation due to high sun exposure.

  • Suggested Solution:

    • Incorporate a UV-protectant adjuvant: Screen various commercially available photoprotectant adjuvants for compatibility with your Spinetoram formulation.

    • Evaluate nano-encapsulated formulations: These can shield the active ingredient from UV radiation.[10]

    • Time of application: Conduct applications during periods of lower solar intensity (e.g., early morning or late evening) to minimize initial photodegradation.

Problem 2: Inconsistent results in residual bioassays on different plant surfaces.

  • Possible Cause: Poor adhesion or uneven spreading of the formulation on waxy leaf surfaces.

  • Suggested Solution:

    • Optimize adjuvant selection: Test different types of adjuvants, such as non-ionic surfactants or organosilicone surfactants, to improve wetting and spreading on the target plant species.[6]

    • Characterize surface tension: Measure the surface tension of your formulation and adjust with appropriate adjuvants to match the surface energy of the target leaves for optimal coverage.

Problem 3: Spinetoram residues in soil samples are below the limit of detection shortly after application.

  • Possible Cause: Enhanced microbial degradation in the specific soil type.

  • Suggested Solution:

    • Analyze soil composition: Characterize the soil's microbial activity and organic matter content. Highly active microbial populations can accelerate degradation.[4]

    • Consider controlled-release formulations: Investigate granular or micro-encapsulated formulations that release Spinetoram more slowly, providing a longer period of availability in the soil.

Data Presentation

Table 1: Half-life of Spinetoram Components in Various Environmental Conditions

Spinetoram ComponentConditionMatrixHalf-life (days)
Spinetoram-JPhotolysis (pH 7 buffer)Water2.2
Spinetoram-JPhotolysis (natural water)Water0.94
Spinetoram-LPhotolysis (pH 7 buffer)Water0.99
Spinetoram-LPhotolysis (natural water)Water0.50
SpinetoramField ConditionsTomato2.6
SpinetoramField ConditionsPear2.17
SpinetoramField ConditionsCauliflower≤ 4.85
SpinetoramField ConditionsPaddy Water0.35
SpinetoramField ConditionsPaddy Soil6.8
SpinetoramField ConditionsRice Straw1.1

Data compiled from multiple sources.[5][12][13][14]

Experimental Protocols

Protocol 1: Evaluation of Adjuvants for Enhancing Spinetoram Efficacy

  • Preparation of Spinetoram Formulations:

    • Prepare a stock solution of technical grade Spinetoram in an appropriate solvent (e.g., acetone).[15]

    • Create a series of aqueous dilutions of the Spinetoram stock solution.

    • For each Spinetoram concentration, prepare aliquots and add different candidate adjuvants at their recommended concentrations. Include a control with no adjuvant.

  • Bioassay with Target Insect Pest:

    • Select a suitable target insect pest (e.g., Plutella xylostella larvae).[4]

    • Treat plant leaves (e.g., cabbage) by dipping them into the prepared Spinetoram-adjuvant solutions for a fixed duration (e.g., 10 seconds).[4]

    • Allow the treated leaves to air dry.

    • Place the treated leaves in petri dishes or appropriate containers and introduce a known number of insect larvae.

    • Maintain the bioassays under controlled environmental conditions (temperature, humidity, light).

    • Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).[4]

  • Residual Activity Assessment:

    • Treat a set of plants with the different Spinetoram-adjuvant formulations.

    • Expose the treated plants to simulated or natural environmental conditions (e.g., UV light, rainfall).

    • At specified time points (e.g., 1, 3, 7, 14 days post-treatment), collect leaf samples.

    • Conduct bioassays with the aged leaf samples as described in step 2 to determine the decline in efficacy over time.

Protocol 2: Quantification of Spinetoram Residues using HPLC

  • Sample Extraction (QuEChERS Method):

    • Homogenize a known weight of the sample matrix (e.g., tomato, pear).[12][13]

    • Add acetonitrile (B52724) and homogenize further to extract Spinetoram residues.[12][16]

    • Perform a liquid-liquid partitioning by adding magnesium sulfate (B86663) and sodium chloride, followed by centrifugation.

    • Take an aliquot of the acetonitrile supernatant for clean-up.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Add the extract to a tube containing a primary secondary amine (PSA) sorbent and magnesium sulfate.[12][16]

    • Vortex and centrifuge the mixture.

    • The supernatant contains the cleaned-up sample extract.

  • HPLC Analysis:

    • Filter the final extract through a 0.22 µm filter.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a diode-array detector (DAD).[3][12][16]

    • Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

    • Detect and quantify Spinetoram components at a specific wavelength (e.g., 246 nm).[16]

    • Prepare a calibration curve using analytical standards of Spinetoram to quantify the residues in the samples.

Visualizations

Spinetoram Spinetoram (J and L components) Photolysis Photolysis (Sunlight) Spinetoram->Photolysis UV light Microbial_Action Microbial Action (Soil) Spinetoram->Microbial_Action Soil microbes Degradation_Products Polar Degradation Products Photolysis->Degradation_Products Microbial_Action->Degradation_Products cluster_prep Formulation Preparation cluster_bioassay Bioassay & Residue Testing cluster_analysis Data Analysis Prep_Spinetoram Prepare Spinetoram Stock Add_Adjuvant Add Candidate Adjuvants Prep_Spinetoram->Add_Adjuvant Prep_Control Prepare Control (No Adjuvant) Prep_Spinetoram->Prep_Control Treat_Surface Treat Plant Surface Add_Adjuvant->Treat_Surface Prep_Control->Treat_Surface Expose_Insects Expose Insects to Surface Treat_Surface->Expose_Insects Age_Samples Age Treated Surfaces (UV/Rain Exposure) Treat_Surface->Age_Samples Assess_Mortality Assess Initial Mortality (T=0) Expose_Insects->Assess_Mortality Compare_Efficacy Compare Efficacy (Adjuvant vs. Control) Assess_Mortality->Compare_Efficacy Residual_Bioassay Conduct Bioassays at T=x days Age_Samples->Residual_Bioassay Analyze_Residues Quantify Residues (HPLC) Age_Samples->Analyze_Residues Determine_HalfLife Determine Residual Half-life Residual_Bioassay->Determine_HalfLife Analyze_Residues->Determine_HalfLife Determine_HalfLife->Compare_Efficacy

References

Troubleshooting

Spinetoram Resistance Management: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing spinetoram resistance in lab...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing spinetoram resistance in laboratory and field settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving spinetoram resistance.

Issue 1: Higher than expected LC50 values in a supposedly susceptible insect population.

  • Question: My baseline susceptibility assays are showing higher than expected LC50 values for spinetoram in my lab's "susceptible" insect strain. What could be the cause?

  • Answer: Several factors could contribute to this observation:

    • Purity of the Spinetoram Formulation: Ensure the spinetoram being used is of high purity and has been stored correctly according to the manufacturer's instructions. Degradation of the active ingredient can lead to reduced efficacy.

    • Bioassay Methodology: The type of bioassay used can significantly influence the resulting LC50 values. For instance, feeding assays may yield different results compared to contact vial or leaf-dip assays due to differences in insecticide uptake.[1][2] It is crucial to maintain consistency in the chosen bioassay method for comparable results.

    • Low-Level Resistance: The "susceptible" strain may have developed a low level of resistance over time, especially if it has been in the laboratory for many generations with inadvertent exposure to other insecticides or stressors. It is advisable to periodically re-characterize the susceptibility of your baseline population.

    • Cross-Resistance: Spinetoram belongs to the spinosyn class of insecticides (IRAC Group 5), and cross-resistance with its predecessor, spinosad, has been documented.[3] Previous exposure of the insect strain to spinosad could be a contributing factor.

Issue 2: Inconsistent results in spinetoram resistance monitoring assays.

  • Question: I am getting variable and inconsistent results in my spinetoram resistance monitoring assays. How can I improve the reliability of my experiments?

  • Answer: Consistency is key in resistance monitoring. Here are some troubleshooting steps:

    • Standardize Experimental Conditions: Ensure that all environmental parameters such as temperature, humidity, and photoperiod are kept constant across all experimental replicates and time points. Temperature, for example, can influence insect metabolic rates and insecticide efficacy.[4]

    • Homogenize Insect Samples: Use insects of the same developmental stage and age for your bioassays. Their susceptibility to insecticides can vary significantly throughout their life cycle.

    • Review the Bioassay Protocol: Re-evaluate your chosen bioassay method. For some insects, like thrips, different bioassays (e.g., leaf-dip, vial, feeding) can produce varying LC50 values.[1][2] The choice of assay should be appropriate for the target pest and consistently applied. The Insecticide Resistance Action Committee (IRAC) provides standardized bioassay methods that can serve as a valuable reference.

    • Sufficient Sample Size: Ensure you are using a statistically relevant number of insects per concentration and replicate to minimize the impact of individual variations.

Issue 3: Suspected metabolic resistance to spinetoram.

  • Question: I suspect that metabolic detoxification is contributing to spinetoram resistance in my insect population. How can I investigate this?

  • Answer: To investigate the role of metabolic enzymes in spinetoram resistance, you can perform synergism bioassays. This involves pre-treating the insects with a synergist that inhibits a specific class of detoxification enzymes before exposing them to spinetoram.

    • Piperonyl Butoxide (PBO): PBO is a common synergist used to inhibit cytochrome P450 monooxygenases.

    • S,S,S-tributyl phosphorotrithioate (DEF): DEF is used to inhibit esterases.

    • Procedure: A significant increase in the toxicity of spinetoram (i.e., a lower LC50 value) in the presence of a synergist suggests the involvement of the corresponding enzyme class in resistance.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding spinetoram resistance.

1. What is the primary mechanism of resistance to spinetoram?

The primary mechanism of resistance to spinetoram is target-site insensitivity.[6][7] This is often due to a mutation, such as a three-nucleotide deletion, in the gene encoding the nicotinic acetylcholine (B1216132) receptor (nAChR) α6 subunit, which is the target site for spinosyns.[6][7] While target-site modification is the major factor, a minor role is also played by enhanced metabolic detoxification through enzymes like cytochrome P450s, esterases, and glutathione-S-transferases.[6][7][8]

2. Is there cross-resistance between spinetoram and other insecticides?

Yes, there is confirmed cross-resistance between spinetoram and spinosad, as they belong to the same chemical class (spinosyns, IRAC Group 5) and share a similar mode of action.[3] Therefore, it is recommended to avoid alternating between these two insecticides as a resistance management strategy. Spinetoram has been shown to be effective against insect populations resistant to other insecticide classes like organophosphates, chitin (B13524) biosynthesis inhibitors, and synthetic pyrethroids.[9]

3. What are the key principles for managing spinetoram resistance?

Effective management of spinetoram resistance relies on the following principles:

  • Rotation of Modes of Action (MoA): The cornerstone of resistance management is to rotate spinetoram (IRAC Group 5) with insecticides from different MoA groups.[9][10][11] This reduces the selection pressure for resistance to any single insecticide class.

  • Application Windows: Apply insecticides within defined "windows" or "blocks" based on the crop stage and pest generation. Avoid treating successive generations of a pest with insecticides from the same MoA group.[10]

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as biological control, cultural practices, and the use of resistant crop varieties to reduce reliance on insecticides.[10]

  • Adherence to Label Recommendations: Always use insecticides at the full recommended label rates. Using sublethal doses can accelerate the development of resistance.[10]

4. How is the inheritance of spinetoram resistance characterized?

The inheritance of resistance to spinetoram in insects like Spodoptera frugiperda has been characterized as autosomal, incompletely recessive, and likely polygenic, meaning it is controlled by multiple genes.[3]

Data Presentation

Table 1: Spinetoram Susceptibility in Different Insect Strains

Insect SpeciesStrainLC50 (µg/mL)Resistance Ratio (RR)Reference
Spodoptera frugiperdaSusceptible (SUS)0.63-[3]
Spodoptera frugiperdaSpinetoram-Resistant (SPT-R)1170.961844-fold[3]
Spodoptera frugiperdaUnselected (Unsel)6.538.12-fold[7]
Spodoptera frugiperdaSelected (Sel)-624.37-fold[7]
Spodoptera frugiperdaResistant (RR)-971.12-fold[7]

Table 2: Comparison of Bioassay Methods for Spinetoram Susceptibility in Thrips tabaci

Bioassay TypeLC50 (ppm)Reference
Leaf-dip0.01[1][2]
Vial0.03[1][2]
Feeding1.6[1][2]
Whole-plant5.3[1][2]

Experimental Protocols

1. Leaf-Dip Bioassay for Thrips palmi

This protocol is adapted from methodologies used for testing the susceptibility of thrips to spinetoram.[12]

  • Materials:

    • Spinetoram formulation

    • Distilled water

    • Triton X-100 (or other suitable surfactant)

    • Host plant leaves (e.g., from cabbage or the specific host of the thrips)

    • Petri dishes

    • Filter paper

    • Fine brush

    • Adult thrips of a uniform age

  • Procedure:

    • Prepare a stock solution of spinetoram and then create a series of serial dilutions to obtain at least five to seven concentrations that will result in a range of mortality from >0% to <100%. A control solution with distilled water and surfactant only should also be prepared.

    • Dip host plant leaves into each insecticide concentration (and the control solution) for approximately 30 seconds, ensuring complete coverage.

    • Allow the leaves to air dry completely.

    • Place a treated leaf into a petri dish lined with moistened filter paper.

    • Introduce a known number of adult thrips (e.g., 20-30) into each petri dish using a fine brush.

    • Seal the petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

    • Assess mortality after a specific time period (e.g., 48 or 72 hours). Thrips that are unable to move when prodded with a fine brush are considered dead.

    • Calculate the LC50 value using probit analysis.

2. Synergism Bioassay to Investigate Metabolic Resistance

This protocol is a general guide based on established methods for synergism studies.[5]

  • Materials:

    • Spinetoram

    • Synergist (e.g., Piperonyl Butoxide - PBO, or S,S,S-tributyl phosphorotrithioate - DEF)

    • Acetone (B3395972) (or other suitable solvent)

    • Glass vials (e.g., 20 ml)

    • Insects to be tested

  • Procedure:

    • Prepare a solution of the synergist (e.g., PBO or DEF) in acetone.

    • Coat the inner surface of the glass vials with the synergist solution and allow the solvent to evaporate completely, leaving a uniform layer of the synergist.

    • Prepare a set of control vials treated with acetone only.

    • Expose the insects to the synergist-coated vials (and control vials) for a predetermined period (e.g., 1-2 hours).

    • Following the pre-treatment, conduct a dose-response bioassay with spinetoram using a suitable method (e.g., topical application, vial assay, or feeding assay).

    • Assess mortality after the appropriate incubation period.

    • Calculate the LC50 values for spinetoram with and without the synergist pre-treatment.

    • The synergism ratio (SR) is calculated by dividing the LC50 of spinetoram alone by the LC50 of spinetoram plus the synergist. An SR value significantly greater than 1 indicates that the synergist is inhibiting metabolic enzymes involved in resistance.

Visualizations

spinetoram_resistance_pathway cluster_cell Insect Neuron cluster_resistance Resistance Mechanisms Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR α6) Spinetoram->nAChR Allosteric Modulation Reduced_Efficacy Reduced Spinetoram Efficacy Nerve_Activation Continuous Nerve Activation nAChR->Nerve_Activation Paralysis Paralysis & Death Nerve_Activation->Paralysis Target_Site_Mutation Target-Site Mutation (e.g., nAChR α6 deletion) Target_Site_Mutation->nAChR Prevents Binding Target_Site_Mutation->Reduced_Efficacy Metabolic_Detoxification Metabolic Detoxification (P450s, Esterases, etc.) Metabolic_Detoxification->Spinetoram Degrades Metabolic_Detoxification->Reduced_Efficacy

Caption: Spinetoram mode of action and primary resistance mechanisms.

resistance_management_workflow Start Start: Pest Population Detected Monitor Monitor Susceptibility (Baseline Bioassay) Start->Monitor Threshold Economic Threshold Reached? Monitor->Threshold Threshold->Monitor No Apply_Spinetoram Apply Spinetoram (IRAC Group 5) Threshold->Apply_Spinetoram Yes Evaluate Evaluate Efficacy Apply_Spinetoram->Evaluate Resistance_Suspected Resistance Suspected? Evaluate->Resistance_Suspected Rotate Rotate to Different MoA (e.g., IRAC Group 28) Rotate->Monitor End Sustainable Pest Management Resistance_Suspected->Rotate No Confirm_Resistance Confirm Resistance (Resistance Bioassay, Molecular Diagnostics) Resistance_Suspected->Confirm_Resistance Yes IPM Implement IPM Strategies (Biological & Cultural Controls) Confirm_Resistance->IPM IPM->Rotate

Caption: Workflow for an effective spinetoram resistance management program.

logical_relationships_resistance_management cluster_strategies Core Strategies cluster_outcomes Desired Outcomes IRM Insecticide Resistance Management (IRM) MoA_Rotation Mode of Action (MoA) Rotation IRM->MoA_Rotation IPM Integrated Pest Management (IPM) IRM->IPM Monitoring Resistance Monitoring IRM->Monitoring Proper_Use Proper Insecticide Use IRM->Proper_Use Reduced_Selection Reduced Selection Pressure MoA_Rotation->Reduced_Selection IPM->Reduced_Selection Delayed_Resistance Delayed Resistance Development Monitoring->Delayed_Resistance Proper_Use->Reduced_Selection Reduced_Selection->Delayed_Resistance Preserved_Efficacy Preserved Insecticide Efficacy Delayed_Resistance->Preserved_Efficacy

Caption: Logical relationships in spinetoram resistance management.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated Analytical Methods for Spinetoram: HPLC-MS/MS vs. HPLC-DAD

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the insecticide Spinetoram, selecting the optimal analytical methodology is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the insecticide Spinetoram, selecting the optimal analytical methodology is paramount. This guide provides a detailed comparison of two prevalent techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This comparison is supported by a synthesis of performance data from single-laboratory validation studies.

Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. HPLC-MS/MS is generally considered the gold standard for trace-level quantification due to its high sensitivity and selectivity. In contrast, HPLC-DAD offers a robust and more accessible alternative, suitable for applications where lower sensitivity is adequate. The following tables summarize the quantitative performance of both methods based on reported validation data.

Table 1: Quantitative Performance Data for Spinetoram Analysis by HPLC-MS/MS

ParameterMatrixSpinetoram JSpinetoram LSource
Linearity (R²) Various Foods≥ 0.9956≥ 0.9956[1]
Soybean, Cotton≥ 0.99≥ 0.99[2]
Recovery (%) Various Foods80.1–111.380.1–111.3[1]
Soybean, Cotton> 85> 85[2]
Precision (RSD) Various FoodsIntra-day: 1.2–9.7%Inter-day: 3.9–12.9%Intra-day: 1.2–9.7%Inter-day: 3.9–12.9%[1]
LOD Livestock0.002 mg/kg0.002 mg/kg
LOQ Various Foods0.375 µg/kg0.125 µg/kg[1]
Soybean, Cotton7.5 ng/g2.5 ng/g[2]
Livestock0.01 mg/kg0.01 mg/kg
Honey0.3-1.2 µg/kg0.4-0.7 µg/kg[3]

Table 2: Quantitative Performance Data for Spinetoram Analysis by HPLC-DAD

ParameterMatrixValueSource
Linearity (R²) Pear0.999
Recovery (%) Pear87.3–102.7
Tomato> 97[2]
Tomato88.81-95.41[4]
Precision (RSD) Tomato< 12.3%[2]
Tomato3.4-7.5%[4]
LOD Pear0.01 mg/kg
Tomato0.005 mg/kg[4]
LOQ Pear0.03 mg/kg
Tomato0.04 mg/kg[2]
Tomato0.1 mg/kg[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are typical experimental protocols for the analysis of Spinetoram using both HPLC-MS/MS and HPLC-DAD.

Sample Preparation: QuEChERS Method

A widely adopted and efficient extraction method for pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: A representative sample of the matrix (e.g., fruit, vegetable, soil) is homogenized.

  • Extraction: A subsample is weighed into a centrifuge tube, and acetonitrile (B52724) is added as the extraction solvent. The tube is shaken vigorously.

  • Salting Out: A salt mixture (commonly containing magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols). The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the HPLC system or diluted if necessary.

HPLC-MS/MS Method
  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., Symmetry C18, 5 µm, 2.1 × 100 mm).[2]

  • Mobile Phase: A gradient elution is typically employed using a mixture of:

    • A: Methanol/water (10/90, v/v) with 5 mM ammonium (B1175870) acetate.[2]

    • B: Methanol/water (90/10, v/v) with 5 mM ammonium acetate.[2]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Ionization Mode: Positive electrospray ionization (ESI+).[2]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Spinetoram J and Spinetoram L.

HPLC-DAD Method
  • Chromatographic Column: A C18 reversed-phase column is also standard for this method (e.g., Zorbax Eclipse XDB-C18, 50 × 4.6 mm, 1.8 μm).

  • Mobile Phase: An isocratic mobile phase is often sufficient, for example, a mixture of 10 mM ammonium formate (B1220265) and acetonitrile (e.g., 8/92, v/v).

  • Flow Rate: A higher flow rate of around 0.75 mL/min is common.

  • Injection Volume: 20 µL.

  • Detection: The Diode-Array Detector is set to monitor a wavelength of 250 nm for the detection of Spinetoram.

Visualized Workflows and Comparisons

To further clarify the experimental process and the comparative advantages of each technique, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Step 1 Extraction Extraction Homogenization->Extraction Step 2 Cleanup d-SPE Cleanup Extraction->Cleanup Step 3 HPLC HPLC Separation Cleanup->HPLC Final Extract Detector Detection HPLC->Detector Data Data Analysis Detector->Data

Caption: General experimental workflow for the analysis of Spinetoram.

Method_Comparison cluster_HPLC_MSMS HPLC-MS/MS cluster_HPLC_DAD HPLC-DAD Spinetoram_Analysis Choice of Analytical Method MS_Sensitivity High Sensitivity DAD_Sensitivity Moderate Sensitivity cluster_HPLC_MSMS cluster_HPLC_MSMS cluster_HPLC_DAD cluster_HPLC_DAD MS_Selectivity High Selectivity MS_Cost Higher Cost & Complexity DAD_Selectivity Lower Selectivity DAD_Cost Lower Cost & Simplicity

Caption: Comparison of HPLC-MS/MS and HPLC-DAD for Spinetoram analysis.

References

Comparative

Spinetoram versus spinosad efficacy comparative studies

An objective analysis of two leading spinosyn insecticides, detailing their relative performance based on experimental data, outlining methodologies for reproducible research, and illustrating key biological and experime...

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two leading spinosyn insecticides, detailing their relative performance based on experimental data, outlining methodologies for reproducible research, and illustrating key biological and experimental pathways.

Spinetoram and its predecessor, spinosad, are both bio-insecticides derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1] While sharing a common origin and mode of action, chemical modifications to spinetoram have resulted in differences in efficacy, spectrum of control, and residual activity.[1][2] This guide provides a detailed comparison of these two widely used insecticides, supported by quantitative data from various scientific studies.

Comparative Efficacy Data

The relative potency of spinetoram and spinosad varies depending on the target insect species and environmental conditions. The following tables summarize key efficacy data from comparative studies.

Target Pest                                           Insecticide                   LC50 (mg a.i./kg) at 30°C                   LC50 (mg a.i./kg) at 20°C                   
Rhyzopertha dominica (Lesser Grain Borer)Spinosad1.241.75
Spinetoram5.808.76
Table 1: Comparative toxicity of spinosad and spinetoram to Rhyzopertha dominica on stored wheat. Data from a study by El-Aziz (2017).[3]
Target Pest                                           Insecticide                   LC50 (mg a.i./L)                   Resistance Ratio                   
Frankliniella occidentalis (Western Flower Thrips) - Manavgat populationSpinosad125312
Spinetoram34.0170
Table 2: LC50 values of spinosad and spinetoram against a resistant population of Frankliniella occidentalis. Data from a study by Efil et al. (2022).[4]
Target Pest                                           Insecticide                   LC50 (μg/mL)                   Resistance Ratio                   
Spodoptera frugiperda (Fall Armyworm) - Resistant StrainSpinosad1170.961196
Spinetoram0.63 (Susceptible Strain)1844
Table 3: Cross-resistance of a spinetoram-resistant strain of Spodoptera frugiperda to spinosad. Data from a study by Lira et al. (2020).[5]

Residual Activity

The persistence of an insecticide is a critical factor in its overall effectiveness. The following table details the residual activity and half-life of spinetoram and spinosad on stored wheat.

Insecticide                   Temperature                   Half-life (days)                   
Spinosad20°C99.02
30°C49.51
Spinetoram20°C69.32
30°C46.21
Table 4: Half-life of spinosad and spinetoram on stored wheat at different temperatures. Data from a study by El-Aziz (2017).[3]

Mode of Action: Nicotinic Acetylcholine (B1216132) Receptor Modulation

Spinosyns exert their insecticidal effect through a unique mode of action on the insect nervous system. They are allosteric modulators of nicotinic acetylcholine receptors (nAChRs), specifically targeting the α6 subunit.[6][7] This interaction causes hyperexcitation of the nervous system, leading to involuntary muscle contractions, paralysis, and eventual death of the insect.[3] The binding site for spinosyns on the nAChR is distinct from that of other insecticides like neonicotinoids, which provides a valuable tool for resistance management.[6]

cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) alpha6 α6 Subunit nAChR->alpha6 contains ion_channel Ion Channel nAChR->ion_channel gates Excitation Continuous Nerve Excitation ion_channel->Excitation Na+/Ca2+ influx Spinosyn Spinetoram / Spinosad Spinosyn->alpha6 Allosteric binding ACh Acetylcholine (ACh) ACh->nAChR Binds to orthosteric site Paralysis Paralysis & Death Excitation->Paralysis leads to

Caption: Signaling pathway of spinosyns at the insect nicotinic acetylcholine receptor.

Experimental Protocols

The following are generalized protocols for conducting insecticide bioassays, based on methodologies described in the cited literature.

Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)
  • Insect Rearing: Maintain a healthy, susceptible colony of the target insect on an appropriate host plant under controlled conditions (e.g., 25 ± 2°C, 65 ± 10% RH, 16:8 L:D photoperiod).

  • Insecticide Preparation: Prepare serial dilutions of spinetoram and spinosad in distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.1%). A control solution of water and surfactant should also be prepared.

  • Leaf Treatment: Excise leaves from unsprayed host plants. Dip individual leaves into the insecticide solutions for 10 seconds with gentle agitation. Allow the leaves to air-dry on a clean, non-absorbent surface.

  • Bioassay Arenas: Place the treated, dried leaves into individual petri dishes or other suitable containers.

  • Insect Infestation: Introduce a set number of larvae (e.g., 10-20 third-instar larvae) into each bioassay arena.

  • Incubation: Maintain the bioassay arenas under the same controlled conditions as the insect colony.

  • Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours after infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 and LC90 values using probit analysis.

Stored Product Insect Bioassay (e.g., Rhyzopertha dominica on Wheat)
  • Insect Culture: Rear insects on untreated, whole grain in a controlled environment (e.g., 27 ± 1°C and 65 ± 5% RH).

  • Grain Treatment: Apply insecticide solutions to grain samples to achieve desired concentrations (mg a.i./kg of grain). Thoroughly mix to ensure even coating. Allow the treated grain to dry.

  • Bioassay Jars: Place a known weight of treated grain into glass jars.

  • Insect Introduction: Introduce a known number of adult insects (e.g., 50) into each jar and seal with a ventilated lid.

  • Incubation: Store the jars under controlled temperature and humidity conditions.

  • Mortality Counts: Assess insect mortality at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Analyze the data to determine mortality rates and calculate lethal concentration values.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis InsectRearing Insect Rearing (Susceptible Strain) Infestation Introduction of Insects to Treated Substrate InsectRearing->Infestation InsecticidePrep Insecticide Dilution Series (Spinetoram, Spinosad, Control) Treatment Application to Substrate (e.g., Leaf Dip, Grain Treatment) InsecticidePrep->Treatment Treatment->Infestation Incubation Incubation under Controlled Conditions Infestation->Incubation Mortality Mortality Assessment (e.g., 24, 48, 72h) Incubation->Mortality Probit Probit Analysis (LC50, LC90 Calculation) Mortality->Probit Comparison Efficacy Comparison Probit->Comparison

Caption: A generalized workflow for comparative insecticide efficacy studies.

Conclusion

Both spinetoram and spinosad are effective insecticides with a favorable environmental profile.[3] Spinetoram, being a second-generation spinosyn, often exhibits greater potency and faster action against a broader range of pests.[1][2] However, the efficacy of each compound is highly dependent on the target species, environmental conditions, and the presence of insecticide resistance.[3][4][5] The data and protocols presented in this guide are intended to provide a foundation for researchers and pest management professionals in making informed decisions and conducting further comparative studies.

References

Validation

Comparative Analysis of Spinetoram and Bifenthrin Toxicity: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the toxicity profiles of two widely used insecticides, Spinetoram and Bifenthrin (B131952). It is intended for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the toxicity profiles of two widely used insecticides, Spinetoram and Bifenthrin (B131952). It is intended for researchers, scientists, and drug development professionals seeking to understand the relative risks and mechanisms of action of these compounds. The information is presented through summarized data tables, detailed experimental protocols, and visualizations of key signaling pathways.

Overview and Mechanism of Action

Spinetoram is a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. It belongs to the spinosyn class of insecticides. Its primary mode of action is the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the persistent activation of these receptors.[1] Spinetoram may also affect gamma-aminobutyric acid (GABA) receptors.[2] This dual action results in neuron excitation, leading to involuntary muscle contractions, paralysis, and eventual death of the insect.[2]

Bifenthrin is a synthetic pyrethroid insecticide. Pyrethroids are synthetic analogs of the natural insecticide pyrethrum, which is found in chrysanthemum flowers. Bifenthrin acts as a neurotoxin by targeting voltage-gated sodium channels in the nervous system.[3] It binds to these channels, preventing them from closing normally.[3] This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges, paralysis, and ultimately, the death of the insect.[4] Bifenthrin is classified as a Type I pyrethroid, but some studies suggest it exhibits a mixed Type I/II mode of action.[3]

Comparative Toxicity Data

The following tables summarize the acute toxicity of Spinetoram and Bifenthrin to a range of organisms. Lower LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values indicate higher toxicity.

Table 1: Mammalian Acute Toxicity

InsecticideSpeciesRouteLD50 (mg/kg bw)Toxicity ClassReference
Spinetoram RatOral>5000Low[5]
RatDermal>5000Low[5]
Bifenthrin Rat (female)Oral53 - 168Moderate[5]
Rat (male)Oral70Moderate[5]
RabbitDermal>2000Low[6]

Table 2: Avian Acute Toxicity

InsecticideSpeciesLD50 (mg/kg bw)Toxicity ClassReference
Spinetoram Bobwhite Quail>2250Practically Non-toxic
Bifenthrin Bobwhite Quail1800Moderately Toxic
Mallard Duck2150Moderately Toxic

Table 3: Aquatic Acute Toxicity

InsecticideSpecies96-hour LC50 (µg/L)Toxicity ClassReference
Spinetoram Rainbow Trout3500Slightly to Moderately Toxic
Bluegill Sunfish5300Slightly to Moderately Toxic
Daphnia magna110Highly Toxic
Bifenthrin Rainbow Trout0.15Very Highly Toxic[7]
Bluegill Sunfish0.35Very Highly Toxic[7]
Daphnia magna1.6Very Highly Toxic[6]

Table 4: Non-Target Insect Acute Toxicity

InsecticideSpeciesContact LD50 (µ g/bee )Oral LD50 (µ g/bee )Toxicity ClassReference
Spinetoram Honey Bee (Apis mellifera)0.026 (larva)-Highly Toxic[8]
Bifenthrin Honey Bee (Apis mellifera)0.014620.1Very Highly Toxic[6]

Experimental Protocols

The following are summaries of standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) for assessing the toxicity of chemical substances.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a single sex (typically female rats) is dosed at one of three fixed starting dose levels (5, 50, or 300 mg/kg body weight). The outcome of the initial dose determines the subsequent dosing steps.

  • Procedure:

    • Healthy, young adult rats are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weights are recorded at the beginning and end of the study.

    • The number of animals that die within a defined period is used to classify the substance into one of five toxicity classes.

  • Endpoint: The primary endpoint is the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on the observed mortality.

Acute Dermal Toxicity - OECD 402

This test determines the acute toxicity of a substance applied to the skin.

  • Principle: The test substance is applied to the shaved skin of a group of experimental animals (usually rats or rabbits) in a single dose.

  • Procedure:

    • A group of at least 5 animals of the same sex is used for each dose level.

    • The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

    • The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • Body weights are recorded weekly.

  • Endpoint: The LD50 is calculated, which is the dose that is lethal to 50% of the tested animals.

Fish, Acute Toxicity Test - OECD 203

This guideline describes a method to determine the acute lethal toxicity of substances to fish in freshwater.

  • Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.

  • Procedure:

    • A limit test at 100 mg/L or a full range-finding and definitive test with at least five concentrations in a geometric series is conducted.

    • At least seven fish per concentration are used.

    • Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

    • Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.

  • Endpoint: The LC50, the concentration of the test substance that is lethal to 50% of the test fish over the 96-hour period, is determined.

Daphnia sp., Acute Immobilisation Test - OECD 202

This test assesses the acute toxicity of substances to Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in water for 48 hours.

  • Procedure:

    • A range of concentrations of the test substance is prepared.

    • At least 20 daphnids, preferably in four groups of five, are used for each test concentration and for the control.

    • The daphnids are exposed for 48 hours under controlled temperature and lighting conditions.

    • The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (median effective concentration) for immobilization at 48 hours is calculated.

Avian Acute Oral Toxicity Test - OECD 223

This guideline provides a method for assessing the acute oral toxicity of substances to birds.

  • Principle: The test substance is administered orally in a single dose to birds (commonly bobwhite quail or mallard ducks).

  • Procedure:

    • A limit test at a dose of 2000 mg/kg body weight or a dose-response study with at least three dose levels is conducted.

    • At least 10 birds per dose group and a control group are used.

    • The birds are observed for mortality, clinical signs of toxicity, and effects on body weight for at least 14 days after dosing.

  • Endpoint: The LD50 is determined, which is the single dose that is lethal to 50% of the test birds.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of Spinetoram and Bifenthrin, and a general workflow for acute toxicity testing.

Spinetoram_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds IonChannel Ion Channel nAChR->IonChannel Opens Na_Ca_Influx Na+ / Ca2+ Influx IonChannel->Na_Ca_Influx Depolarization Continuous Depolarization Na_Ca_Influx->Depolarization Leads to Paralysis Paralysis & Death Depolarization->Paralysis Causes Spinetoram Spinetoram Spinetoram->nAChR Allosteric Modulation

Figure 1: Spinetoram's mechanism of action on the nicotinic acetylcholine receptor.

Bifenthrin_Mechanism cluster_neuron Neuron Axon VGSC Voltage-Gated Sodium Channel (VGSC) Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Repetitive_Firing Repetitive Nerve Firing Na_Influx->Repetitive_Firing Leads to Paralysis Paralysis & Death Repetitive_Firing->Paralysis Causes Bifenthrin Bifenthrin Bifenthrin->VGSC Prevents Closing Action_Potential Action Potential Action_Potential->VGSC Opens Acute_Toxicity_Workflow Test_Substance Test Substance (Spinetoram or Bifenthrin) Dose_Prep Dose Formulation & Preparation Test_Substance->Dose_Prep Dosing Administration (Oral, Dermal, etc.) Dose_Prep->Dosing Animal_Acclimation Test Animal Acclimation Animal_Acclimation->Dosing Observation Observation Period (e.g., 14 days) Dosing->Observation Data_Collection Data Collection (Mortality, Clinical Signs, Body Weight) Observation->Data_Collection Analysis Statistical Analysis (LD50 / LC50 Calculation) Data_Collection->Analysis Classification Toxicity Classification (GHS Categories) Analysis->Classification

References

Comparative

Cross-resistance studies between Spinetoram and other insecticides

Spinetoram, a second-generation spinosyn insecticide, is a valuable tool in integrated pest management (IPM) programs due to its unique mode of action and favorable environmental profile. However, the emergence of insect...

Author: BenchChem Technical Support Team. Date: December 2025

Spinetoram, a second-generation spinosyn insecticide, is a valuable tool in integrated pest management (IPM) programs due to its unique mode of action and favorable environmental profile. However, the emergence of insect resistance poses a significant threat to its long-term efficacy. Understanding the patterns and mechanisms of cross-resistance between spinetoram and other insecticides is crucial for developing sustainable resistance management strategies. This guide provides a comprehensive comparison of spinetoram's cross-resistance profile, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Quantitative Cross-Resistance Data

The following tables summarize the reported cross-resistance data for spinetoram in various insect pest species. Resistance ratios (RR) are calculated as the LC50 (lethal concentration required to kill 50% of the population) of the resistant strain divided by the LC50 of the susceptible strain.

Table 1: Cross-Resistance between Spinetoram and Spinosad

Pest SpeciesResistant StrainSpinetoram RRSpinosad RRCitation
Spodoptera frugiperda (Fall Armyworm)SPT-R18441196[1]
Frankliniella occidentalis (Western Flower Thrips)Manavgat170312

Table 2: Spinetoram Resistance and Lack of Cross-Resistance to Other Insecticide Classes

Pest SpeciesResistant StrainInsecticide ClassInsecticideCross-Resistance Ratio (RR)Citation
Plutella xylostella (Diamondback Moth)Resistant to organophosphates, chitin (B13524) biosynthesis inhibitors, and synthetic pyrethroidsSpinosynSpinetoramEffective (Qualitative)[2]
Adoxophyes honmai (Smaller Tea Tortrix)Resistant to ecdysone (B1671078) receptor agonists and diamidesSpinosynSpinetoramEffective (Qualitative)[2]
Bemisia tabaci (Sweet Potato Whitefly)Imidacloprid-resistant (B-biotype)SpinosynSpinosadLow[3]
Spodoptera frugiperdaSpinosad-resistantNeonicotinoidThiamethoxamNo significant cross-resistance[3]
Spodoptera frugiperdaSpinosad-resistantNeonicotinoidAcetamipridNo significant cross-resistance[3]

Note: While several studies suggest a lack of cross-resistance between spinetoram and other insecticide classes due to its unique mode of action, quantitative data (resistance ratios) are often not provided. The term "Effective (Qualitative)" indicates that the study reported spinetoram was effective against a strain resistant to other insecticides, but did not provide a specific resistance ratio.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are protocols for common bioassays and biochemical assays used to assess insecticide resistance.

Insecticide Bioassays

1. Diet-Overlay Bioassay for Lepidopteran Larvae (e.g., Spodoptera frugiperda)

  • Objective: To determine the lethal concentration (LC50) of an insecticide.

  • Procedure:

    • Prepare a series of insecticide concentrations in a suitable solvent (e.g., acetone).

    • Dispense a standard volume of an artificial diet into the wells of a multi-well plate.

    • Once the diet has solidified, apply a small, uniform volume of each insecticide dilution to the surface of the diet in each well.

    • Allow the solvent to evaporate completely.

    • Introduce one larva of a specific instar (e.g., third instar) into each well.

    • Seal the plates and incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

    • Assess mortality after a specified period (e.g., 48-72 hours). Larvae that do not move when prodded are considered dead.

    • Analyze the concentration-mortality data using probit analysis to calculate the LC50 values.

2. Leaf-Dip Bioassay for Thrips (e.g., Frankliniella occidentalis, Thrips palmi)

  • Objective: To determine the LC50 of an insecticide.

  • Procedure:

    • Prepare serial dilutions of the insecticide in water containing a non-ionic surfactant (e.g., Triton X-100).

    • Excise leaf discs from an appropriate host plant (e.g., bean, pepper).

    • Dip each leaf disc into an insecticide solution for a set time (e.g., 10 seconds).

    • Allow the leaf discs to air dry completely.

    • Place the treated leaf discs in a petri dish or a similar container with a moistened filter paper to maintain humidity.

    • Introduce a known number of adult thrips onto each leaf disc.

    • Seal the containers and incubate under controlled conditions.

    • Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

    • Calculate LC50 values using probit analysis.

Biochemical Assays for Resistance Mechanisms

1. Cytochrome P450 Monooxygenase (P450) Activity Assay

  • Objective: To measure the activity of P450 enzymes, which are often involved in the metabolic detoxification of insecticides.

  • Method: A common method involves the use of a model substrate like 7-ethoxycoumarin (B196162) O-deethylase (ECOD).

  • Procedure:

    • Homogenize individual insects or a pool of insects in a phosphate (B84403) buffer.

    • Centrifuge the homogenate to obtain the microsomal fraction, which is rich in P450s.

    • In a microplate, combine the microsomal preparation with a reaction buffer containing the substrate (7-ethoxycoumarin) and NADPH (as a cofactor).

    • Incubate the mixture at a specific temperature for a set time.

    • Stop the reaction by adding a glycine (B1666218) buffer-ethanol mixture.[4][5][6]

    • The product of the reaction, 7-hydroxycoumarin, is fluorescent and can be quantified using a fluorometer.

    • Enzyme activity is typically expressed as pmol of product formed per minute per mg of protein.

2. Esterase (EST) Activity Assay

  • Objective: To quantify the activity of esterase enzymes, another major group of detoxification enzymes.

  • Method: This assay often uses α-naphthyl acetate (B1210297) as a substrate.

  • Procedure:

    • Prepare an insect homogenate in a phosphate buffer.

    • Centrifuge to obtain the supernatant containing the enzymes.

    • In a microplate, mix the enzyme preparation with the substrate solution (α-naphthyl acetate).

    • Incubate at a controlled temperature.

    • Add a solution of Fast Blue B salt to stop the reaction and develop a colored product (diazonium dye).

    • Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.

    • Calculate the enzyme activity based on a standard curve prepared with known concentrations of α-naphthol.[7]

3. Glutathione (B108866) S-Transferase (GST) Activity Assay

  • Objective: To measure the activity of GSTs, which are involved in the conjugation of xenobiotics with glutathione for excretion.

  • Method: A widely used method employs 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as the substrate.

  • Procedure:

    • Prepare a cytosolic fraction from insect homogenates.

    • In a microplate, combine the enzyme preparation with a reaction mixture containing reduced glutathione (GSH) and CDNB.[7]

    • The conjugation of GSH to CDNB results in a product that absorbs light at 340 nm.

    • Monitor the increase in absorbance over time using a spectrophotometer.

    • Calculate the GST activity based on the rate of product formation.[8][9][10][11]

Mechanisms of Resistance and Signaling Pathways

Resistance to spinetoram primarily involves two main mechanisms: target-site insensitivity and enhanced metabolic detoxification.

1. Target-Site Insensitivity: Spinetoram acts as an allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system.[2] Mutations in the nAChR subunits, particularly the α6 subunit, can reduce the binding affinity of spinetoram, thereby conferring resistance. This is a common mechanism of resistance to spinosyn insecticides.

2. Metabolic Resistance: Overexpression or increased activity of detoxification enzymes can lead to the rapid breakdown of spinetoram before it reaches its target site. The primary enzyme families implicated in spinetoram resistance are:

  • Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in metabolizing a wide range of insecticides.

  • Esterases: These enzymes hydrolyze ester bonds, which can be a detoxification pathway for certain insecticides.

The following diagrams illustrate the experimental workflow for identifying resistance mechanisms and the signaling pathway at the synapse affected by spinetoram and resistance mutations.

Experimental_Workflow start Insect Population (Susceptible vs. Field-Collected) bioassay Insecticide Bioassay (e.g., Diet-Overlay, Leaf-Dip) start->bioassay lc50 Determine LC50 & Calculate Resistance Ratio (RR) bioassay->lc50 synergist Synergist Bioassay (with PBO, DEF, etc.) lc50->synergist If RR > 1 biochem Biochemical Assays (P450, EST, GST activity) lc50->biochem If RR > 1 molecular Molecular Analysis (Gene expression, Sequencing of nAChR) lc50->molecular If RR > 1 mechanism Identify Resistance Mechanism (Target-site vs. Metabolic) synergist->mechanism biochem->mechanism molecular->mechanism end Develop Resistance Management Strategy mechanism->end nAChR_Signaling cluster_synapse Cholinergic Synapse presynaptic {Presynaptic Neuron | Acetylcholine (ACh) vesicles} synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft ACh Release postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) α6 subunit nAChR->postsynaptic Na+ influx -> Excitation ACh Acetylcholine (ACh) ACh->nAChR:f0 Binds to receptor Spinetoram Spinetoram Spinetoram->nAChR:f0 Allosteric modulation (Prolonged channel opening) Mutation Resistance Mutation (e.g., in α6 subunit) Spinetoram->Mutation Reduced binding Mutation->nAChR:f1 Alters binding site

References

Validation

Spinetoram's Efficacy Against Resistant Insect Strains: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of insect resistance to conventional insecticides poses a significant threat to global agriculture and public health. Spinetoram, a second-gen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insect resistance to conventional insecticides poses a significant threat to global agriculture and public health. Spinetoram, a second-generation spinosyn insecticide, has demonstrated notable efficacy against a range of insect pests, including strains that have developed resistance to other chemical classes. This guide provides an objective comparison of Spinetoram's performance against such resistant strains, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Performance Against Resistant Strains: Quantitative Analysis

Spinetoram has shown superior insecticidal activity against various insect pests that are resistant to existing insecticides.[1] The following tables summarize key quantitative data from multiple studies, highlighting Spinetoram's potency against both susceptible and resistant insect populations.

Insect SpeciesStrainInsecticideLC50 (μg/mL)Resistance Ratio (RR)Citation
Spodoptera frugiperda (Fall Armyworm)Susceptible (SUS)Spinetoram0.63-[2][3]
Resistant (SPT-R)Spinetoram1170.961844[2][3]
Resistant (SPT-R)Spinosad>10001196 (cross-resistance)[2][3]
Thrips palmiHainan Province (Susceptible baseline)Spinetoram0.12 mg/L-[4]
Shouguang (Low Resistance)Spinetoram7.61 - 8.97 mg/L63 - 75[4]
Shouguang (Medium Resistance)Spinetoram28.69 - 34.79 mg/L239 - 290[4]
Shouguang (High Resistance)Spinetoram759.34 mg/L6328[4]
Plutella xylostella (Diamondback Moth)Resistant to organophosphates, chitin (B13524) biosynthesis inhibitors, and synthetic pyrethroidsSpinetoramEffective control demonstrated (qualitative)-[1]
Adoxophyes honmai (Smaller Tea Tortrix)Resistant to ecdysone (B1671078) receptor agonists and diamidesSpinetoramEffective control demonstrated (qualitative)-[1]

LC50: The lethal concentration of an insecticide that is required to kill 50% of a test population. Resistance Ratio (RR): The LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Mode of Action

Spinetoram acts on the insect's nervous system by allosterically modulating nicotinic acetylcholine (B1216132) receptors (nAChRs) and potentially affecting GABA receptors.[1] This leads to the continuous activation of nerve cells, resulting in muscle contractions, paralysis, and ultimately, the death of the insect.[1] As a Group 5 insecticide according to the Insecticide Resistance Action Committee (IRAC), its mode of action is distinct from many other common insecticide classes, making it a valuable tool for resistance management programs.[1][5]

cluster_neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel Opening nAChR->ion_channel Activates GABA_R GABA Receptor GABA_R->ion_channel Modulates excitation Continuous Nerve Excitation ion_channel->excitation paralysis Paralysis & Death excitation->paralysis Spinetoram Spinetoram Spinetoram->nAChR Allosteric Modulation Spinetoram->GABA_R Potential Interaction ACh Acetylcholine (ACh) ACh->nAChR Binds GABA GABA GABA->GABA_R Binds

Caption: Mode of Action of Spinetoram on Insect Neurons.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the efficacy validation of insecticides like Spinetoram against resistant insect strains.

Rearing of Insect Strains
  • Objective: To maintain healthy and genetically distinct susceptible and resistant insect colonies for bioassays.

  • Procedure:

    • Susceptible Strain: A standard susceptible laboratory strain is maintained under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod) on an artificial diet or host plant material.

    • Resistant Strain: A resistant strain is established by collecting insects from a field population with a history of control failures. This strain is then reared in the laboratory and may be subjected to selection pressure by exposing successive generations to increasing concentrations of the insecticide to maintain or increase resistance levels.

Insecticide Bioassay (Leaf-Dip Method)
  • Objective: To determine the dose-response of an insect population to a contact and ingested insecticide.

  • Procedure:

    • Preparation of Insecticide Solutions: A stock solution of Spinetoram is prepared in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create a range of test concentrations. A control solution contains only the solvent and surfactant in water.

    • Leaf Treatment: Fresh, undamaged host plant leaves are individually dipped into a Spinetoram dilution or the control solution for a standardized time (e.g., 10-30 seconds).

    • Drying: The treated leaves are air-dried on a clean, non-absorbent surface.

    • Insect Exposure: The dried, treated leaves are placed in individual Petri dishes or ventilated containers. A known number of insects of a specific life stage (e.g., 10-20 third-instar larvae) are introduced into each container.

    • Incubation: The containers are maintained under controlled environmental conditions.

    • Mortality Assessment: Insect mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours) after initial exposure. Insects that are unable to move when gently prodded are considered dead.

    • Data Analysis: The observed mortality is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.

cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure & Assessment cluster_analysis Data Analysis A Prepare Serial Dilutions of Spinetoram C Dip Host Plant Leaves in Solutions A->C B Prepare Control Solution (Solvent + Surfactant) B->C D Air-Dry Treated Leaves C->D E Place Leaves in Petri Dishes with Insects D->E F Incubate under Controlled Conditions E->F G Record Mortality at 24, 48, 72 hours F->G H Correct for Control Mortality (Abbott's Formula) G->H I Calculate LC50 (Probit Analysis) H->I

Caption: Experimental Workflow for a Leaf-Dip Bioassay.

Resistance Selection
  • Objective: To develop an insecticide-resistant strain in the laboratory for further study.

  • Procedure:

    • Initial Bioassay: The LC50 of the parental field-collected strain is determined.

    • Selection: A large population of insects is exposed to a concentration of Spinetoram that results in approximately 50-80% mortality.

    • Rearing of Survivors: The surviving insects are collected and reared to the next generation.

    • Iterative Selection: This process of exposure and rearing of survivors is repeated for multiple generations.

    • Monitoring Resistance: The LC50 is determined every few generations to monitor the development of resistance. The selection process continues until the desired level of resistance is achieved.

Comparison with Other Insecticides

Studies have shown that Spinetoram is effective against insect populations that have developed resistance to other classes of insecticides. For example, it has demonstrated high efficacy against strains of Plutella xylostella resistant to organophosphates, chitin biosynthesis inhibitors, and synthetic pyrethroids, as well as against Adoxophyes honmai resistant to ecdysone receptor agonists and diamides.[1] This lack of cross-resistance is a key advantage in integrated pest management (IPM) programs.

When compared to its predecessor, Spinosad, Spinetoram is often reported to be more potent and faster-acting.[6] However, in some cases, such as with older Rhagoletis indifferens flies, the increased toxicity of Spinetoram did not translate to a greater reduction in oviposition compared to Spinosad.[6]

Conclusion

The available data strongly support the efficacy of Spinetoram against a variety of economically important insect pests, including strains that have developed resistance to other insecticides. Its unique mode of action makes it a critical component of insecticide resistance management strategies. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of Spinetoram and other novel insecticides against evolving pest populations. Researchers and drug development professionals are encouraged to utilize these methodologies to generate robust and comparable data to inform effective and sustainable pest control solutions.

References

Comparative

A Comparative Analysis of the Neurotoxic Profiles of Spinetoram and Imidacloprid

A Guide for Researchers and Drug Development Professionals The escalating need for effective pest control in agriculture and public health has led to the development of a diverse arsenal (B13267) of insecticides. Among t...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The escalating need for effective pest control in agriculture and public health has led to the development of a diverse arsenal (B13267) of insecticides. Among these, Spinetoram and Imidacloprid have gained widespread use due to their high efficacy. However, their potential for neurotoxicity, particularly in non-target organisms, necessitates a thorough comparative evaluation. This guide provides an objective comparison of the neurotoxic effects of Spinetoram and Imidacloprid, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Executive Summary

Spinetoram, a semi-synthetic spinosyn, and Imidacloprid, a neonicotinoid, both exert their primary insecticidal effects by targeting the nervous system. While both interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), their specific binding sites and modes of action differ, leading to distinct neurotoxic profiles.[1][2][3][4] This guide delves into these differences, presenting a comprehensive overview of their mechanisms, supported by in vitro and in vivo toxicological data.

Mechanisms of Neurotoxicity

Spinetoram: Allosteric Modulator of Nicotinic Acetylcholine Receptors

Spinetoram belongs to the spinosyn class of insecticides and acts as an allosteric modulator of insect nAChRs.[1][3][4] This means it binds to a site on the receptor that is distinct from the acetylcholine binding site, leading to prolonged activation of the receptor and subsequent neuronal hyperexcitation, paralysis, and insect death.[3] In addition to its primary action on nAChRs, some evidence suggests that Spinetoram may also interact with GABA (gamma-aminobutyric acid) receptors.[4][5]

Recent in vitro studies have shed more light on the potential neurotoxic mechanisms of Spinetoram. A study on human neuroblastoma SH-SY5Y cells demonstrated that exposure to Spinetoram can lead to a significant decrease in cell viability, with a reported LC50 of 12.6 μM after 24 hours of exposure.[6] The study also indicated that Spinetoram induces oxidative stress, mitochondrial membrane potential collapse, and subsequent autophagy mediated by the AMPK/mTOR pathway.[6] Furthermore, neurobehavioral abnormalities, such as reduced spontaneous movement, have been observed in zebrafish exposed to Spinetoram.[6]

Despite these findings, comprehensive toxicological assessments in mammals have generally indicated low acute toxicity for Spinetoram, with no evidence of neurotoxicity reported in studies on rats.[7][8][9]

Imidacloprid: Agonist of Nicotinic Acetylcholine Receptors

Imidacloprid is a systemic neonicotinoid insecticide that acts as an agonist at the postsynaptic nAChRs in the insect central nervous system.[10][11][12] By mimicking the action of acetylcholine, it causes a continuous and irreversible opening of the ion channel, leading to an overstimulation of the nerve cells, paralysis, and ultimately, the death of the insect.[11][12] Imidacloprid exhibits a higher binding affinity for insect nAChRs compared to mammalian receptors, which contributes to its selective toxicity.[12]

However, a growing body of evidence suggests potential neurotoxic effects of Imidacloprid in non-target organisms, including mammals.[13][14][15][16][17] Chronic exposure to Imidacloprid has been shown to induce oxidative stress, leading to lipid peroxidation and a decrease in the activity of antioxidant enzymes such as catalase and superoxide (B77818) dismutase.[14][15] Studies have also demonstrated that Imidacloprid can inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine.[15][18][19] This inhibition can lead to an accumulation of acetylcholine in the synapse, resulting in prolonged neuronal excitation. Furthermore, Imidacloprid exposure has been linked to DNA damage and alterations in the levels of various neurotransmitters, including dopamine, serotonin, and GABA.[14][15] In vitro studies using SH-SY5Y cells have also highlighted the neurotoxic potential of Imidacloprid, showing a dose-dependent decrease in cell viability.[13]

Comparative Data on Neurotoxic Effects

The following tables summarize key quantitative data from various studies on the neurotoxic effects of Spinetoram and Imidacloprid.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineExposure DurationEndpointValueReference
SpinetoramSH-SY5Y24 hoursLC5012.6 μM[6]
ImidaclopridSH-SY5Y7 daysEC500.14 mM[13]

Table 2: Effects on Acetylcholinesterase (AChE) Activity

CompoundSystemConcentration% InhibitionReference
ImidaclopridIn vitro (AChE from electric eel)1 mM48 ± 2%[18][19]
ImidaclopridRat brain22 mg/kg (low dose)Significant decrease[15]
ImidaclopridRat brain45 mg/kg (high dose)Significant decrease[15]
SpinetoramTomato leaf miner larvaeLC20Significant inhibition[20]

Experimental Protocols

A variety of experimental models and assays are employed to assess the neurotoxicity of insecticides. These can be broadly categorized into in vitro and in vivo methods.

In Vitro Neurotoxicity Assessment
  • Cell Culture Models: Human neuroblastoma cell lines, such as SH-SY5Y, are widely used to model neuronal responses to toxicants.[6][13] These cells can be differentiated into neuron-like cells and are valuable for assessing cytotoxicity, oxidative stress, mitochondrial function, and signaling pathway alterations.

  • Enzymatic Inhibition Assays: These assays directly measure the effect of a compound on the activity of specific enzymes involved in neurotransmission, such as acetylcholinesterase (AChE).[18][19]

In Vivo Neurotoxicity Assessment
  • Animal Models: Rodents (rats, mice) and zebrafish are common models for in vivo neurotoxicity studies.[6][14][15] These models allow for the assessment of behavioral changes, histopathological alterations in the brain, and biochemical markers of neurotoxicity.

  • Behavioral Assays: A range of behavioral tests can be used to evaluate motor activity, learning, memory, and anxiety-like behaviors in response to insecticide exposure.[21]

  • Electrophysiology: Techniques such as patch-clamp and multi-electrode arrays can be used to directly measure the electrical activity of neurons and assess the effects of compounds on ion channels and synaptic transmission.[22][23][24]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Spinetoram_Neurotoxicity_Pathway Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) (Allosteric Site) Spinetoram->nAChR Binds GABA_R GABA Receptor (Potential Target) Spinetoram->GABA_R Interacts? Mitochondria Mitochondria Spinetoram->Mitochondria Induces Damage Cell_Death Neuronal Cell Death nAChR->Cell_Death Prolonged activation contributes to ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Leads to MMP_Collapse Mitochondrial Membrane Potential Collapse Mitochondria->MMP_Collapse Results in Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Oxidative_Stress->Cell_Death Contributes to AMPK AMPK Activation MMP_Collapse->AMPK Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Induces Autophagy->Cell_Death Can lead to

Caption: Proposed signaling pathway for Spinetoram-induced neurotoxicity.

Imidacloprid_Neurotoxicity_Pathway Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) (Agonist) Imidacloprid->nAChR Binds & Activates AChE Acetylcholinesterase (AChE) Imidacloprid->AChE Inhibits ROS Reactive Oxygen Species (ROS) Generation Imidacloprid->ROS Induces Neurotransmitter_Alteration Neurotransmitter Level Alteration (Dopamine, Serotonin, GABA) Imidacloprid->Neurotransmitter_Alteration Causes Neuronal_Excitation Continuous Neuronal Excitation nAChR->Neuronal_Excitation Leads to AChE->Neuronal_Excitation Inhibition contributes to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Leads to Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death Contributes to Neuronal_Excitation->Cell_Death Can lead to

Caption: Key pathways involved in Imidacloprid-induced neurotoxicity.

Experimental_Workflow_Neurotoxicity cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Exposure Insecticide Exposure (Spinetoram or Imidacloprid) Cell_Culture->Exposure Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Exposure->Cytotoxicity Biochemical Biochemical Assays (ROS, MMP, Enzyme Activity) Exposure->Biochemical Molecular Molecular Analysis (Western Blot, PCR) Exposure->Molecular Animal_Model Animal Model (e.g., Rat, Zebrafish) Dosing Insecticide Administration Animal_Model->Dosing Behavioral Behavioral Testing Dosing->Behavioral Electrophysiology Electrophysiological Recording Dosing->Electrophysiology Histopathology Histopathological Examination Dosing->Histopathology Biochemical_Vivo Biochemical Analysis (Brain Homogenates) Dosing->Biochemical_Vivo

Caption: General experimental workflow for neurotoxicity assessment.

Conclusion

Both Spinetoram and Imidacloprid are potent insecticides that target the insect nervous system, primarily through interactions with nicotinic acetylcholine receptors. While Spinetoram acts as an allosteric modulator and has shown low acute toxicity in mammals in regulatory studies, recent in vitro and zebrafish data suggest a potential for neurotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction. Imidacloprid, a nAChR agonist, has a more established body of evidence indicating potential neurotoxic effects in non-target organisms, including mammals, through pathways involving oxidative stress, acetylcholinesterase inhibition, and neurotransmitter disruption.

For researchers and drug development professionals, this comparative guide highlights the importance of considering the distinct molecular mechanisms and potential off-target effects of these insecticides. Further head-to-head comparative studies employing a standardized set of neurotoxicity endpoints are warranted to provide a more definitive risk assessment and to inform the development of safer and more selective pest control agents.

References

Validation

QuEChERS Method for Spinetoram Residue Analysis: A Validation and Comparison Guide

A Comprehensive Evaluation of a Streamlined Extraction Technique The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a dominant sample preparation technique for the analysis of pesticide...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Evaluation of a Streamlined Extraction Technique

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a dominant sample preparation technique for the analysis of pesticide residues in various food and environmental matrices. This guide provides a detailed overview of the validation of the QuEChERS method for the analysis of Spinetoram, a broad-spectrum insecticide. The data presented here, compiled from multiple studies, demonstrates the method's efficiency and reliability. While direct comparative studies for Spinetoram with other extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are not extensively available, the validation data for QuEChERS underscores its suitability for routine analysis.

Performance of the QuEChERS Method for Spinetoram Analysis

The QuEChERS method, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with a diode-array detector (HPLC-DAD), consistently delivers high recovery rates and precision for Spinetoram analysis across a variety of matrices. The following tables summarize the validation data from several studies, showcasing the method's performance.

Table 1: Validation of QuEChERS Method for Spinetoram in Soybean, Cotton, and Soil [1][2][3][4]

MatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (ng/g)
Soybean25>85<157.5 (Spinosyn-J), 2.5 (Spinosyn-L)
50>85<15
100>85<15
Cotton25>85<157.5 (Spinosyn-J), 2.5 (Spinosyn-L)
50>85<15
100>85<15
Soil25>85<157.5 (Spinosyn-J), 2.5 (Spinosyn-L)
50>85<15
100>85<15

Table 2: Validation of QuEChERS Method for Spinetoram in Tomato [5][6][7]

Fortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
0.04>97<12.30.04
0.2>97<12.3
1.0>97<12.3

Table 3: Validation of QuEChERS Method for Spinetoram in Pepper and Cabbage [8]

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Pepper0.0585 - 95<150.05
Cabbage0.0582 - 98<150.05

Table 4: Validation of QuEChERS Method for Spinetoram in Pear [9]

Fortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
0.03 - 2.0Not Specified<200.03

Experimental Protocol: A Modified QuEChERS Method

The following is a representative experimental protocol for the extraction and cleanup of Spinetoram residues from agricultural commodities using a modified QuEChERS method, followed by LC-MS/MS analysis.[1][2][3][4]

1. Sample Preparation:

  • Homogenize a representative sample of the matrix (e.g., soybean, cotton, tomato).

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of ethyl acetate (B1210297) and vortex for 1 minute.

  • Add 5 g of anhydrous sodium sulfate (B86663) (Na₂SO₄) and 1 g of sodium chloride (NaCl).

  • Vortex thoroughly for 1 minute to ensure proper mixing and prevent the formation of agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper organic layer into a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents tailored to the matrix. A common combination for many matrices is 50 mg of Primary Secondary Amine (PSA), 50 mg of C18, and 20 mg of Graphitized Carbon Black (GCB).[2]

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

4. Final Preparation and Analysis:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The filtered extract is then ready for injection into the LC-MS/MS or HPLC-DAD system for quantification of Spinetoram residues.

QuEChERS Workflow for Spinetoram Analysis

The following diagram illustrates the key steps in the QuEChERS workflow for the analysis of Spinetoram residues.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) AddWater 2. Add Water (10mL) & Vortex Sample->AddWater AddSolvent 3. Add Ethyl Acetate (10mL) & Vortex AddWater->AddSolvent AddSalts 4. Add Na₂SO₄ & NaCl & Vortex AddSolvent->AddSalts Centrifuge1 5. Centrifuge AddSalts->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer Organic Phase dSPE 7. Add to d-SPE Tube (PSA, C18, GCB) & Vortex Transfer->dSPE Centrifuge2 8. Centrifuge dSPE->Centrifuge2 Filter 9. Filter Centrifuge2->Filter Clean Extract Analysis 10. LC-MS/MS or HPLC-DAD Analysis Filter->Analysis

Caption: Workflow of the QuEChERS method for Spinetoram residue analysis.

Comparison with Alternative Methods

While this guide focuses on the extensively validated QuEChERS method, it is important to acknowledge other extraction techniques. Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been the standard for pesticide residue analysis for many years.

A general comparison of QuEChERS to LLE for multi-residue analysis suggests that QuEChERS offers several advantages, including:

  • Higher Sample Throughput: The QuEChERS method is significantly faster, with fewer steps.

  • Lower Solvent Consumption: It is a more environmentally friendly technique, using smaller volumes of organic solvents.

  • Improved Lab Efficiency: The simplicity of the procedure reduces the potential for human error and increases overall laboratory efficiency.

One study comparing QuEChERS and LLE for 275 pesticides (not specifically mentioning Spinetoram) found that the average recovery for the QuEChERS method was 101.3–105.8%, whereas the LLE method yielded recoveries of 62.6–85.5% across different matrices. This suggests that for a broad range of pesticides, QuEChERS can provide superior recovery rates.

Conclusion

The QuEChERS method provides a robust and efficient approach for the determination of Spinetoram residues in a wide range of agricultural products. The compiled data demonstrates that the method is capable of meeting the stringent requirements for pesticide residue analysis, offering high recoveries, good precision, and low limits of quantification. Its simplicity and speed make it an ideal choice for laboratories conducting routine monitoring of Spinetoram residues in food and environmental samples. While alternative methods exist, the extensive validation and proven performance of QuEChERS make it a highly recommended technique for this application.

References

Comparative

Spinetoram: A Comparative Performance Analysis Against Conventional Insecticides

A comprehensive guide for researchers and drug development professionals on the efficacy, mode of action, and environmental impact of spinetoram versus traditional insecticide classes. This guide provides an in-depth com...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, mode of action, and environmental impact of spinetoram versus traditional insecticide classes.

This guide provides an in-depth comparison of spinetoram, a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa, with conventional insecticides, including organophosphates, pyrethroids, and neonicotinoids. Through a review of experimental data, this document outlines the relative performance of these insecticides against key agricultural pests and their toxicological effects on non-target organisms. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are included to support further research and development.

Performance Against Target Pests: A Quantitative Comparison

Spinetoram has demonstrated high efficacy against a broad spectrum of insect pests, often exceeding or rivaling the performance of conventional insecticides. The following tables summarize the comparative toxicity of spinetoram and other insecticide classes against several economically important pest species.

Table 1: Comparative Efficacy (LC50) of Spinetoram and Conventional Insecticides Against Lepidopteran Pests.

Insecticide ClassActive IngredientPest SpeciesLC50Exposure TimeBioassay Method
Spinosyn Spinetoram Spodoptera frugiperda1.14 - 1.21 ppm 72 hoursTopical Application
PyrethroidLambda-cyhalothrinSpodoptera frugiperda31.5 - 35.62 ppm[1]72 hoursTopical Application
Spinosyn Spinetoram Plutella xylostella0.114 mg/L [2]48 hoursLeaf Dip
OrganophosphateChlorpyrifosPlutella xylostella0.52 - 5.67 mg/mL48 hoursLeaf Dip
PyrethroidCypermethrinPlutella xylostella0.19 - 1.88 mg/mL[3]48 hoursLeaf Dip

Table 2: Field Efficacy of Spinetoram and Conventional Insecticides Against Thrips.

Insecticide ClassActive IngredientPest SpeciesApplication RatePercent ReductionDays After Treatment
Spinosyn Spinetoram 25% WG Thrips tabaci45 g a.i./ha Up to 88.26% [4]14
NeonicotinoidImidacloprid 17.8% SLThrips tabaciNot specified56.17%[4]14
PhenylpyrazoleFipronil 5% SCThrips tabaciNot specifiedNot specified-

Impact on Non-Target Organisms

The selectivity of an insecticide is a critical factor in integrated pest management (IPM) programs. The following tables present data on the toxicity of spinetoram and conventional insecticides to beneficial insects and other non-target organisms.

Table 3: Comparative Toxicity of Spinetoram and Conventional Insecticides to Honey Bees (Apis mellifera).

Insecticide ClassActive IngredientLD50 (µ g/bee )Exposure RouteExposure Time
Spinosyn Spinetoram 0.026 (acute) [4]Oral72 hours
PyrethroidLambda-cyhalothrin0.058 (acute)[4]Oral72 hours
OrganophosphateChlorpyrifos>30% mortality at 200 g a.i./ha[5]Contact6 hours
PyrethroidCypermethrin>30% mortality at 50 g a.i./ha[5]Contact6 hours
NeonicotinoidImidacloprid0.0070 (LC50)[6]Not SpecifiedNot Specified

Table 4: Comparative Toxicity of Spinetoram and Conventional Insecticides to the Convergent Lady Beetle (Hippodamia convergens).

Insecticide ClassActive IngredientLD50 (µ g/bee )Exposure RouteExposure Time
PyrethroidCypermethrinHighly Toxic[7]Topical-
OrganophosphateChlorpyrifosHighly Toxic[7]Topical-
NeonicotinoidImidaclopridModerately Toxic[7]Topical-

Table 5: Comparative Toxicity of Spinetoram and Conventional Insecticides to the Aquatic Invertebrate Daphnia magna.

Insecticide ClassActive IngredientLC50Exposure Time
Spinosyn Spinetoram 10.52 µg/L [8]Not Specified
OrganophosphateDiazinon (B1670403)More toxic than Imidacloprid[9]21 days (chronic)
PyrethroidLambda-cyhalothrin0.0025 mg/L (EC50)[10]48 hours
NeonicotinoidImidaclopridLess toxic than Diazinon[9]21 days (chronic)

Mode of Action Signaling Pathways

The distinct modes of action of spinetoram and conventional insecticides are crucial for understanding their selectivity and for developing resistance management strategies.

spinetoram_moa cluster_spinetoram Spinetoram Mode of Action Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinetoram->nAChR Allosteric modulation GABA_R GABA Receptor Spinetoram->GABA_R Antagonistic action Neuron Postsynaptic Neuron nAChR->Neuron Causes influx of Na+ GABA_R->Neuron Inhibits influx of Cl- Excitation Continuous Nerve Excitation Neuron->Excitation Paralysis Paralysis & Death Excitation->Paralysis

Caption: Signaling pathway of Spinetoram's mode of action.

conventional_moa cluster_conventional Conventional Insecticide Modes of Action cluster_op Organophosphates & Carbamates cluster_pyr Pyrethroids cluster_neo Neonicotinoids OP Organophosphates/ Carbamates AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents breakdown of ACh Nerve Impulse\nDisruption Nerve Impulse Disruption ACh->Nerve Impulse\nDisruption PYR Pyrethroids NaChannel Voltage-gated Sodium Channels PYR->NaChannel Modification NaInflux Persistent Na+ Influx NaChannel->NaInflux NaInflux->Nerve Impulse\nDisruption NEO Neonicotinoids nAChR_neo Nicotinic Acetylcholine Receptor (nAChR) NEO->nAChR_neo Agonist binding Hyperexcitation Hyperexcitation nAChR_neo->Hyperexcitation Hyperexcitation->Nerve Impulse\nDisruption

Caption: Signaling pathways of major conventional insecticide classes.

Experimental Protocols

The data presented in this guide are derived from standardized laboratory bioassays and field trials. The following sections detail the general methodologies employed in these experiments.

Laboratory Bioassay: Larval Toxicity (Leaf-Dip Method)

This method is commonly used to determine the lethal concentration (LC50) of an insecticide against chewing insects.

  • Preparation of Insecticide Solutions: A series of dilutions of the test insecticide are prepared in a suitable solvent (e.g., acetone (B3395972) or water with a surfactant). A control solution contains only the solvent.

  • Leaf Treatment: Uniformly sized leaves of a host plant (e.g., cotton, cabbage) are dipped into each insecticide dilution for a standardized period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-only solution.

  • Insect Exposure: Once dry, the treated leaves are placed individually in petri dishes or other suitable containers. A known number of same-instar larvae (e.g., 10-20 third-instar larvae) are introduced into each container.

  • Incubation: The containers are maintained under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Larval mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

Field Efficacy Trial

Field trials are conducted to evaluate the performance of an insecticide under real-world agricultural conditions.

  • Trial Design: A randomized complete block design is typically used with multiple replicates (e.g., 4-6 blocks) for each treatment. Treatments include different application rates of the test insecticide, a standard conventional insecticide for comparison, and an untreated control.

  • Plot Establishment: The trial is conducted in a field with a natural or artificially infested population of the target pest. Each plot is of a standardized size.

  • Insecticide Application: Insecticides are applied using calibrated spray equipment to ensure uniform coverage. The timing of application is based on the pest's life stage and economic thresholds.

  • Pest Population Assessment: Pest populations (e.g., number of larvae per plant, percentage of infested plants) are assessed before and at multiple time points after insecticide application (e.g., 3, 7, and 14 days after treatment).

  • Data Collection: In addition to pest counts, other data may be collected, such as crop damage ratings and yield.

  • Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine if there are significant differences between the treatments. Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of the different insecticide treatments.

experimental_workflow cluster_workflow General Experimental Workflow for Insecticide Comparison start Start lab_bioassay Laboratory Bioassay (e.g., Leaf-Dip) start->lab_bioassay field_trial Field Trial start->field_trial data_collection_lab Collect Mortality Data lab_bioassay->data_collection_lab data_collection_field Collect Pest Population & Crop Data field_trial->data_collection_field probit_analysis Probit Analysis (Calculate LC50) data_collection_lab->probit_analysis anova Statistical Analysis (ANOVA) data_collection_field->anova comparison Compare Efficacy & Toxicity probit_analysis->comparison anova->comparison end End comparison->end

References

Validation

Synergistic Effects of Spinetoram: A Comparative Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the synergistic effects of Spinetoram when combined with other agricultural compounds. The following section...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Spinetoram when combined with other agricultural compounds. The following sections detail experimental findings, present quantitative data in comparative tables, and outline the methodologies of key studies to support further research and development.

Introduction to Spinetoram and Synergy

Spinetoram is a second-generation spinosyn insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. It offers broad-spectrum control of various insect pests.[1] Its primary mode of action involves the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and the disruption of gamma-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system, leading to paralysis and death.[2][3][4] The concept of synergy in pesticide combinations refers to a cooperative action where the combined effect of two or more compounds is greater than the sum of their individual effects. Investigating synergistic combinations is crucial for developing more effective and potentially more sustainable pest management strategies.

Spinetoram's Mechanism of Action

Spinetoram's unique mode of action targets two critical sites in the insect's nervous system. This dual action contributes to its high efficacy and broad-spectrum activity.

G Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinetoram->nAChR Allosteric Modulation GABAR GABA Receptor Spinetoram->GABAR Disruption Neuron Postsynaptic Neuron nAChR->Neuron Causes GABAR->Neuron Impacts Excitation Continuous Nerve Excitation Neuron->Excitation Paralysis Paralysis & Death Excitation->Paralysis

Spinetoram's dual mode of action on insect neurons.

Synergistic Combinations with Adjuvants

Organosilicone adjuvants have been shown to significantly enhance the efficacy of Spinetoram, particularly against thrips.

Quantitative Data Summary: Spinetoram + Adjuvants
Target PestAdjuvantSpinetoram RateAdjuvant RateObservationSource
Bean Flower Thrips (Megalurothrips usitatus)Silwet 8060.67 ml/L0.5 ml/L50% reduction in thrips infestation 3 days post-treatment[2][5]
Bean Flower Thrips (Megalurothrips usitatus)Silwet 6180.67 ml/L0.5 ml/L40% reduction in thrips infestation 7 days post-treatment[2][5]
Bean Flower Thrips (Megalurothrips usitatus)Silwet 806/6180.45 ml/L0.5 ml/LEfficacy comparable to Spinetoram alone at 0.67 ml/L[2]
Experimental Protocol: Field Trials for Adjuvant Synergy

A summarized protocol for assessing the synergistic effects of Spinetoram with adjuvants against the bean flower thrips (Megalurothrips usitatus) in cowpea is as follows:

G A Field Plot Preparation (Randomized Block Design) B Pre-treatment Thrips Population Assessment A->B C Application of Spinetoram and Adjuvant Mixtures B->C D Post-treatment Population Assessment (3 and 7 days) C->D E Data Analysis (Comparison of population reduction) D->E

Workflow for field evaluation of adjuvant synergy.

Methodology Summary:

  • Experimental Design: Field trials were conducted using a Randomized Complete Block Design (RCBD) with multiple replications.

  • Treatments: Treatments included Spinetoram alone at a standard rate (e.g., 0.67 ml/L), Spinetoram at a reduced rate (e.g., 0.45 ml/L) mixed with adjuvants (e.g., Silwet 806, Silwet 618 at 0.5 ml/L), and an untreated control.

  • Application: Insecticide solutions were applied as foliar sprays.

  • Data Collection: The number of thrips per flower was counted before treatment and at 3 and 7 days post-treatment.

  • Data Analysis: Statistical analysis was performed to compare the mean thrips densities among treatments and calculate the percentage reduction in infestation.[2][6][7]

Synergistic Combinations with Other Insecticides

Research has demonstrated synergistic effects when Spinetoram is combined with insecticides from different chemical classes, enhancing its efficacy against a broader range of pests.

Quantitative Data Summary: Spinetoram + Insecticides
Target PestCombined InsecticideSpinetoram:Other RatioKey FindingSource
Rice Stem Borer (Chilo suppressalis)Methoxyfenozide (B170004)1:3 to 1:10 (weight ratio)Significant synergistic activity in protecting rice from infestation.[3][8]
Tobacco Cutworm (Spodoptera litura)Novaluron (B1679983) & BroflanilideN/A (Ternary Mixture)The ternary mixture was approximately ninefold more toxic than Spinetoram or Novaluron alone.[6][9][10]
Fall Armyworm (Spodoptera frugiperda)ChlorantraniliproleN/A (Tank Mix)Enhanced efficacy against S. frugiperda compared to individual insecticides.[5]
Experimental Protocol: Laboratory Bioassays for Insecticide Synergy

The following is a generalized protocol for determining the synergistic toxicity of Spinetoram combinations in a laboratory setting.

Methodology Summary:

  • Insect Rearing: A susceptible laboratory strain of the target insect is reared under controlled conditions.

  • Preparation of Test Solutions: Stock solutions of Spinetoram and the partner insecticide are prepared. Serial dilutions are made to determine the LC50 (median lethal concentration) of each insecticide individually and in various ratios.

  • Bioassay Method (e.g., Leaf-Dip Bioassay):

    • Leaf discs of a suitable host plant are dipped in the test solutions for a set time (e.g., 10-30 seconds).

    • The treated leaf discs are allowed to air dry.

    • Larvae of a specific instar are placed on the treated leaf discs in petri dishes.

    • Mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis:

    • The LC50 values are calculated using probit analysis.

    • The synergistic effect is often determined using the Co-toxicity Factor or Combination Index (CI). A CI value less than 1 indicates synergism.

Synergistic Combinations with Fungicides

Tank-mixing Spinetoram with certain fungicides has been shown to not only be compatible but also to enhance the control of both insect pests and fungal diseases.

Quantitative Data Summary: Spinetoram + Fungicides
Target Pest / DiseaseCombined FungicideObservationSource
Sucking Pests (Aphids, Leafhoppers, Thrips) in Cotton / Alternaria Blight & Bacterial BlightCarbendazim 50WPSpinetoram in combination with Carbendazim was more effective in reducing sucking pest populations and foliar diseases.[11][12][13]
Fall Armyworm (Spodoptera frugiperda)Azoxystrobin + DifenoconazoleCombination resulted in significantly higher larval mortality (79.10%) compared to Spinetoram alone (53.30%).[14][15][16]
Fall Armyworm (Spodoptera frugiperda)PropiconazoleCombination resulted in significantly higher larval mortality (80.80%) compared to Spinetoram alone (53.30%).[14][15]
Experimental Protocol: Field Evaluation of Insecticide-Fungicide Combinations

The following protocol summarizes a field study on the compatibility and efficacy of Spinetoram and fungicide combinations against pests and diseases in cotton.

Methodology Summary:

  • Experimental Setup: A field trial is conducted on a susceptible cotton variety using a Randomized Block Design with multiple replications.

  • Treatments: Treatments include Spinetoram alone, the fungicide alone (e.g., Carbendazim), a tank mix of Spinetoram and the fungicide, and an untreated control.

  • Application: The treatments are applied as foliar sprays at a specified crop stage (e.g., 90 days after sowing).

  • Data Collection:

    • Insect Pests: The population of sucking pests (e.g., aphids, thrips) is counted on a set number of leaves per plant before and at intervals after spraying.

    • Foliar Diseases: The percent disease index (PDI) for diseases like Alternaria leaf spot is calculated based on a disease rating scale.

  • Data Analysis: Statistical analysis is performed to compare the mean pest populations and PDI among the different treatments.[11][12][13]

Conclusion

The evidence presented in this guide strongly indicates that the efficacy of Spinetoram can be significantly enhanced through synergistic combinations with specific adjuvants, insecticides, and fungicides. These combinations can lead to improved pest control, potentially at lower application rates of the active ingredients, which is beneficial for resistance management and reducing environmental impact. Researchers and drug development professionals are encouraged to explore these synergistic relationships further to develop innovative and more effective pest management solutions. The provided experimental frameworks can serve as a foundation for designing future studies in this promising area of research.

References

Comparative

The Metabolic Fate of Spinetoram: A Comparative Guide for Researchers

For Immediate Release [CITY, STATE] – [Date] – A comprehensive analysis of the comparative metabolism of Spinetoram, a widely used insecticide, in various insect species is presented in this guide. This document, intende...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the comparative metabolism of Spinetoram, a widely used insecticide, in various insect species is presented in this guide. This document, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the current understanding of how different insect species process this key pest control agent. The guide includes quantitative data on toxicity, insights into the enzymatic systems involved in detoxification, and detailed experimental methodologies to aid in future research.

Spinetoram, a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, is valued for its efficacy against a broad spectrum of insect pests.[1] Understanding its metabolic pathways in target and non-target insects is crucial for managing insecticide resistance, developing more selective and effective pest control strategies, and assessing its environmental impact.

Comparative Toxicity of Spinetoram

The susceptibility of different insect species to Spinetoram varies, as indicated by their respective LC50 values (the concentration required to kill 50% of a test population). This variation is often linked to differences in the efficiency of their metabolic detoxification systems.

Insect SpeciesOrderFamilyLC50 (Concentration)Exposure Time (h)Reference
Plutella xylostella (Diamondback Moth)LepidopteraPlutellidae0.331%72[1]
Spodoptera frugiperda (Fall Armyworm)LepidopteraNoctuidae0.172 mg/L (LC10)48[2]
0.725 mg/L (LC90)48[2]
Spodoptera litura (Tobacco Cutworm)LepidopteraNoctuidae--[1]
Adoxophyes honmai (Smaller Tea Tortrix)LepidopteraTortricidae--[1]
Apis mellifera (Honey Bee)HymenopteraApidae0.026 µ g/larva (LD50)-[3]

Note: The LC50 values are presented as reported in the cited literature and may not be directly comparable due to differences in experimental protocols.

Metabolic Pathways and Detoxification Enzymes

The metabolism of Spinetoram in insects is primarily an enzymatic detoxification process aimed at converting the lipophilic insecticide into more water-soluble and easily excretable metabolites. This process is generally categorized into Phase I and Phase II reactions. While specific metabolites of Spinetoram in different insect species are not extensively documented in publicly available literature, the metabolism of its parent compound, spinosad, and the enzymatic responses to Spinetoram provide strong indications of the likely pathways.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups on the Spinetoram molecule, primarily through oxidation, hydrolysis, or reduction.

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for oxidative metabolism. In the case of spinosad, metabolism involves N-demethylation and O-deethylation of the forosamine (B98537) sugar moiety, as well as hydroxylation of the macrolide ring.[4] It is highly probable that CYPs play a similar role in the metabolism of Spinetoram, which is a derivative of spinosyn. Studies have shown the upregulation of P450 genes in Spodoptera frugiperda in response to Spinetoram exposure, suggesting their involvement in its detoxification.[5][6]

Phase II Metabolism: In this phase, the modified Spinetoram metabolites from Phase I are conjugated with endogenous molecules to further increase their water solubility and facilitate their excretion.

  • Glutathione (B108866) S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to electrophilic compounds. While direct evidence for GST-mediated conjugation of Spinetoram metabolites is limited, increased GST activity has been observed in insects exposed to spinosyns, suggesting a role in the detoxification process, possibly by mitigating oxidative stress induced by the insecticide.[7][8][9]

  • Esterases (ESTs): These enzymes can hydrolyze ester bonds. Although Spinetoram itself does not have an ester linkage that is a primary target for hydrolysis, esterases may play a role in the detoxification of certain metabolites or in general stress response.

The following diagram illustrates the probable metabolic pathways of Spinetoram in insects, based on the known metabolism of spinosad and the enzymatic families implicated in Spinetoram resistance.

Spinetoram_Metabolism Spinetoram Spinetoram PhaseI Phase I Metabolites (e.g., N-demethylated, O-deethylated, hydroxylated) Spinetoram->PhaseI CYPs (Oxidation) PhaseII Phase II Conjugates (e.g., Glutathione conjugates) PhaseI->PhaseII GSTs (Conjugation) Excretion Excretion PhaseII->Excretion

Caption: Probable metabolic pathway of Spinetoram in insects.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of Spinetoram metabolism across different insect species. Below are generalized protocols for key experiments.

Insect Rearing and Treatment
  • Insect Species: Select and maintain healthy colonies of the desired insect species under controlled laboratory conditions (e.g., temperature, humidity, photoperiod).

  • Insecticide Application: Spinetoram can be administered through various methods, including:

    • Topical Application: A precise dose of Spinetoram dissolved in a suitable solvent (e.g., acetone) is applied to the dorsal thorax of the insect.

    • Oral Administration: Insects are fed an artificial diet or a natural food source (e.g., leaf discs) treated with a known concentration of Spinetoram.

    • Injection: For larger insects, microinjection can be used to deliver a precise internal dose.

In Vivo Metabolism Study

This protocol aims to identify and quantify Spinetoram and its metabolites within the insect body over time.

  • Dosing: Treat a group of insects with a sub-lethal dose of Spinetoram.

  • Sample Collection: At various time points post-treatment, collect insects and homogenize them in a suitable solvent (e.g., acetonitrile).

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate Spinetoram and its metabolites from the insect matrix.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF/MS) for the identification and quantification of the parent compound and its metabolites.

In Vitro Metabolism Study (using insect microsomes)

This protocol assesses the metabolic capacity of specific enzyme families, primarily CYPs.

  • Microsome Preparation: Isolate microsomes from specific insect tissues (e.g., midgut, fat body) through differential centrifugation.

  • Incubation: Incubate the microsomal preparation with Spinetoram in the presence of necessary cofactors (e.g., NADPH for CYPs).

  • Reaction Termination and Extraction: Stop the reaction at different time points and extract the remaining Spinetoram and any formed metabolites.

  • Analysis: Analyze the extracts using HPLC-MS/MS or a similar analytical technique to determine the rate of Spinetoram depletion and the formation of metabolites.

The following diagram outlines a general workflow for a comparative metabolism study of Spinetoram.

Experimental_Workflow cluster_insects Insect Species Selection cluster_treatment Spinetoram Treatment cluster_metabolism Metabolism Analysis cluster_analysis Analytical Techniques cluster_results Comparative Analysis InsectA Insect Species A Treatment Topical or Oral Administration InsectA->Treatment InsectB Insect Species B InsectB->Treatment InsectC Insect Species C InsectC->Treatment InVivo In Vivo Metabolism (Whole Insect) Treatment->InVivo InVitro In Vitro Metabolism (Microsomes) Treatment->InVitro LCMS LC-MS/MS Analysis InVivo->LCMS InVitro->LCMS Results Compare Metabolite Profiles, Metabolic Rates, and Enzyme Kinetics LCMS->Results

Caption: General workflow for a comparative Spinetoram metabolism study.

Conclusion

This guide synthesizes the available data on the comparative metabolism of Spinetoram in insects. While direct comparative studies are limited, the existing evidence strongly implicates cytochrome P450 monooxygenases in the primary detoxification of Spinetoram, likely through oxidative modifications. The variation in Spinetoram toxicity across different insect species is a testament to the diversity and efficiency of their respective detoxification enzyme systems. Further research employing the detailed methodologies outlined here is necessary to fully elucidate the species-specific metabolic pathways of Spinetoram, which will be invaluable for the future of sustainable pest management.

References

Validation

Validating the efficacy of Spinetoram in field trials

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the field performance of Spinetoram against other leading insecticides. The following sections present suppor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the field performance of Spinetoram against other leading insecticides. The following sections present supporting experimental data, detailed methodologies, and visualizations of key biological pathways to offer a comprehensive evaluation of its efficacy.

Comparative Efficacy of Spinetoram and Alternative Insecticides

Field trials have demonstrated Spinetoram's effectiveness against a range of economically important pests, particularly lepidopteran larvae and thrips. Its performance is frequently benchmarked against other widely used insecticides such as emamectin (B195283) benzoate (B1203000), chlorantraniliprole (B1668704), and abamectin.

Lepidopteran Pests

Studies have shown that Spinetoram provides significant control of various lepidopteran pests. For instance, in field trials on cabbage, spinetoram applied at 45 and 60 g a.i./ha resulted in a larval population reduction of over 80% for both diamondback moth (Plutella xylostella) and cabbage butterfly (Pieris brassicae)[1]. Another study on pigeonpea found that Spinetoram 12 SC at 45 g a.i./ha registered the lowest larval population of Spodoptera litura, with an 84.4% reduction over the control[2]. When compared to other insecticides for the control of Spodoptera litura in cabbage, Spinetoram 12% SC at 67.5 g a.i. ha-1 was superior, recording the lowest larval population[3].

In a study on cotton leafworm (Spodoptera littoralis), emamectin benzoate showed higher toxicity in laboratory assays based on LD50 values[4][5]. However, field persistence data showed that after 3 days, the mortality percentage for spinetoram on cotton was 3.33%, while for emamectin benzoate it was 70%[4][5]. A separate study evaluating tank mixtures against fall armyworm (Spodoptera frugiperda) in maize found that a combination of Spinetoram and Novaluron resulted in a 76.67% reduction in the pest population 24 hours after application, outperforming several other combinations[6][7].

Thrips

Spinetoram has proven to be highly effective in managing thrips infestations across various crops. In seedling cotton, Spinetoram applied at 13.0 to 26.0 g a.i./ha provided control of tobacco thrips (Frankliniella fusca) and onion thrips (Thrips tabaci) comparable to commercial standards[8][9]. The addition of a surfactant was noted to enhance its efficacy[8][9]. A study on cotton thrips (Thrips tabaci) showed that Spinetoram 25% WG at 45 g a.i./ha resulted in the highest reduction of thrips over control, with 81.65%[10]. In grapes, Spinetoram 12% SC at 300 and 375 g a.i./ha was effective in reducing thrips populations and was found to have minimal adverse effects on natural enemies like Coccinellids[11].

Data Presentation

The following tables summarize the quantitative data from various field trials, offering a clear comparison of Spinetoram's performance.

Pest Crop Spinetoram Rate (g a.i./ha) % Pest Reduction / Efficacy Comparator Insecticide Comparator Rate (g a.i./ha) Comparator % Pest Reduction / Efficacy Source
Diamondback Moth (Plutella xylostella)Cabbage45-60>80%Emamectin Benzoate10-[1]
Cabbage Butterfly (Pieris brassicae)Cabbage45-60>80%Chlorantraniliprole--[1]
Spodoptera lituraPigeonpea4584.4%Spinosad7880.5%[2]
Spodoptera lituraCabbage67.5Superior larval reductionEmamectin Benzoate10Less effective[3]
Fall Armyworm (Spodoptera frugiperda)Maize-76.67% (with Novaluron)Chlorantraniliprole + Novaluron-64.29%[6][7]
Tobacco Thrips (Frankliniella fusca)Cotton13.0 - 26.0Comparable to standardsSpinosad50-150Less sensitive[8][9]
Cotton Thrips (Thrips tabaci)Cotton4581.65%Imidacloprid2169.0%[10]
ThripsGrape300 - 375Significant reductionThiamethoxam-Less effective[11]

Experimental Protocols

The methodologies employed in the cited field trials form the basis for the presented data. Key aspects of these protocols are detailed below.

Experimental Design: Most field trials utilized a Randomized Complete Block Design (RCBD) with multiple replications (typically three or four) for each treatment[6][12]. Plot sizes varied depending on the crop and trial, for example, 5 x 6 m² for maize and 5.40 × 3.90 m for cabbage[6][7].

Application of Insecticides: Treatments were generally applied as foliar sprays using equipment such as knapsack sprayers or tractor-mounted sprayers with flat-fan or hollow cone nozzles[6][13][14]. Spray volumes varied, with typical rates around 300-500 liters per hectare[14][15]. Applications were initiated when pest populations reached the Economic Threshold Level (ETL)[14]. In some studies, multiple applications were made at specified intervals, such as 15 days[16].

Data Collection and Assessment: Pest populations were assessed at various intervals before and after treatment, commonly at 1, 3, 5, 7, 10, and 14 days after application[14]. Assessment methods included counting the number of larvae per plant or per meter row, and the number of thrips per leaf or shoot[3][10][11]. For lepidopteran pests on cabbage, head damage was also evaluated as a percentage[14]. The impact on non-target organisms, such as predatory coccinellids and spiders, was assessed by counting their populations in treated and untreated plots[11].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

Insecticide Mode of Action cluster_spinetoram Spinetoram cluster_alternatives Alternative Insecticides Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptors (nAChR) Spinetoram->nAChR Allosteric activation GABA_R GABA Receptors Spinetoram->GABA_R Antagonism Nerve_Excitation Continuous Nerve Excitation nAChR->Nerve_Excitation Prolonged opening of channels GABA_R->Nerve_Excitation Inhibition of Cl- influx Paralysis Paralysis & Death Nerve_Excitation->Paralysis Emamectin_Abamectin Emamectin Benzoate Abamectin GluCl Glutamate-gated Chloride Channels (GluCl) Emamectin_Abamectin->GluCl Irreversible activation Chlorantraniliprole Chlorantraniliprole RyR Ryanodine Receptors (RyR) Chlorantraniliprole->RyR Activation GluCl->Paralysis Continuous Cl- influx RyR->Paralysis Uncontrolled Ca2+ release

Caption: Comparative Mode of Action of Spinetoram and Alternatives.

Field_Trial_Workflow start Start: Pest Population Reaches ETL design Experimental Design (e.g., RCBD, Replications) start->design application Insecticide Application (Foliar Spray) design->application sampling Data Collection at Intervals (e.g., 1, 3, 7, 14 DAT) application->sampling assessment Pest & Natural Enemy Population Assessment sampling->assessment analysis Statistical Analysis (e.g., ANOVA, DMRT) assessment->analysis end End: Efficacy Determination analysis->end

Caption: Generalized Workflow for Field Efficacy Trials.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Spinetoram: A Guide for Laboratory Professionals

The following guide provides essential safety and logistical information for the proper disposal of Spinetoram, a semi-synthetic insecticide. Adherence to these procedures is critical for ensuring laboratory safety, envi...

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Spinetoram, a semi-synthetic insecticide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The responsibility for proper waste disposal lies with the waste generator, who must characterize the waste and follow all applicable local, regional, and national regulations.[1]

Guiding Principles for Spinetoram Waste Management

The foundational rule for Spinetoram disposal is to consult the product's label and Safety Data Sheet (SDS) for specific instructions.[2] In cases where label directions are not available or applicable, the material must be disposed of in accordance with local or area regulatory authorities.[1]

Key Prohibitions:

  • Do Not dispose of Spinetoram with household garbage.[3][4]

  • Do Not allow the product to enter sewage systems, drains, gutters, or water supplies.[3][4][5]

  • Do Not contaminate ponds, waterways, or ditches with the chemical or used containers.[5]

  • Never reuse empty pesticide containers for any purpose.[2][6]

Step-by-Step Disposal of Spinetoram Waste

1. Unused or Surplus Spinetoram:

  • Preferred Method: The most effective way to manage excess diluted Spinetoram is to use it up by applying it according to the label directions.[2] Consider asking a colleague or neighboring lab if they have a legitimate use for the leftover mixture.[2][6]

  • Disposal: If the product cannot be used, it must be treated as hazardous waste.[2]

    • Store the excess product in its original, clearly labeled container in a locked, secure, and well-ventilated location.[6][7]

    • Contact a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department to arrange for collection and disposal.[5][8]

    • Many jurisdictions have specific pesticide collection programs or household hazardous waste facilities that accept laboratory chemicals.[2][6]

2. Disposal of Empty Spinetoram Containers:

Empty containers may retain product residue and must be handled carefully.[5] The standard procedure for decontamination is the "triple rinse" method.[6][9]

ParameterSpecificationSource
Rinsing Timing Immediately after emptying the container.[9]
Rinse Volume Fill container to 20-25% capacity with clean water.[9]
Agitation Time Vigorously shake, rotate, or roll for at least 30 seconds.[9]
Repetitions Repeat the rinse process a total of three times.[9]
Rinsate Disposal Add the rinse water directly to the spray tank for application.[2][9]
Final Step Puncture the container to prevent reuse.[6]

Once triple-rinsed, containers should be taken to an approved waste handling site for recycling or disposal according to local regulations.[5] Programs like drumMUSTER may be available for recycling eligible containers.[9]

Experimental Protocol: Triple Rinse Procedure

A detailed methodology for decontaminating empty Spinetoram containers is the triple rinse protocol. This procedure ensures that minimal residue remains, allowing for safer disposal or recycling.

  • Initial Draining: Empty the contents of the Spinetoram container into the application tank. Allow the container to drain for an additional 30 seconds after the flow has been reduced to drops.[9]

  • First Rinse: Add clean water to the container until it is 20-25% full.[9] Securely fasten the cap.

  • Agitation: Vigorously shake and agitate the container for a minimum of 30 seconds to dislodge residue from all interior surfaces.[9]

  • Rinsate Collection: Pour the rinsate (the rinse water) into the application tank, again allowing the container to drain completely for 30 seconds.[9]

  • Repeat: Perform steps 2 through 4 two more times for a total of three rinses.[9]

  • Final Preparation: After the final rinse, puncture the container to render it unusable.[6] Leave it to dry with the cap off before taking it to an approved disposal or recycling facility.[5][9]

Spill Management and Disposal

In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and exposure.

  • Isolate the Area: Keep unnecessary personnel away from the spill.[1]

  • Use Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, eye protection, and protective clothing, as specified in the SDS.[3][7]

  • Containment: Prevent the spill from entering drains, sewers, or waterways.[1]

  • Cleanup: Absorb the spilled material with an inert, liquid-binding material such as sand, diatomite, or universal binders.[3]

  • Disposal: Collect the absorbed material and contaminated soil into a sealable, labeled container.[5][10] Dispose of this material as hazardous waste through a licensed waste disposal service, in accordance with all regulations.[3][5]

Caption: Logical workflow for the proper disposal of different types of Spinetoram waste.

References

Handling

Essential Safety and Logistical Information for Handling Spinetoram

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Spinetoram is paramount. This document provides a comprehensive guide to the necessary personal protectiv...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Spinetoram is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal protocols to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Spinetoram presents several health and environmental hazards. It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[1] Furthermore, it is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[2][3] A solution of Spinetoram in acetonitrile (B52724) is also highly flammable.[1] Therefore, strict adherence to safety protocols and the use of appropriate PPE are mandatory.

Summary of Personal Protective Equipment (PPE) for Spinetoram

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesWear appropriate chemical-resistant gloves.[3] For activities requiring dexterity, disposable nitrile gloves are a common choice. For handling larger quantities or in situations with a higher risk of splashing, heavier-duty gloves should be used. Always change gloves immediately if they become contaminated.
Eye and Face Protection Safety glasses with side shields or gogglesEssential for preventing eye contact with Spinetoram, which can cause serious irritation.[1][3] A face shield is recommended when there is a significant risk of splashing.[3]
Body Protection Protective clothingA lab coat or chemical-resistant suit should be worn to prevent skin contact.[1] For tasks with a higher potential for exposure, such as cleaning up spills, more comprehensive protective clothing may be necessary. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]
Respiratory Protection NIOSH-approved respiratorWhile not always required for handling small quantities in a well-ventilated area, a respirator is advisable for prolonged exposure, handling in enclosed spaces, or during overhead applications.[4] The specific type of respirator and cartridge should be selected based on the potential for airborne exposure.

Operational Plan for Safe Handling

A systematic approach to handling Spinetoram is crucial for minimizing exposure and preventing accidents. The following step-by-step guide outlines the operational workflow from preparation to post-handling procedures.

Experimental Workflow for Handling Spinetoram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Obtain Spinetoram from secure storage C->D E Perform experimental procedures D->E F Keep containers tightly sealed when not in use E->F G Decontaminate work surfaces F->G H Properly label and store waste G->H I Remove and dispose of PPE correctly H->I J Wash hands thoroughly I->J

Caption: Logical workflow for the safe handling of Spinetoram.

Experimental Protocols:

Detailed experimental protocols involving Spinetoram will be specific to the research being conducted. The safety data sheets do not provide such protocols. Researchers must develop their own standard operating procedures (SOPs) that incorporate the safety measures outlined in this document.

Key procedural steps include:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for Spinetoram before beginning any work.[1][2][3][5]

    • Ensure that all handling of Spinetoram is conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Put on all required PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][3]

  • Handling:

    • Retrieve the Spinetoram container from its designated storage area. Spinetoram should be stored in a cool, dry, well-ventilated place, away from heat and ignition sources, in a tightly sealed container.[1][5]

    • Carry out the experimental procedure, minimizing the generation of dust or aerosols.[1]

    • Avoid contact with skin and eyes, and do not ingest or inhale the substance.[5]

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling and Cleanup:

    • Decontaminate all work surfaces and equipment after use.

    • Segregate and store all Spinetoram waste in properly labeled, sealed containers for disposal.

    • Carefully remove PPE to avoid cross-contamination and dispose of it according to institutional guidelines.

    • Wash hands thoroughly with soap and water after handling the chemical.[5]

Disposal Plan

Proper disposal of Spinetoram and its containers is critical to prevent environmental contamination and ensure regulatory compliance. Spinetoram is very toxic to aquatic life, and its release into the environment must be strictly avoided.[2][3]

Disposal Workflow

G cluster_waste Spinetoram Waste Disposal A Segregate Spinetoram waste (solid, liquid, contaminated PPE) B Place in labeled, sealed, and chemically compatible containers A->B C Store in a designated hazardous waste accumulation area B->C D Arrange for disposal by a licensed hazardous waste contractor C->D E Do NOT dispose down the drain or with general waste

Caption: Procedural flow for the disposal of Spinetoram waste.

Disposal Guidelines:

  • Do Not Dispose with General Waste: Spinetoram must not be disposed of with household or laboratory garbage.[2]

  • Prevent Environmental Release: Do not allow the product to reach the sewage system or any water source.[2]

  • Follow Official Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations.[2][3]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and disposed of as hazardous waste. Never reuse empty containers for other purposes.[6]

  • Excess Material: If you have leftover diluted material, try to use it for its intended purpose according to the label, if applicable.[6]

  • Professional Disposal: Contact your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of Spinetoram waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Model Template_relevance
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